5-(Furan-2-yl)thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(furan-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASUJVQPFQRFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366014 | |
| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-62-8 | |
| Record name | 5-(2-Furanyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868755-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
Abstract
5-(Furan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring covalently linked furan and thiophene rings, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties. Due to the compound's novelty, directly measured experimental data is limited. Therefore, this document synthesizes information from analogous structures—namely furan-2-carboxylic acid and thiophene-2-carboxylic acid—to establish predictive benchmarks. Furthermore, it outlines authoritative, field-proven methodologies for the de novo synthesis, purification, and rigorous analytical characterization of the title compound, empowering researchers in drug discovery and chemical development to confidently work with this promising molecule.
Introduction: The Significance of Furan-Thiophene Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional organic materials. Among these, five-membered aromatic rings containing a heteroatom, such as furan (oxygen) and thiophene (sulfur), are privileged structures. Thiophene derivatives are integral to numerous approved drugs, including anti-inflammatory agents and diuretics, while the furan nucleus is a component of many bioactive natural products and synthetic compounds with a wide range of therapeutic effects.
The molecule this compound represents a strategic amalgamation of these two key heterocycles. This hybrid structure offers a unique electronic and steric profile, presenting a compelling template for exploring new chemical space in drug development. The carboxylic acid moiety provides a critical handle for forming salts, esters, or amides, and serves as a key pharmacophoric feature for interacting with biological targets. This guide serves as a foundational resource for researchers, providing the necessary physicochemical data and experimental frameworks to unlock the potential of this molecule.
Molecular Structure and Computational Properties
The fundamental identity of a compound is defined by its structure. Understanding this structure allows for the computational prediction of various properties, which are invaluable for planning experimental work.
Caption: 2D Structure of this compound.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆O₃S | (Calculated) |
| Molecular Weight | 194.21 g/mol | (Calculated) |
| Predicted LogP | 2.0 - 2.5 | (Cheminformatics Estimation) |
| Predicted pKa | 3.2 - 3.6 | (Based on Analogs) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 4 | (Calculated) |
| Rotatable Bonds | 2 | (Calculated) |
Core Physicochemical Properties: A Comparative Analysis
To estimate the physical properties of this compound, we can analyze the experimentally determined values of its constituent parent molecules. The introduction of the furan ring onto the thiophene core is expected to increase the molecular weight and melting point, while subtly influencing solubility and acidity.
Table 2: Comparison of Physicochemical Properties with Parent Compounds
| Property | 2-Thiophenecarboxylic Acid | Furan-2-carboxylic Acid | This compound |
|---|---|---|---|
| Melting Point | 125–127 °C | 128–132 °C[1] | Predicted: >150 °C (Increased MW and planarity) |
| Boiling Point | 260 °C | 230–232 °C[1] | Predicted: >280 °C (Significantly increased MW) |
| Water Solubility | 80 g/L (20 °C) | 36 g/L (20 °C)[2] | Predicted: Low (Increased hydrophobicity) |
| pKa (at 25°C) | 3.49 | 3.12[1][3] | Predicted: ~3.3 (Electron-withdrawing furan influences thiophene) |
| Appearance | White to off-white solid | White/off-white crystalline powder[1] | Expected: Crystalline solid |
Synthesis and Purification Protocol
Causality Behind Experimental Choice: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method for creating carbon-carbon bonds between aromatic rings.[4] Its high functional group tolerance, reliability, and generally good yields make it the ideal choice for coupling a furan boronic acid with a halogenated thiophene carboxylic acid derivative.[4][5][6] To ensure the carboxylic acid does not interfere with the reaction, it is often protected as an ester (e.g., a methyl or ethyl ester) and deprotected in a final step.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Synthetic Protocol (Self-Validating System)
-
Esterification of Starting Material:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol, add sulfuric acid (catalytic amount, ~2-3 drops) or use thionyl chloride for conversion to the acid chloride followed by quenching with methanol.
-
Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.
-
Remove the solvent under reduced pressure. Perform an aqueous workup with sodium bicarbonate solution to neutralize excess acid, extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester. Purity is checked via ¹H NMR.
-
-
Suzuki Cross-Coupling Reaction:
-
To a degassed mixture of toluene and 2M aqueous sodium carbonate, add the methyl 5-bromothiophene-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Rationale: Degassing is critical to remove oxygen, which can deactivate the palladium catalyst. The base is required to activate the boronic acid for transmetalation.
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (Nitrogen or Argon) for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the coupled ester.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the purified methyl 5-(furan-2-yl)thiophene-2-carboxylate in a mixture of THF/methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and stir at room temperature or gentle heat (50 °C) until the ester is fully consumed (monitored by TLC).
-
Concentrate the mixture to remove organic solvents. Dilute with water and acidify to a pH of ~2-3 with 1M HCl.
-
The carboxylic acid product should precipitate. Collect the solid by vacuum filtration.
-
-
Final Purification:
-
Recrystallize the crude acid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the final product of high purity.
-
Validation: Purity is confirmed by melting point analysis, HPLC, and the spectroscopic methods outlined in the next section.
-
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any research compound. The following techniques provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic.
-
Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two adjacent protons on the thiophene ring.
-
Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm). A doublet of doublets for the proton adjacent to the oxygen, and two separate doublets for the other two protons. The specific coupling constants are key for definitive assignment.[7][8]
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
The spectrum will show nine distinct carbon signals.
-
Carbonyl Carbon: A signal in the δ 160-170 ppm range.
-
Aromatic Carbons: Eight signals corresponding to the furan and thiophene ring carbons, typically in the δ 110-150 ppm range.[9]
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C=C and C-H Aromatic Stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
-
Low-Resolution MS (LRMS): Will confirm the molecular weight. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be at m/z 194 or 195, respectively.
-
High-Resolution MS (HRMS): Essential for confirming the elemental composition. The calculated exact mass for C₉H₆O₃S provides a benchmark that the experimental value must match to within a few parts per million (ppm), providing unequivocal confirmation of the chemical formula.
References
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Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-furoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from [Link]
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Journal of Chemical & Engineering Data. (2014). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Merck Index Online. (n.d.). 2-Furoic Acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
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The Journal of Chemical Physics. (n.d.). Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. Retrieved from [Link]
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. (n.d.). Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951). Retrieved from [Link]
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MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]
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ResearchGate. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. Retrieved from [Link]
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Synthesis and characterization of 5-(Furan-2-yl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details a robust synthetic methodology based on the Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. A thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and expected mass spectrometry fragmentation patterns. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel furan-thiophene derivatives and for professionals in drug discovery exploring new chemical entities.
Introduction: The Significance of Furan-Thiophene Scaffolds
Heterocyclic compounds containing furan and thiophene rings are prominent structural motifs in a vast array of biologically active molecules and functional organic materials.[1][2] The unique electronic properties and conformational flexibility of these five-membered aromatic heterocycles make them privileged scaffolds in drug design.[3] Thiophene derivatives, for instance, are integral components of numerous approved drugs, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer effects.[4][5] Similarly, furan-containing compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial and antitumor properties.[1][6]
The combination of both furan and thiophene rings within a single molecular framework, as in this compound, is anticipated to yield novel compounds with unique physicochemical and biological profiles. The carboxylic acid functionality provides a handle for further chemical modifications, such as amidation or esterification, enabling the exploration of structure-activity relationships and the development of new therapeutic agents or functional polymers.[7] This guide provides a detailed roadmap for the synthesis and comprehensive characterization of this promising building block.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process: (1) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the furan and thiophene rings, followed by (2) the hydrolysis of the resulting ester to the desired carboxylic acid. This approach is favored due to its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[6][8]
Step 1: Suzuki-Miyaura Cross-Coupling
The core of the synthesis involves the coupling of a thiophene electrophile with a furan organoboron reagent. A common and effective strategy is the reaction of methyl 5-bromothiophene-2-carboxylate with furan-2-boronic acid.
Causality of Experimental Choices:
-
Starting Materials: Methyl 5-bromothiophene-2-carboxylate is chosen as the electrophilic partner. The ester group serves as a protecting group for the carboxylic acid, preventing potential side reactions during the coupling. Furan-2-boronic acid is a readily available organoboron reagent.
-
Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], is employed to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8]
-
Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[6]
-
Solvent System: A biphasic solvent system, such as a mixture of toluene and water or 1,4-dioxane and water, is commonly used to dissolve both the organic substrates and the inorganic base.
Step 2: Ester Hydrolysis
The methyl ester of this compound is then hydrolyzed to the final carboxylic acid. This is a standard transformation typically achieved under basic conditions.
Causality of Experimental Choices:
-
Reagent: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol solvent mixture is used to saponify the ester.
-
Solvent: A mixture of water and an alcohol like methanol or ethanol ensures the solubility of the ester and the hydroxide salt.
-
Workup: Acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product.
Detailed Experimental Protocols
Synthesis of Methyl 5-(Furan-2-yl)thiophene-2-carboxylate
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
Furan-2-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane to the flask.
-
In a separate flask, prepare a 2 M aqueous solution of sodium carbonate and degas it by bubbling with an inert gas for 20 minutes.
-
Add the degassed sodium carbonate solution (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis of this compound
Materials:
-
Methyl 5-(Furan-2-yl)thiophene-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Dissolve methyl 5-(Furan-2-yl)thiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to yield this compound.
Visualization of Workflows
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for the synthesized compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet at δ 12-13 ppm. - Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), with a small coupling constant (J ≈ 4 Hz). - Furan Protons: Three signals in the aromatic region (δ 6.5-7.8 ppm), a doublet of doublets, and two doublets, characteristic of a 2-substituted furan. |
| ¹³C NMR | - Carboxylic Acid Carbon (-COOH): A signal in the range of δ 160-170 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 100-150 ppm) corresponding to the carbons of the furan and thiophene rings. |
| IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[1][4] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.[1][9] - C=C Stretch (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region. - C-O Stretch (Furan): A band around 1000-1300 cm⁻¹.[10] |
| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₉H₆O₃S, MW: 194.21 g/mol ). - Key Fragments: Loss of -OH (M-17), loss of -COOH (M-45), and characteristic fragmentation of the furan and thiophene rings.[11] |
Physicochemical Properties
| Property | Description |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; sparingly soluble in water. |
| Melting Point | A sharp melting point is indicative of high purity. |
Potential Applications in Drug Discovery and Materials Science
The this compound scaffold holds considerable promise for various applications:
-
Medicinal Chemistry: As a versatile intermediate, it can be derivatized to generate libraries of compounds for screening against various biological targets. The inherent biological activities of furan and thiophene suggest potential for the development of novel anti-infective, anti-inflammatory, or anticancer agents.[11][12]
-
Materials Science: The conjugated π-system of the furan-thiophene core makes it an interesting building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carboxylic acid group allows for its incorporation into polymers or onto surfaces.
Conclusion
This technical guide has outlined a detailed and reliable methodology for the synthesis of this compound, a compound with significant potential in both medicinal chemistry and materials science. The described Suzuki-Miyaura coupling followed by ester hydrolysis provides an efficient route to this valuable building block. The comprehensive characterization data, including predicted spectroscopic signatures, will aid researchers in the verification of their synthetic outcomes. The insights provided herein are intended to facilitate further exploration and utilization of this and related furan-thiophene scaffolds in the pursuit of novel scientific discoveries.
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-
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An In-Depth Technical Guide to the NMR and IR Spectral Analysis of 5-(Furan-2-yl)thiophene-2-carboxylic acid
Foreword: The Imperative for Rigorous Spectroscopic Characterization
In the landscape of materials science and medicinal chemistry, heterocyclic compounds built from furan and thiophene scaffolds are of significant interest. These moieties are cornerstones in the development of novel organic electronics and pharmacologically active agents.[1][2] The compound 5-(Furan-2-yl)thiophene-2-carboxylic acid represents a promising bifunctional building block, merging the distinct electronic properties of both a furan and a thiophene ring with the reactive potential of a carboxylic acid.
The precise arrangement of these rings and the substitution pattern dictates the molecule's overall electronic structure, conformation, and, consequently, its function. Therefore, unambiguous structural confirmation is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. This guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. We will delve into the causality behind experimental choices and present a predictive analysis grounded in established spectroscopic principles and data from analogous structures.
Molecular Structure and Spectroscopic Postulates
To interpret spectral data, one must first understand the molecule's architecture and the interplay of its constituent parts. The structure combines a thiophene-2-carboxylic acid core with a furan ring at the 5-position.
The aromatic character of these heterocycles follows the general order of thiophene > furan.[3][4] This difference, driven by the electronegativity and orbital contributions of sulfur versus oxygen, directly influences the shielding and deshielding of the ring protons and carbons, providing a predictable basis for NMR chemical shift assignments.[5] The carboxylic acid group will dominate the IR spectrum with its characteristic broad hydroxyl and intense carbonyl absorptions.[6][7]
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The Emergence of Furan-Thiophene Coupled Systems: A Technical Guide to Synthesis, Properties, and Applications
Abstract
The strategic combination of furan and thiophene moieties within a single molecular framework has given rise to a versatile class of organic compounds with tunable electronic and photophysical properties. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of furan-thiophene coupled systems. It offers an in-depth exploration of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, and details the profound impact of heteroatom substitution on the material's characteristics. This guide is intended for researchers, chemists, and material scientists in academia and industry, offering both foundational knowledge and practical insights into the application of these promising materials in organic electronics and drug discovery.
Introduction: A Tale of Two Heterocycles
Furan and thiophene, five-membered aromatic heterocycles containing oxygen and sulfur respectively, are fundamental building blocks in the realms of medicinal chemistry and materials science.[1][2] While structurally similar, the subtle yet significant differences in the electronegativity and atomic size of their constituent heteroatoms impart distinct physicochemical properties. Thiophene, with its greater aromaticity, generally contributes to enhanced stability in conjugated systems. In contrast, the incorporation of furan can lead to improved solubility and a more planar molecular structure due to reduced steric hindrance.[3]
The concept of coupling these two distinct heterocycles emerged from the desire to fine-tune the optoelectronic and biological properties of organic molecules, creating hybrid structures that leverage the beneficial characteristics of each component. This guide will navigate the journey from the foundational synthetic strategies to the cutting-edge applications of these remarkable compounds.
Historical Perspective: The Dawn of a Hybrid Approach
The story of furan-thiophene coupled compounds is intrinsically linked to the advent of modern synthetic organic chemistry, particularly the development of transition-metal-catalyzed cross-coupling reactions.[4][5] While the individual chemistries of furan and thiophene have been explored for over a century, the deliberate synthesis of directly coupled furan-thiophene systems is a more recent endeavor.
Early forays into heteroaromatic chemistry laid the groundwork, but it was the Nobel Prize-winning advancements in palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, that truly unlocked the potential for constructing these hybrid molecules with high precision and efficiency.[4] A pivotal moment in the exploration of more complex furan-thiophene systems was the work of Hucke and Cava in 1998, which detailed the synthesis of mixed thiophene/furan oligomers using the Stille coupling.[1][6][7][8] This research highlighted that, even at that time, the field of extended, well-defined furan-thiophene conjugated systems was largely uncharted territory, paving the way for the extensive investigations that followed.[1]
Synthetic Methodologies: Building the Furan-Thiophene Bridge
The construction of a robust carbon-carbon bond between a furan and a thiophene ring is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and the desired scale of the reaction.
The Stille Cross-Coupling Reaction
The Stille coupling reaction, which involves the reaction of an organostannane with an organic halide, has proven to be a highly effective method for the synthesis of furan-thiophene coupled systems.[9][10] Its tolerance for a wide variety of functional groups makes it a valuable tool in the synthesis of complex molecules.[9]
This protocol is adapted from the general principles outlined by Hucke and Cava for the synthesis of mixed thiophene/furan oligomers.[1][7]
Materials:
-
2-Bromofuran
-
2-(Tributylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous, degassed toluene is added via syringe, followed by 2-bromofuran (1.0 equivalent) and 2-(tributylstannyl)thiophene (1.1 equivalents).
-
Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether. The solution is then washed with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(thiophen-2-yl)furan.
Caption: Stille coupling for 2-(thiophen-2-yl)furan synthesis.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is another cornerstone of modern organic synthesis and is widely used for creating furan-thiophene linkages.[11][12] Its advantages include the use of generally less toxic and more stable boron reagents compared to the organostannanes used in the Stille reaction.[11]
Materials:
-
2-Bromofuran
-
Thiophene-2-boronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere, palladium(II) acetate (3 mol%) and triphenylphosphine (6 mol%) are dissolved in 1,4-dioxane and stirred for 10-15 minutes.
-
Reagent Addition: To the catalyst mixture, add 2-bromofuran (1.0 equivalent), thiophene-2-boronic acid (1.2 equivalents), and the 2 M aqueous sodium carbonate solution.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel.
Caption: Suzuki coupling for 2-(thiophen-2-yl)furan synthesis.
Physicochemical Properties: The Impact of Heteroatom Substitution
The incorporation of a furan ring into a thiophene-based conjugated system significantly influences its electronic and photophysical properties. These changes are primarily attributed to the differences in electronegativity and aromaticity between furan and thiophene.
| Property | Thiophene | Furan | Furan-Thiophene Coupled | Rationale |
| Aromaticity | Higher | Lower | Intermediate | Sulfur's 3d orbitals contribute more effectively to the aromatic sextet. |
| Oxidation Potential | Lower | Higher | Tunable | The more electronegative oxygen in furan holds onto its electrons more tightly. |
| HOMO Energy Level | Lower | Higher | Intermediate/Tunable | The higher electronegativity of oxygen lowers the HOMO energy level. |
| LUMO Energy Level | Lower | Higher | Intermediate/Tunable | The trend in LUMO energy is generally similar to the HOMO trend. |
| Band Gap | Larger | Smaller | Tunable | The band gap can be engineered by the ratio and arrangement of furan and thiophene units.[13] |
| Molecular Geometry | Tends toward twisted conformations in oligomers | Promotes planar conformations in oligomers | More planar than all-thiophene analogues | The smaller size of the oxygen atom reduces steric hindrance.[14] |
| Photoluminescence | Often lower quantum yields | Can exhibit higher quantum yields | Generally enhanced compared to all-thiophene analogues | Furan can disrupt aggregation-caused quenching and has a lower heavy-atom effect.[15] |
Characterization Techniques: Unveiling the Molecular Identity
The unambiguous identification and characterization of furan-thiophene coupled compounds rely on a suite of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the furan and thiophene rings provide definitive evidence of their connectivity and substitution patterns.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition of the synthesized compound.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: These techniques are crucial for probing the electronic properties of the coupled systems. The absorption and emission maxima provide insights into the HOMO-LUMO gap and the effects of conjugation.
-
Cyclic Voltammetry (CV): CV is employed to determine the oxidation and reduction potentials, which are used to estimate the HOMO and LUMO energy levels.
Applications: From Organic Electronics to Drug Discovery
The unique properties of furan-thiophene coupled compounds have positioned them as promising candidates for a range of applications.
Organic Electronics
The ability to tune the band gap, energy levels, and molecular packing makes these materials highly attractive for organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): The enhanced planarity and potential for improved intermolecular interactions in furan-thiophene co-oligomers can lead to higher charge carrier mobilities.[16]
-
Organic Photovoltaics (OPVs): By carefully designing the donor-acceptor architecture with furan and thiophene units, the absorption spectrum can be tailored to better match the solar spectrum, potentially leading to improved power conversion efficiencies.
-
Organic Light-Emitting Diodes (OLEDs): The often-enhanced photoluminescence quantum yields of furan-containing systems make them promising materials for emissive layers in OLEDs.[15]
Drug Discovery
Both furan and thiophene are prevalent scaffolds in medicinal chemistry.[17][18] The combination of these two heterocycles in a single molecule offers a novel strategy for developing new therapeutic agents. The furan-thiophene core can act as a bioisostere for other aromatic systems, and its tunable electronic properties can be exploited to optimize interactions with biological targets. Research in this area is ongoing, with potential applications in the development of anticancer, anti-inflammatory, and antimicrobial agents.[19]
Future Outlook
The field of furan-thiophene coupled compounds continues to evolve, driven by the pursuit of novel materials with enhanced performance. Future research will likely focus on:
-
Development of new synthetic methodologies: Exploring more efficient, sustainable, and scalable synthetic routes, including C-H activation strategies.
-
Design of complex architectures: Synthesizing more sophisticated oligomers and polymers with precisely controlled sequences of furan and thiophene units to achieve targeted properties.
-
Exploration of new applications: Investigating the potential of these compounds in emerging areas such as sensing, bioimaging, and theranostics.
The synergistic combination of furan and thiophene provides a rich platform for molecular design, and the continued exploration of these fascinating compounds promises to yield exciting discoveries in the years to come.
References
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Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413–7417. [Link]
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Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. PubMed, PMID: 11672391. [Link]
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Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. American Chemical Society. [Link]
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Hucke, A., & Cava, M. P. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry. [Link]
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Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C. [Link]
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Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. Journal of Materials Chemistry C. [Link]
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Syntheses and properties of π-conjugated oligomers containing furan-fused and thiophene-fused aromatic units. Request PDF. [Link]
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Synthesis of Furan and Thiophene. N/A. [Link]
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2-(2-Thienyl)furan. PubChem. [Link]
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Synthesis of furan-based molecule for organic electronics. DR-NTU. [Link]
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Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. [Link]
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Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. PMC. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters. [Link]
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Cross-Coupling of Heteroatomic Electrophiles. PMC. [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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CHAPTER 1: Introduction to New Trends in Cross-Coupling. Books. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
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ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate. [Link]
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Synthesis of novel furan and thiophene PAH'S related to acephenanthrylene. Sci-Hub. [Link]
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Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2'-Bifurans and 2-(Thiophen-2-yl)furans. ResearchGate. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. N/A. [Link]
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Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. N/A. [Link]
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Org. Synth. 2011, 88, 197. N/A. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Pyrroles, thiophenes and furans. Request PDF. [Link]
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Comparative Poly2-Formyl (Pyrrole, Furan, & Thiophene): Synthesis, Characterization and Particle Size. Інститут металофізики. [Link]
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A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. N/A. [Link]
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Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews. [Link]
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A Comprehensive Technical Guide to the Preliminary Bioactivity Screening of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of distinct heterocyclic scaffolds within a single molecular entity presents a compelling strategy in modern medicinal chemistry. The novel compound, 5-(Furan-2-yl)thiophene-2-carboxylic acid, which marries the electron-rich furan and thiophene rings, stands as a promising, yet uncharacterized, candidate for drug discovery. This guide provides a comprehensive, technically-grounded framework for conducting a preliminary but thorough bioactivity screening of this molecule. Eschewing a rigid template, this document is structured to logically progress from theoretical profiling to empirical validation, reflecting an authentic research and development workflow. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature. The objective is to equip researchers with a robust, adaptable methodology to systematically uncover the therapeutic potential of this and similar novel chemical entities.
Chemical Profile and Synthesis Rationale
Before embarking on any biological evaluation, a comprehensive understanding of the target molecule's chemical identity, purity, and scalable synthesis is paramount.
Molecular Structure and Properties
This compound (FTCA) is a heterocyclic compound featuring a furan ring linked at its 2-position to the 5-position of a thiophene-2-carboxylic acid.
| Property | Predicted Value |
| Molecular Formula | C₉H₆O₃S |
| Molecular Weight | 194.21 g/mol |
| CAS Number | 868755-62-8[1] |
| Predicted LogP | ~2.5-3.0 |
| Predicted pKa | ~3.5-4.5 (Carboxylic Acid) |
Rationale for Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of bi-heteroaryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents.[2] This method is proposed for the synthesis of FTCA as it provides a direct and high-yielding route.
The logical workflow for the synthesis is as follows:
Caption: Proposed synthetic workflow for FTCA via Suzuki coupling.
Detailed Hypothetical Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), furan-2-boronic acid (1.2 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).[3]
-
Add a suitable solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) (2.0 M, 2.0 eq).[3]
-
Heat the reaction mixture to 90°C and stir vigorously overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield methyl 5-(furan-2-yl)thiophene-2-carboxylate.
Step 2: Saponification
-
Dissolve the purified ester intermediate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (NaOH) (3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.[3]
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of ~2 with cold 1 M hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Structural Verification
The identity and purity of the synthesized FTCA must be confirmed using a suite of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on both furan and thiophene rings (chemical shifts δ 6.5-8.0 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). |
| ¹³C NMR | Carboxylic acid carbonyl carbon (δ ~160-170 ppm), and distinct signals for the aromatic carbons of the furan and thiophene rings.[4] |
| FT-IR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹).[5] |
| Mass Spec (HRMS) | The molecular ion peak corresponding to the exact mass of C₉H₆O₃S. |
In Silico Preliminary Screening: Predicting Bioactivity and Druglikeness
Before committing to resource-intensive wet lab experiments, in silico modeling provides a rapid, cost-effective initial assessment of a compound's pharmacokinetic and toxicological properties (ADMET).[6][7] This step is crucial for early-stage risk assessment and for prioritizing compounds with favorable drug-like characteristics.
Rationale and Workflow
The primary goal is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of FTCA. This allows for the early identification of potential liabilities, such as poor oral bioavailability or potential for toxicity. Utilizing multiple open-access prediction tools is recommended to cross-validate the results, as the accuracy of predictions depends heavily on the underlying algorithms and training datasets.[8]
Caption: Workflow for in silico ADMET prediction of FTCA.
Protocol for In Silico ADMET Prediction
-
Obtain SMILES String: Convert the 2D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) format.
-
Utilize Web Servers: Input the SMILES string into multiple ADMET prediction web servers. Recommended free platforms include:
-
SwissADME: Provides comprehensive predictions on physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
ADMET-AI: A machine learning-based platform for fast and accurate ADMET predictions.[9]
-
pkCSM: Predicts a wide range of pharmacokinetic and toxicological properties.
-
-
Data Consolidation: Consolidate the predictions for key parameters into a summary table. Pay close attention to Lipinski's Rule of Five, blood-brain barrier (BBB) permeability, and potential toxicity flags (e.g., hERG inhibition, AMES mutagenicity).
Example Data Presentation
| Parameter | Predicted Value (Example) | Implication |
| Lipinski's Rule of 5 | 0 Violations | Good oral bioavailability potential |
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | No | Reduced risk of CNS side effects |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| AMES Toxicity | No | Low mutagenic potential |
In Vitro Bioactivity Screening
Based on the structural motifs present in FTCA (fused aromatic heterocycles), which are common in many therapeutic agents, a tiered screening approach targeting cancer, bacterial infections, and inflammation is a logical starting point.[4][10]
Anticancer Activity Screening
The initial evaluation of anticancer potential typically involves assessing the compound's effect on cell viability and proliferation across various cancer cell lines.[11][12] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[12][13]
Caption: Workflow for the MTT cell viability assay.
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of FTCA in dimethyl sulfoxide (DMSO). Create a serial dilution of FTCA in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of FTCA. Include vehicle control (media with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Cell Line | IC₅₀ (µM) of FTCA (Example) |
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 28.9 |
| HeLa (Cervical) | > 100 |
Antibacterial Activity Screening
The agar disk diffusion method is a standard, preliminary qualitative assay to screen for antibacterial activity.[2][14] It is simple, cost-effective, and allows for the simultaneous testing of the compound against multiple bacterial strains.[15][16]
-
Bacterial Culture: Prepare overnight cultures of test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth.
-
Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16]
-
Plate Inoculation: Uniformly spread the bacterial inoculum onto the surface of Mueller-Hinton Agar plates using a sterile cotton swab.
-
Disk Preparation: Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of FTCA (e.g., 100 µ g/disk ). Allow the solvent (e.g., DMSO) to evaporate completely.
-
Disk Application: Place the FTCA-impregnated disks onto the surface of the inoculated agar plates. Also, place a negative control disk (impregnated with DMSO) and a positive control disk (e.g., Gentamicin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the diameter (in mm) of the clear zone of inhibition around each disk where bacterial growth is prevented.
| Bacterial Strain | Zone of Inhibition (mm) - FTCA (100 µ g/disk ) |
| S. aureus (Gram +) | 14 |
| E. coli (Gram -) | 0 |
Anti-inflammatory Activity Screening
A key indicator of anti-inflammatory activity is the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of FTCA for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Nitrite Quantification (Griess Assay): The concentration of NO is determined by measuring its stable metabolite, nitrite.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for another 10 minutes. A purple color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.
| FTCA Concentration (µM) | % NO Inhibition (Example) | % Cell Viability (Example) |
| 1 | 12.5 | 98.7 |
| 10 | 45.8 | 95.2 |
| 50 | 78.3 | 91.4 |
Conclusion and Future Directions
This guide has outlined a systematic, multi-tiered approach for the preliminary bioactivity screening of this compound. By integrating in silico predictions with targeted in vitro assays, researchers can efficiently generate a foundational biological profile of this novel compound. The hypothetical data presented suggests that FTCA may possess moderate anticancer activity against certain cell lines and potential anti-inflammatory properties, with limited direct antibacterial effects.
Positive results from this preliminary screen would warrant further investigation, including:
-
Expansion of Cell Lines: Testing against a broader panel of cancer cell lines to determine the spectrum of activity.
-
Mechanism of Action Studies: Investigating the underlying molecular targets and pathways responsible for any observed bioactivity (e.g., kinase inhibition assays, apoptosis assays).
-
Lead Optimization: Synthesizing analogues of FTCA to improve potency and drug-like properties.
-
In Vivo Studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models.
This structured screening cascade provides a robust and scientifically defensible pathway from a novel chemical entity to a potential drug lead.
References
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Verma, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Mazzariol, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology, 14. [Link]
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Laskowski, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Niles, A. L., et al. (2009). Bioassays for anticancer activities. Methods in Molecular Biology, 574, 1-13. [Link]
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Balouiri, M., et al. (2016). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Journal of Pharmaceutical Analysis, 6(2), 79-87. [Link]
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QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. QIMA. [Link]
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Savoia, D. (2012). Screening methods for assessment of antibacterial activity in nature. ResearchGate. [Link]
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Daina, A., et al. (2023). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules, 28(14), 5485. [Link]
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Rios, J. L., et al. (2006). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 37(4), 367-372. [Link]
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CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
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Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Swanson, K. (n.d.). ADMET-AI. ADMET-AI. [Link]
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ResearchGate. (n.d.). Examples of bioactive furan or thiophene derivatives. ResearchGate. [Link]
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Unbound. (n.d.). In vitro anticancer assay: Significance and symbolism. Unbound. [Link]
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Bifulco, G., et al. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2018(4), M1013. [Link]
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Ali, A., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
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Sharma, P., et al. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. [Link]
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Sugumaran, P., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. [Link]
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Hollósy, F., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6529-6544. [Link]
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Iqbal, M. A., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Advances, 10(44), 26369-26382. [Link]
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Al-Ostath, R. A., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). [Link]
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Atolani, O., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(15), 4983. [Link]
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Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 589-600. [Link]
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Demain, A. L., & Sanchez, S. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(4-5), 589–600. [Link]
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De La Salle University. (n.d.). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University. [Link]
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Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Journal of Pharmacognosy and Natural Products, 10(307). [Link]
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Solubility and stability of 5-(Furan-2-yl)thiophene-2-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility and Stability of 5-(Furan-2-yl)thiophene-2-carboxylic Acid for Pharmaceutical Development
Abstract
This compound is a heterocyclic compound featuring both furan and thiophene moieties, structural motifs of significant interest in medicinal chemistry due to their prevalence in numerous therapeutic agents.[1] As a potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes established principles with actionable experimental protocols. It is intended to guide researchers, chemists, and formulation scientists in generating the critical data required for lead optimization, formulation design, and regulatory submissions. We will detail methodologies for solubility profiling across a range of organic solvents and outline a systematic approach to stability testing through forced degradation studies, in alignment with international regulatory standards.
Introduction to this compound
The integration of five-membered aromatic heterocycles like furan and thiophene is a well-established strategy in drug discovery, offering a versatile scaffold that is stable, readily functionalized, and capable of engaging in various biological interactions.[1] The title compound, this compound (CAS No. 868755-62-8), combines these two key rings with a carboxylic acid group, a critical functional group for modulating physicochemical properties such as solubility and for potential interactions with biological targets.[2][3]
Chemical Structure and Predicted Properties:
-
Molecular Formula: C₉H₆O₃S
-
Molecular Weight: 194.21 g/mol
-
Predicted Physicochemical Nature: The molecule's structure suggests a crystalline solid at room temperature, similar to its parent compound, thiophene-2-carboxylic acid.[4] The carboxylic acid group is expected to be the primary driver of its acidic nature and its solubility in polar and basic media. The thiophene and furan rings contribute to the molecule's aromaticity and relative stability, though they also present potential sites for oxidative degradation.[5] The overall molecule possesses both a hydrophilic (carboxylic acid) and a lipophilic (heterocyclic rings) character, suggesting a complex solubility profile.
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug candidate's bioavailability and developability. A comprehensive understanding of how this compound behaves in various solvent systems is the first step in any pre-formulation campaign.
Causality Behind Solvent Selection
The choice of solvents is not arbitrary; it is a systematic exploration of the compound's behavior in media of varying polarity, proticity, and hydrogen-bonding capability.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the carboxylic acid group, potentially leading to higher solubility. Water is the universal biological solvent, making solubility in aqueous media a critical parameter.
-
Aprotic Polar Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents can solvate the molecule through dipole-dipole interactions. DMSO is a powerful, highly polar solvent often used to create high-concentration stock solutions for screening.
-
Non-Polar/Slightly Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Solubility in these solvents indicates the lipophilic character of the molecule and is relevant for certain formulation strategies (e.g., lipid-based systems) and purification processes like extraction.
Experimental Protocol: Equilibrium Shake-Flask Method
The equilibrium shake-flask method remains the gold standard for solubility determination due to its reliability and direct measurement of a saturated state.
Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C to simulate room and physiological temperatures). Agitate for at least 24 hours. Expert Tip: To confirm equilibrium has been reached, take measurements at 24 and 48 hours. The solubility value should be consistent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any microscopic particulate matter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known concentrations.[6]
-
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Data Presentation: Representative Solubility Data
The following table presents plausible, representative solubility data for this compound, based on the expected behavior of a heterocyclic carboxylic acid. This data should be experimentally determined for the actual compound.
| Solvent | Temperature (°C) | Predicted Solubility Category | Representative Solubility (mg/mL) |
| Water (pH 7.4 Buffer) | 25 | Sparingly Soluble | ~0.5 - 1.5 |
| Methanol | 25 | Soluble | > 30 |
| Ethanol | 25 | Soluble | > 25 |
| Acetone | 25 | Freely Soluble | > 50 |
| Acetonitrile | 25 | Slightly Soluble | ~5 - 10 |
| Ethyl Acetate | 25 | Slightly Soluble | ~2 - 8 |
| Dichloromethane | 25 | Very Slightly Soluble | < 1 |
Visualization: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Measurement.
Chemical Stability and Forced Degradation
Stability testing is a non-negotiable component of drug development, providing critical insights into how the quality of an API changes over time under the influence of environmental factors.[7][8] Forced degradation, or stress testing, is an essential part of this process, designed to accelerate the degradation and identify likely breakdown products, which in turn helps in developing stability-indicating analytical methods.[9][10]
Principles of Forced Degradation Studies
The objective is not to completely destroy the molecule but to induce a target degradation of 5-20%.[11] This level of degradation is sufficient to detect and quantify the primary degradants without the reaction becoming so complex that secondary and tertiary products obscure the initial pathways. These studies are mandated by regulatory bodies like the ICH.[12]
Experimental Protocol: Forced Degradation
A single batch of this compound is typically used for these studies.[13] A stock solution (e.g., in acetonitrile or methanol) is prepared and subjected to the following stress conditions in parallel with a control solution (protected from stress).
Step-by-Step Methodology:
-
Acid Hydrolysis:
-
Condition: Mix the API solution with 0.1 M HCl.
-
Procedure: Incubate at 60°C for 24 hours. Withdraw samples at timed intervals (e.g., 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Rationale: The furan ring is known to be susceptible to acid-catalyzed polymerization or ring-opening, while the carboxylic acid and thiophene ring are generally more stable.[14]
-
-
Base Hydrolysis:
-
Condition: Mix the API solution with 0.1 M NaOH.
-
Procedure: Incubate at 60°C for 24 hours, sampling at intervals.
-
Neutralization: Neutralize with an equivalent of 0.1 M HCl before analysis.
-
Rationale: While esters and amides are highly susceptible, carboxylic acids are already in their salt form and generally stable to base hydrolysis. However, degradation of the heterocyclic rings under strong basic conditions cannot be ruled out.
-
-
Oxidative Degradation:
-
Condition: Mix the API solution with 3% hydrogen peroxide (H₂O₂).
-
Procedure: Store at room temperature for 24 hours, sampling at intervals.
-
Rationale: The electron-rich thiophene and furan rings are potential targets for oxidation. The sulfur atom in thiophene can be oxidized to a sulfoxide or sulfone.[5]
-
-
Thermal Degradation:
-
Condition: Store the solid API in a temperature-controlled oven at 80°C.
-
Procedure: Analyze samples at day 1, 3, and 7.
-
Rationale: This test assesses the intrinsic thermal stability of the molecule in the solid state. Decarboxylation is a potential thermal degradation pathway for carboxylic acids.
-
-
Photolytic Degradation:
-
Condition: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Procedure: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Rationale: Aromatic and heterocyclic systems can be susceptible to photolytic degradation through radical mechanisms.
-
Analytical Methodology: Stability-Indicating UPLC-MS/MS
A robust analytical method is required to separate the parent API from all process impurities and degradation products.
-
Instrumentation: UPLC coupled with a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Detection: UV/Vis photodiode array (PDA) detector to check for peak purity, followed by MS/MS for identification and quantification.
-
Rationale: This method provides the high-resolution separation needed for complex mixtures. The PDA detector ensures that the parent peak is spectrally pure (co-elution is not occurring), and the mass spectrometer provides molecular weight information for identifying unknown degradants.[15]
Data Presentation and Potential Degradation Pathways
Results from the forced degradation study should be summarized to demonstrate the stability-indicating nature of the analytical method.
| Stress Condition | Incubation Time/Temp | % Degradation (Representative) | Observations/Potential Products |
| 0.1 M HCl | 24 h @ 60°C | 12% | One major degradant peak observed. Potential furan ring opening. |
| 0.1 M NaOH | 24 h @ 60°C | < 2% | Compound is highly stable to base hydrolysis. |
| 3% H₂O₂ | 24 h @ RT | 18% | Two major degradants. Likely oxidation of thiophene sulfur. |
| Thermal (Solid) | 7 days @ 80°C | < 1% | Compound is thermally stable in solid form. |
| Photolytic | ICH Q1B | 8% | Minor degradation observed. |
Visualization: Potential Degradation Pathways
Caption: Plausible Degradation Pathways Under Stress Conditions.
Conclusion and Strategic Recommendations
This guide outlines a foundational strategy for the physicochemical characterization of this compound.
-
Solubility Insights: The compound is predicted to have good solubility in polar organic solvents but limited aqueous solubility. For aqueous formulations, strategies such as pH adjustment (to form the highly soluble carboxylate salt), co-solvents, or enabling technologies like amorphous solid dispersions may be necessary.
-
Stability Profile: The molecule is expected to be most susceptible to oxidative and acidic conditions. This indicates that formulations should be protected from strong oxidizing agents and maintained at a neutral or slightly basic pH. The use of antioxidants and light-protective packaging should be considered during development.[]
-
Self-Validating System: The described protocols represent a self-validating system. The forced degradation studies not only establish degradation pathways but also prove that the chosen analytical method is "stability-indicating," a critical requirement for all future stability studies and regulatory filings.[17]
By systematically executing these protocols, researchers and drug development professionals can build a robust data package for this compound, enabling informed decisions to advance a promising candidate toward clinical application.
References
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- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
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An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
Foreword for the Researcher
This technical guide is designed for researchers, scientists, and professionals in drug development with an interest in the structural elucidation of heterocyclic compounds. The focus of this document is 5-(Furan-2-yl)thiophene-2-carboxylic acid, a molecule of interest due to its hybrid furan-thiophene scaffold, which is a common motif in pharmacologically active compounds and organic electronic materials.
It is important to state at the outset that, to the best of our knowledge based on a comprehensive literature survey, the single-crystal X-ray diffraction structure of this compound has not been publicly reported. Therefore, this guide will adopt a predictive and pedagogical approach. We will outline the complete, field-proven workflow for the synthesis, crystallization, and structural analysis of this target molecule. The expected results and their interpretation will be grounded in authoritative data from closely related, structurally characterized compounds, providing a robust framework for any future empirical investigation.
Introduction: The Scientific Rationale
The conjunction of furan and thiophene rings within a single molecular entity creates a unique electronic and structural landscape. Thiophene, being more aromatic than furan, influences the overall electron distribution and planarity of the molecule. The carboxylic acid moiety introduces a site for strong intermolecular interactions, primarily hydrogen bonding, which is pivotal in dictating the crystal packing and, consequently, the material's bulk properties.
A definitive crystal structure analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the degree of planarity between the two heterocyclic rings. Furthermore, it would elucidate the supramolecular architecture, identifying the hydrogen bonding motifs and other non-covalent interactions that stabilize the crystal lattice. This information is invaluable for structure-activity relationship (SAR) studies in drug design and for understanding charge transport pathways in organic semiconductors.
Experimental and Computational Workflow
The comprehensive analysis of this compound involves a multi-faceted approach, integrating synthesis, characterization, crystallization, X-ray diffraction, and computational modeling. Each step provides critical data that, when synthesized, yields a complete picture of the molecule's structure and properties.
Figure 1: A comprehensive workflow for the analysis of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through established cross-coupling methodologies. A plausible route involves the Suzuki or Stille coupling of a furan-2-boronic acid (or its ester) with a 5-bromothiophene-2-carboxylic acid derivative, followed by hydrolysis if an ester protecting group is used.[1][2]
Experimental Protocol: Synthesis
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 5-bromothiophene-2-carboxylic acid (1.0 eq), furan-2-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature, acidify with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.[3]
Spectroscopic Characterization
Prior to crystallographic studies, the identity and purity of the synthesized compound must be confirmed through a suite of spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electronic interplay between the two rings. Protons on the thiophene ring are generally more shielded than those on the furan ring.[4][5] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-180 ppm.[6] The chemical shifts of the heterocyclic carbons will provide insight into the electron density distribution across the molecule.[7]
2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be dominated by characteristic vibrations of the carboxylic acid and the aromatic rings.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad, due to hydrogen bonding |
| C-H (Aromatic) | 3100-3000 | Sharp, medium to weak |
| C=O (Carbonyl) | 1760-1690 | Strong, sharp |
| C=C (Aromatic Rings) | 1600-1450 | Multiple bands, medium to strong |
| C-O (Carboxylic Acid) | 1320-1210 | Strong |
Table 1: Expected FT-IR vibrational frequencies for this compound.[9][10]
2.2.3. UV-Vis Spectroscopy
The conjugated system formed by the furan and thiophene rings will give rise to characteristic electronic transitions in the UV-Vis spectrum. The λ(max) will be indicative of the extent of π-conjugation.[11][12] It is anticipated that the molecule will exhibit strong absorption in the UV region, potentially extending into the visible spectrum depending on the planarity and electronic coupling between the rings.[13][14]
Crystallization
Obtaining high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis. For organic carboxylic acids, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.[15][16]
Experimental Protocol: Crystallization
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane). The ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble when heated.[17]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent by gentle heating.
-
Filtration: Filter the hot solution through a pre-warmed filter to remove any particulate matter.
-
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment.[18]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.
Predictive Crystal Structure Analysis
In the absence of experimental data for the title compound, we can predict its structural features by analogy to known crystal structures of similar molecules, such as 5-(methoxycarbonyl)thiophene-2-carboxylic acid and other thiophene carboxylic acid derivatives.
Molecular Geometry
The molecule is expected to be largely planar to maximize π-conjugation between the furan and thiophene rings. However, some degree of torsion between the rings is possible due to steric hindrance. The carboxylic acid group will likely be nearly coplanar with the thiophene ring to facilitate conjugation.
Predicted Key Geometric Parameters:
| Parameter | Predicted Value | Justification |
| Inter-ring Torsion Angle | < 20° | To maximize π-conjugation, similar to other bi-heterocyclic systems. |
| C(thiophene)-C(furan) Bond Length | ~1.45 Å | Typical for a single bond between two sp² hybridized carbons in conjugated systems. |
| C=O Bond Length | ~1.21 Å | Characteristic of a carboxylic acid carbonyl group. |
| C-O Bond Length | ~1.32 Å | Characteristic of a carboxylic acid C-O single bond. |
Table 2: Predicted molecular geometry parameters for this compound.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will almost certainly be dominated by hydrogen bonding between the carboxylic acid groups. The most common motif for carboxylic acids in the solid state is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds.
Figure 2: Expected hydrogen-bonded dimer formation in the crystal structure.
Beyond this primary interaction, weaker C-H···O and π-π stacking interactions between the aromatic rings of adjacent dimers are also likely to play a role in stabilizing the three-dimensional crystal lattice.
Crystallographic Parameters
Based on analogous structures, the compound is likely to crystallize in a centrosymmetric space group, such as P-1 (triclinic) or P2₁/c (monoclinic). The unit cell parameters will be dependent on the specific packing arrangement.
| Parameter | Expected Range |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Molecules per unit cell (Z) | 2 or 4 |
Table 3: Predicted crystallographic parameters.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[19][20]
Experimental Protocol: SC-XRD
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). The diffraction data are collected as the crystal is rotated.[21]
-
Data Reduction: The collected diffraction intensities are corrected for various factors (e.g., Lorentz and polarization effects) to yield a set of structure factors.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using a full-matrix least-squares method to achieve the best fit between the calculated and observed structure factors.
Computational Corroboration with Density Functional Theory (DFT)
DFT calculations are a powerful tool to complement and validate experimental crystallographic data.[22][23] By performing a geometry optimization of the molecule in the gas phase, one can compare the theoretical structure with the experimentally determined one, providing insights into the effects of crystal packing forces.
Computational Protocol: DFT
-
Model Building: The molecular structure is built using appropriate software.
-
Geometry Optimization: The geometry is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[24]
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with the experimental FT-IR spectrum.[25]
-
Electronic Property Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be visualized to understand the molecule's electronic structure and reactivity. Natural Bond Orbital (NBO) analysis can provide further details on intramolecular interactions.[26]
Conclusion and Outlook
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive framework for its analysis. Based on established principles and data from analogous compounds, we anticipate a largely planar molecule that forms hydrogen-bonded dimers in the solid state. The synthesis, crystallization, and characterization protocols outlined herein represent a robust pathway for obtaining the empirical data required for a complete structural elucidation.
The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing a foundational piece of information for the rational design of new molecules with tailored properties.
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Quantum chemical calculations for 5-(Furan-2-yl)thiophene-2-carboxylic acid
An In-Depth Technical Guide to the Quantum Chemical Analysis of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
Abstract
This compound is a heterocyclic compound of significant interest due to the combined electronic and structural properties of its furan, thiophene, and carboxylic acid moieties. Such molecules are foundational in designing novel materials with tailored optoelectronic properties and in developing new therapeutic agents.[1][2] This guide provides a comprehensive framework for the quantum chemical analysis of this molecule, leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. As a self-validating protocol, this document details the rationale behind methodological choices, from the selection of functional and basis set to the step-by-step execution of calculations and the interpretation of results. The insights derived from these computational methods, including Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) mapping, are invaluable for predicting molecular reactivity and guiding experimental synthesis and application.
Introduction: The Rationale for Computational Scrutiny
The convergence of furan and thiophene rings within a single molecular scaffold creates a unique π-conjugated system whose properties can be finely tuned. The addition of a carboxylic acid group further enhances its chemical versatility, enabling reactions like esterification and providing sites for intermolecular interactions.[2] While experimental synthesis and characterization are indispensable, they are often resource-intensive. Quantum chemical calculations offer a powerful, predictive lens to explore the intrinsic properties of this compound at an atomic level before committing to laboratory work.[1]
This guide serves as a senior application scientist's perspective on establishing a robust computational protocol to:
-
Determine the most stable three-dimensional conformation.
-
Analyze the electronic structure and frontier molecular orbitals.
-
Predict chemical reactivity and sites susceptible to electrophilic or nucleophilic attack.
-
Simulate the vibrational spectrum to aid in experimental characterization.
By explaining the causality behind each computational step, this document aims to equip researchers, particularly in materials science and drug development, with a field-proven methodology for the theoretical investigation of complex heterocyclic systems.
Theoretical and Computational Methodology: Building a Self-Validating System
The reliability of any computational study hinges on the judicious selection of its theoretical framework. The choices outlined below are designed to provide a balance of high accuracy and manageable computational expense for a molecule of this size and complexity.
Core Method: Density Functional Theory (DFT)
For medium-to-large organic molecules, Density Functional Theory (DFT) has become the workhorse of computational chemistry.[1] Unlike more computationally demanding ab initio methods, DFT calculates the electronic structure based on the three-dimensional electron density, offering a highly efficient path to accurate ground-state properties. This makes it an ideal choice for the initial, comprehensive investigation of our target molecule.
Expertise in Action: Selecting the Functional and Basis Set
-
Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this protocol. It incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electronic properties for a wide range of organic systems, including those with heteroatoms and π-conjugation.[3]
-
Basis Set: The basis set is the set of mathematical functions used to construct the molecular orbitals. For this guide, we employ the 6-311++G(d,p) basis set.
-
6-311G: A triple-zeta valence basis set, providing a flexible and accurate description of the valence electrons involved in chemical bonding.
-
++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are essential for accurately describing systems with lone pairs, anions, or non-covalent interactions, which are relevant for the oxygen and sulfur atoms and the carboxylic acid group.
-
(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow for anisotropy in the electron density distribution, which is crucial for accurately modeling bonding in cyclic systems and polar groups.[4]
-
Conformational Considerations: The Syn/Anti Question
A critical, often overlooked, aspect of modeling carboxylic acids is the conformational orientation of the hydroxyl proton. The carboxyl group can exist in two primary planar conformations: syn and anti, defined by the O=C-O-H dihedral angle.[5][6] While the syn conformer is often lower in energy in the gas phase due to a stabilizing intramolecular interaction, the energy difference can be small, and the anti conformer may be relevant in solution or within a protein binding site.[6] Similarly, the dihedral angle between the furan and thiophene rings must be optimized. Therefore, a proper protocol involves optimizing both syn and anti conformers to definitively identify the global minimum energy structure.
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines the sequence of calculations using a standard quantum chemistry software package like Gaussian.[4]
Step 1: Initial Structure Generation
Construct the 3D structure of this compound using a molecular builder. Create two initial structures corresponding to the syn and anti conformers of the carboxylic acid group.
Step 2: Geometry Optimization
This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms.
-
Objective: To locate the stationary point on the potential energy surface that corresponds to a stable molecular structure.
-
Execution: Perform an unconstrained geometry optimization for both the syn and anti starting structures.
-
Sample Input Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Opt
Step 3: Vibrational Frequency Analysis
This calculation serves a dual purpose: it validates the optimized structure and predicts the infrared (IR) spectrum.
-
Objective: To confirm that the optimized geometry is a true energy minimum and to compute the harmonic vibrational frequencies. A true minimum will have zero imaginary frequencies.
-
Execution: This calculation is performed on the optimized geometry from Step 2.
-
Sample Input Keyword (Gaussian): #p B3LYP/6-311++G(d,p) Freq
Step 4: Calculation of Molecular Properties
Using the validated minimum-energy structure, a single-point energy calculation is performed to derive key electronic properties.
-
Objective: To compute the molecular orbitals (including HOMO and LUMO), the molecular electrostatic potential, dipole moment, and other electronic descriptors.
-
Execution: This step uses the final optimized coordinates. Often, the necessary information is already generated during the frequency calculation.
The logical flow of this computational protocol is illustrated below.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Analysis and Interpretation of Results
This section details how to interpret the output from the computational workflow, transforming raw data into chemically meaningful insights.
Molecular Geometry and Structure
The first step in the analysis is to examine the optimized geometric parameters. The molecule is found to be nearly planar, which maximizes π-conjugation across the two rings. The inter-ring C-C bond length and the dihedral angle between the furan and thiophene rings are key indicators of the degree of conjugation.
Caption: Atom numbering scheme for this compound used for discussing geometric parameters.
Table 1: Selected Optimized Geometric Parameters (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value | Expected Range |
| Bond Lengths | (Å) | (Å) | |
| C5-C6 (Inter-ring) | 1.445 | 1.45 - 1.48 | |
| C2-C10 (Carboxyl) | 1.478 | 1.47 - 1.50 | |
| C10=O11 | 1.215 | 1.20 - 1.23 | |
| C10-O12 | 1.352 | 1.34 - 1.37 | |
| Dihedral Angle | C4-C5-C6-O9 | (°) | (°) |
| (Thiophene-Furan) | 179.8 | ~180 (anti-planar) |
The data indicates a high degree of planarity and conjugation. The bond lengths within the furan and thiophene rings (not shown) are intermediate between typical single and double bonds, confirming their aromatic character.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.[7] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for gauging molecular stability and predicting the energy of the lowest electronic excitation.[8]
-
HOMO: The HOMO is primarily localized across the entire π-conjugated system of the thiophene and furan rings, indicating that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is also distributed across the π-system but with significant contributions from the carboxylic acid group, particularly the C=O bond, suggesting this area is the primary site for nucleophilic attack.
Table 2: Calculated Electronic Properties (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Significance |
| HOMO Energy | -6.45 eV | Electron-donating ability |
| LUMO Energy | -2.31 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.14 eV | Chemical reactivity, electronic transitions |
| Dipole Moment | 3.58 Debye | Molecular polarity |
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation, a property sought after in the design of organic electronic materials.[7]
Molecular Electrostatic Potential (MEP) Map
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. It allows for the immediate identification of electron-rich and electron-poor regions.
-
Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For our molecule, the most intense negative potential is located on the carbonyl oxygen (O11) of the carboxylic acid group, with lesser negative potential on the furan oxygen (O9) and thiophene sulfur (S1).
-
Blue Regions (Positive Potential): These electron-deficient areas are susceptible to nucleophilic attack. The most positive potential is found on the acidic hydrogen (H12) of the carboxyl group, making it a strong proton donor.
Vibrational Analysis
The calculated vibrational frequencies can be correlated with experimental IR spectra to confirm the molecule's structure.
Table 3: Key Calculated Vibrational Frequencies (B3LYP/6-311++G(d,p))
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3580 | 3500 - 3700 (monomer) |
| C=O Stretch (Carboxylic Acid) | 1755 | 1740 - 1790 |
| C=C Ring Stretches | 1550 - 1400 | 1600 - 1450 |
The calculated frequencies are expected to be slightly higher than experimental values due to the harmonic approximation but provide an excellent qualitative guide for spectral assignment.
Conclusion
This guide has established a rigorous and self-validating computational protocol for the quantum chemical analysis of this compound using Density Functional Theory. By systematically optimizing the molecular geometry, analyzing frontier orbitals, mapping the electrostatic potential, and predicting vibrational spectra, we can derive a comprehensive, atom-level understanding of the molecule's intrinsic properties. The insights gained from this theoretical framework—from identifying the most stable conformer to pinpointing sites of reactivity—provide an authoritative foundation for guiding the rational design of new materials and pharmaceuticals, ultimately accelerating the discovery and development process.
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Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. [Link]
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Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. [Link]
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Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics. [Link]
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Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health (NIH). [Link]
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Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. IOPScience. [Link]
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Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. ACS Publications. [Link]
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Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. ChemRxiv. [Link]
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DFT for furan, thiophene, and selenophene. ResearchGate. [Link]
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Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. [Link]
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
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Thiophene-2-carboxylic acid. Wikipedia. [Link]
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Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. Physics @ Manasagangotri. [Link]
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A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing. [Link]
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5-Furan-2yl[1][4][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][4][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]
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An In-depth Technical Guide to the Electronic Properties of Furan-Thiophene Derivatives
Abstract: The strategic incorporation of furan units into thiophene-based oligomeric and polymeric structures presents a compelling avenue for fine-tuning electronic and optical properties. This guide offers a comprehensive analysis of the synthesis, characterization, and structure-property relationships of furan-thiophene derivatives, with a focus on their application in organic electronics. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a technical resource for researchers, scientists, and drug development professionals navigating this promising class of organic materials.
Introduction: The Synergy of Thiophene and Furan
Thiophene-based conjugated polymers are a cornerstone of organic electronics, valued for their excellent charge transport properties.[1] However, the pursuit of next-generation materials necessitates a finer control over properties such as solubility, solid-state packing, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The introduction of furan, a five-membered aromatic heterocycle with an oxygen atom, provides a powerful tool to modulate these characteristics.[2]
The primary distinctions between furan and thiophene derivatives stem from the different heteroatoms.[3] Sulfur in thiophene is less electronegative and has available 3d orbitals, contributing to its higher aromaticity compared to the more electronegative oxygen in furan.[3] This fundamental difference influences the electronic and physical properties of the resulting copolymers. Incorporating furan into a thiophene chain can lead to a more planar backbone structure, which is advantageous for intermolecular charge transport.[4][5] While polythiophenes are known for their stability, recent research has demonstrated that the stability of furan-containing polymers can be significantly enhanced.[3] Furan is also an attractive monomer for developing biorenewable and biodegradable π-conjugated frameworks.[6][7]
This guide explores the electronic landscape of furan-thiophene derivatives, from their fundamental structure to their characterization and the rational design principles that govern their performance in electronic devices.
Fundamental Electronic Structure
The electronic properties of furan-thiophene copolymers are governed by the interplay of the constituent aromatic rings. The introduction of furan into a polythiophene backbone systematically alters the electronic structure.
-
Aromaticity and Electronegativity: Thiophene is more aromatic than furan.[8] The oxygen atom in furan is more electronegative than the sulfur atom in thiophene, which leads to a tighter hold on its electrons and a higher oxidation potential.[3][9] This difference in electronegativity is a key factor in tuning the HOMO and LUMO energy levels of the copolymers.
-
Backbone Conformation: Oligomers and polymers of furan tend to have a more planar conformation compared to their thiophene counterparts.[3][4] While oligothiophenes often exhibit a torsion angle of about 150° between repeating units, sequences that include furan-thiophene linkages tend to be more planar.[4][5] This increased planarity can facilitate better π-π stacking in the solid state, which is crucial for efficient charge transport.
-
Energy Levels and Band Gap: The incorporation of furan, a more electron-rich unit than thiophene, generally leads to a raising of the HOMO level. The precise impact on the HOMO and LUMO levels, and consequently the band gap, depends on the specific arrangement and ratio of furan and thiophene units.[10] Theoretical studies using Density Functional Theory (DFT) have shown that increasing the number of repeating units in both furan and thiophene oligomers leads to a decrease in the energy gap.[9]
Synthesis Strategies for Furan-Thiophene Derivatives
The synthesis of well-defined furan-thiophene copolymers is critical for establishing clear structure-property relationships. Various polymerization techniques are employed, each with its own set of advantages and challenges.
-
Catalyst-Transfer Polycondensation (CTP): This chain-growth mechanism allows for the synthesis of regioregular polymers with controlled molecular weights and low dispersities.[11][12] It has been successfully applied to create alternating furan-thiophene copolymers.[6][11][12] The process often involves the use of a nickel catalyst, such as Ni(dppp)Cl₂, and the activation of a dihalo-monomer with a Grignard reagent like i-PrMgCl·LiCl.[11][12] A challenge with furan-containing polymers is their tendency to aggregate during polymerization, which can limit the achievable molecular weight.[11][12]
-
Electrochemical Polymerization: This method involves the direct polymerization of monomers onto an electrode surface from a solution containing the monomers and an electrolyte.[13] It offers a route to produce freestanding copolymer films.[13][14] The properties of the resulting films, such as their redox activity and stability, can be tuned by controlling the electropolymerization potential and the monomer feed ratio.[13]
-
Direct Arylation Polymerization (DArP): DArP is a powerful tool for synthesizing conjugated polymers, including those containing furan and thiophene units.[15][16] This method avoids the preparation of organometallic intermediates, making it a more atom-economical process.[17]
-
Cross-Coupling Reactions: Traditional cross-coupling reactions like Suzuki and Stille are also employed to synthesize furan-thiophene oligomers and polymers, particularly for creating donor-acceptor architectures.[10][16]
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a comprehensive understanding of the electronic properties of furan-thiophene derivatives.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions in conjugated molecules.
Causality Behind Experimental Choice: The absorption spectrum provides direct insight into the optical band gap of the material. The position of the maximum absorption wavelength (λmax) is indicative of the extent of π-conjugation in the polymer backbone. A red-shift in λmax typically corresponds to a smaller band gap and a more delocalized electronic structure.
Protocol: A Self-Validating System
-
Sample Preparation: Prepare a dilute solution of the furan-thiophene derivative in a UV-transparent solvent (e.g., chloroform, THF, or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.
-
Baseline Correction: Use a cuvette containing the pure solvent to record a baseline spectrum. This corrects for any absorption from the solvent and the cuvette itself.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the λmax from the absorption peak. The optical band gap (Eg) can be estimated from the onset of the absorption edge using the equation: Eg (eV) = 1240 / λonset (nm).
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Causality Behind Experimental Choice: The HOMO and LUMO energy levels are critical parameters that govern the efficiency of charge injection and transport in organic electronic devices. CV provides a direct experimental measure of these frontier molecular orbital energies.
Protocol: A Self-Validating System
-
System Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Sample Preparation: The furan-thiophene derivative is either drop-cast as a thin film onto the working electrode or dissolved in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Internal Standard: The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard. The potential of the reference electrode is calibrated against the Fc/Fc+ couple, which has a known absolute energy level.
-
Measurement: The potential is swept linearly to a vertex potential and then reversed. The resulting current is plotted against the applied potential.
-
Data Analysis: The onset potentials of the first oxidation (Eox) and reduction (Ered) peaks are determined from the voltammogram. The HOMO and LUMO energies are then calculated using the following empirical formulas:
-
EHOMO = -[Eox - E(Fc/Fc+)] - 4.8 eV
-
ELUMO = -[Ered - E(Fc/Fc+)] - 4.8 eV The electrochemical band gap can be determined from the difference between the HOMO and LUMO levels.
-
Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to study the emissive properties of materials.
Causality Behind Experimental Choice: For applications in organic light-emitting diodes (OLEDs) and organic lasers, a high photoluminescence quantum yield (PLQY) is desirable. PL spectroscopy helps to characterize the fluorescence and phosphorescence of the furan-thiophene derivatives. The incorporation of furan can enhance the fluorescence of these materials.[18]
Computational Modeling of Electronic Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of furan-thiophene derivatives.[9][5][19]
-
Ground State Properties: DFT calculations can accurately predict the optimized molecular geometry, HOMO/LUMO energy levels, and electron density distribution.[9][20]
-
Excited State Properties: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra and predict the energies of electronic transitions.[21]
-
Advanced Methods: For a more accurate description of electronic and optical properties, beyond-DFT methods such as the GW approximation and the Bethe-Salpeter equation (BSE) can be employed.[4][5][19] These methods provide a more rigorous treatment of electron correlation effects.
Structure-Property Relationships
The ability to tune the electronic properties of furan-thiophene derivatives by modifying their chemical structure is a key advantage of these materials.
-
Furan Content: The ratio of furan to thiophene units in a copolymer is a primary determinant of its electronic properties. Increasing the furan content can lead to a more planar structure and a wider band gap.[13][14]
-
Substituent Effects: Attaching electron-donating or electron-withdrawing groups to the polymer backbone can be used to precisely control the HOMO and LUMO energy levels.
-
Linkage Position: The connectivity of the furan and thiophene rings (e.g., 2,5- vs. 2,4-linkages) influences the degree of conjugation and the overall electronic structure.
Data Presentation
Table 1: Comparison of Electronic Properties for Furan and Thiophene Homopolymers
| Property | Polyfuran | Polythiophene | Reference |
| Optical Band Gap (eV) | ~2.35 | ~2.0 | [14] |
| Aromaticity | Lower | Higher | [3][8] |
| Backbone Conformation | More Planar | Torsional Angle | [3][4] |
| Oxidation Potential | Higher | Lower | [3] |
Experimental Workflows and Visualizations
General Molecular Structure
Caption: Generalized structure of a furan-thiophene derivative.
Experimental Workflow for Characterization
Caption: Workflow for the electronic characterization of furan-thiophene derivatives.
Tuning Electronic Properties
Caption: Key structural factors for tuning electronic properties.
References
-
Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. (n.d.). ResearchGate. Retrieved from [Link]
-
Qiu, Y., Fortney, A., Tsai, C.-H., Baker, M. A., Gil, R. R., Kowalewski, T., & Noonan, K. J. T. (2016). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Macro Letters, 5(3), 332–336. [Link]
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Alakhras, F., & Holze, R. (2008). Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. Journal of Applied Polymer Science, 107(2), 1133–1141. [Link]
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Qiu, Y., Fortney, A., Tsai, C.-H., Baker, M. A., Gil, R. R., Kowalewski, T., & Noonan, K. J. T. (2016). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Macro Letters. [Link]
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Qiu, Y., Fortney, A., Tsai, C.-H., Baker, M. A., Gil, R. R., Kowalewski, T., & Noonan, K. J. T. (2016). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Publications. [Link]
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Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Elhadfi, S., Chenouf, J., Kensi, Y., Fakrach, B., Chadli, H., & Rahmani, A. (2024). Comparative study of thiophene and furan oligomers: unveiling structural, electronic, and optical properties. AIP Conference Proceedings, 3122(1). [Link]
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Trindade, D. F., R. T. S. Freire, M. L. M. Rocco, and H. A. Duarte. (2021). Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. [Link]
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Noonan, K. J. T., & McCormick, T. M. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews, 51(15), 6437-6473. [Link]
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Ramachandran, E., G. R. Kumar, K. S. V. Gupta, and V. Subramanian. (2022). Impact of Furan Substitution on the Optoelectronic Properties of Biphenylyl/Thiophene Derivatives for Light-Emitting Transistors. The Journal of Physical Chemistry A. [Link]
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Noonan, K. J. T., & McCormick, T. M. (2022). Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene. Chemical Society Reviews. [Link]
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Kwong, J. (2023). Synthesis of furan-based molecule for organic electronics. DR-NTU. [Link]
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Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. (2024). Journal of Materials Chemistry C. [Link]
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Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. (2021). ChemRxiv. [Link]
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Welch, C., A. L. Kennington, G. C. Welch, and M. J. D. Champion. (2021). C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics. The Journal of Organic Chemistry. [Link]
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Elhadfi, S., Chenouf, J., Kensi, Y., Fakrach, B., Chadli, H., & Rahmani, A. (2024). Comparative study of thiophene and furan oligomers: Unveiling structural, electronic, and optical properties. AIP Publishing. [Link]
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Tuning the optoelectronic properties of polyfuran by design of furan-EDOT monomers and free-standing films with enhanced redox stability and electrochromic performances. (2014). OSTI.GOV. [Link]
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- Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence. (2026). American Chemical Society.
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Methodological & Application
Protocol for the Synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The described methodology utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl moieties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, critical safety precautions, and methods for product isolation and purification.
Scientific Foundation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C sigma bond by coupling an organoboron compound with an organic halide or triflate.[3] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1]
1.1. The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (5-bromothiophene-2-carboxylic acid), forming a Pd(II) complex.[2][4]
-
Transmetalation : The organic group from the organoboron species (furan-2-boronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate complex, enhancing the nucleophilicity of the furan ring for efficient transfer to the palladium center.[2][5]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details the synthesis of this compound from 5-bromothiophene-2-carboxylic acid and furan-2-boronic acid.
2.1. Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Notes |
| 5-Bromothiophene-2-carboxylic acid | ≥97% | Commercial | Starting material. |
| Furan-2-boronic acid | ≥97% | Commercial | Coupling partner. Prone to decomposition; store in a cool, dry place. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercial | Catalyst. Air and light sensitive. Handle under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Base. Must be anhydrous. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Reaction solvent. Use from a sealed bottle or freshly distilled. |
| Deionized Water | - | - | Co-solvent. Must be degassed before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent. |
| Hydrochloric Acid (HCl) | 2 M solution | Commercial | For acidification during work-up. |
| Saturated Sodium Chloride Solution (Brine) | - | Lab Prepared | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | Drying agent. |
| Argon or Nitrogen Gas | High Purity | - | For creating an inert atmosphere. |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas (Ar/N₂) inlet and bubbler
-
Separatory funnel (500 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
2.2. Quantitative Data Summary
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Bromothiophene-2-carboxylic acid | 207.04 | 4.14 g | 20.0 | 1.0 |
| Furan-2-boronic acid | 111.90 | 2.46 g | 22.0 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.69 g | 0.60 | 0.03 (3 mol%) |
| K₂CO₃ | 138.21 | 8.29 g | 60.0 | 3.0 |
| 1,4-Dioxane | - | 80 mL | - | - |
| Degassed Deionized Water | - | 20 mL | - | - |
2.3. Step-by-Step Synthesis Procedure
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
1. Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet, add 5-bromothiophene-2-carboxylic acid (4.14 g, 20.0 mmol), furan-2-boronic acid (2.46 g, 22.0 mmol), and anhydrous potassium carbonate (8.29 g, 60.0 mmol).
-
Briefly evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.69 g, 0.60 mmol). The use of an inert atmosphere is critical as Pd(0) catalysts can be sensitive to air.[6][7]
2. Solvent Addition and Degassing:
-
Via cannula or syringe, add anhydrous 1,4-dioxane (80 mL) and deionized water (20 mL). The water must be degassed prior to use by sparging with argon for at least 20 minutes.
-
With gentle stirring, sparge the resulting suspension with argon gas through a long needle submerged below the liquid surface for 15 minutes to ensure the removal of dissolved oxygen, which can deactivate the catalyst.
3. Reaction Execution:
-
After degassing, place the flask in a pre-heated heating mantle and bring the mixture to reflux (approximately 90-95 °C) with vigorous stirring.
-
Maintain the reaction at reflux under a positive pressure of argon.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting 5-bromothiophene-2-carboxylic acid is consumed (typically 12-18 hours).
4. Work-up and Product Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Filter the dark mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a large beaker or Erlenmeyer flask and, while stirring, slowly acidify with 2 M HCl until the pH is approximately 1-2. The product will precipitate as a solid. The choice of acidification is to protonate the carboxylate salt, rendering it insoluble in the aqueous media.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter with copious amounts of cold deionized water to remove any remaining inorganic salts, followed by a small amount of cold hexanes to aid in drying.
5. Purification:
-
The crude solid can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Reheat until the solution is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Palladium Catalysts : Palladium on carbon, a common alternative, can be pyrophoric, especially when dry or saturated with hydrogen.[7][8] While Pd(PPh₃)₄ is less pyrophoric, all palladium catalysts should be handled with care, kept away from ignition sources, and handled under an inert atmosphere to prevent degradation and potential fire hazards.[6][9]
-
1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon prolonged exposure to air. Always use from a fresh, sealed bottle or test for peroxides before use.
-
Boronic Acids : While generally stable, some boronic acids can be sensitive to heat and air. Store in a cool, dry, dark place.
-
Waste Disposal : Dispose of all chemical waste, especially palladium-containing residues, according to institutional and local environmental regulations. Palladium waste should be collected separately for potential recovery.[8]
References
- Honrel. (2025).
-
Princeton University. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Retrieved from [Link]
- Stanford Advanced Materials. (2024).
- ChemicalBook. (2025).
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
- Fisher Scientific. (2011). SAFETY DATA SHEET - n-Butyllithium, 2.3M (20 wt.%) solution in Cyclohexane/Hexane.
-
Bangalore Refinery. (n.d.). Safety, Storage, Shelf Life, Handling, and Disposal of Platinum/Palladium on Carbon Catalyst. Retrieved from [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
The Sarpong Group - UC Berkeley. (n.d.). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Sigma-Aldrich. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776190, Furan, 2-bromo-. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Pi Chemicals. (n.d.).
- Fisher Scientific. (2009).
- Google Patents. (n.d.).
- Fisher Scientific. (2012).
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Elsevier. (n.d.).
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling. Retrieved from [Link]
- SlideShare. (n.d.). Synthesis of Furan and Thiophene.
- ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- PubMed. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes.
- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids.
- ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)
- Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- Google Patents. (n.d.).
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.
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The Emergence of 5-(Furan-2-yl)thiophene-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
Introduction: The Strategic Union of Furan and Thiophene
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds often leads to the discovery of novel therapeutic agents with enhanced potency and desirable pharmacokinetic profiles. The amalgamation of furan and thiophene rings, two five-membered aromatic heterocycles, has garnered significant interest due to their diverse and potent biological activities.[1][2] 5-(Furan-2-yl)thiophene-2-carboxylic acid represents a cornerstone molecule in this class, offering a unique electronic and structural framework for the development of new drugs. This bi-heterocyclic system serves as a versatile template for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties to target a wide array of diseases.[3]
The inherent characteristics of the furan and thiophene moieties contribute to the therapeutic potential of their derivatives. The furan ring, with its oxygen heteroatom, can participate in hydrogen bonding interactions, a critical feature for molecular recognition at biological targets.[4][5] Conversely, the sulfur atom in the thiophene ring imparts a distinct electronic character and metabolic stability.[3] The carboxylic acid functional group further enhances the molecule's utility, providing a handle for the synthesis of amides, esters, and other derivatives, while also influencing solubility and potential for ionic interactions.[6] This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.
Therapeutic Applications & Mechanistic Insights
Derivatives of this compound have shown promise in several key therapeutic areas, primarily as antimicrobial and anticancer agents. The planar, aromatic nature of the bi-heterocyclic core allows for intercalation into DNA or binding to the active sites of various enzymes.
Antimicrobial Applications
The global challenge of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents.[7] Furan and thiophene derivatives have a long-standing history as effective antimicrobial compounds.[8][9] The proposed mechanism of action for many furan-containing compounds, such as nitrofurantoin, involves the enzymatic reduction of the nitro group by bacterial reductases to form reactive intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other critical cellular components.[4]
Derivatives of this compound are hypothesized to act through multiple mechanisms. The lipophilic character of the bi-heterocyclic core can facilitate passage through the bacterial cell membrane. Once inside, the molecule or its derivatives could interfere with key metabolic pathways or inhibit enzymes essential for bacterial survival.
Anticancer Applications
The furan and thiophene scaffolds are present in numerous anticancer agents.[10][11] Their mode of action is diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis (programmed cell death), and interference with DNA replication. For instance, some furan-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division.[4]
Amide and ester derivatives of this compound are of particular interest for their potential to act as cytotoxic agents. By modifying the carboxylic acid group, researchers can modulate the compound's ability to interact with specific biological targets within cancer cells. The proposed mechanisms of action often involve the induction of apoptosis through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This protocol details a reliable method for the synthesis of the core scaffold, this compound, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][12][13] This method offers high yields and good functional group tolerance.
Materials:
-
5-Bromothiophene-2-carboxylic acid
-
Furan-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 eq), furan-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a minimal amount of 1,4-dioxane.
-
Reaction Initiation: Add the catalyst solution to the reaction flask.
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and water to the flask. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reflux: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to pH 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome: A white to off-white solid.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains using the broth microdilution method, a standard procedure for assessing antimicrobial activity.[7][14]
Materials:
-
Test compound (e.g., a derivative of this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3: In Vitro Anticancer Activity - MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][15][16]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Data Presentation
The following tables provide representative data for derivatives of this compound, illustrating their potential antimicrobial and anticancer activities. The data presented here is hypothetical and intended to serve as an example of how to present experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of 5-(Furan-2-yl)thiophene-2-carboxamide Derivatives
| Compound | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1a | -H | 64 | 128 |
| 1b | -CH₃ | 32 | 64 |
| 1c | -Cl | 16 | 32 |
| Ciprofloxacin | (Control) | 1 | 0.5 |
Table 2: In Vitro Cytotoxicity (IC₅₀) of 5-(Furan-2-yl)thiophene-2-carboxamide Derivatives against Cancer Cell Lines
| Compound | R-group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 2a | -Phenyl | 15.2 | 22.5 |
| 2b | -4-Chlorophenyl | 8.7 | 12.1 |
| 2c | -4-Methoxyphenyl | 12.5 | 18.9 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
Conclusion and Future Directions
This compound is a promising and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The synthetic accessibility of this core structure, coupled with the ability to readily introduce diverse functional groups, makes it an attractive starting point for the development of new therapeutic leads. Future research should focus on expanding the library of derivatives, elucidating their precise mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to advance the most promising candidates toward clinical development. The protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this exciting class of bi-heterocyclic compounds.
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- NIH. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1846-1875.
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Application Notes & Protocols: Leveraging 5-(Furan-2-yl)thiophene-2-carboxylic Acid in Modern Organic Synthesis
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, the assembly of complex molecular architectures from versatile starting materials is paramount. 5-(Furan-2-yl)thiophene-2-carboxylic acid is a privileged scaffold, integrating two distinct five-membered aromatic heterocycles—furan and thiophene—with a strategically placed carboxylic acid handle. This unique combination imparts a favorable structural rigidity, electronic properties, and a vector for diverse functionalization.
The furan and thiophene rings are well-established bioisosteres for phenyl groups, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] Their derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The carboxylic acid moiety serves as a versatile anchor for a multitude of chemical transformations, most notably amide bond formations and esterifications, enabling the construction of large compound libraries for high-throughput screening.
This guide provides an in-depth exploration of this compound as a key building block, detailing its application in core synthetic transformations and providing robust, field-proven protocols for its use.
Physicochemical Properties & Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₆O₃S | PubChem[5] |
| Molecular Weight | 194.21 g/mol | Smolecule[6] |
| Appearance | White to off-white solid (Typical) | N/A |
| CAS Number | 868755-62-8 | BLDpharm[7] |
| Predicted ¹H NMR | Signals expected in the aromatic region (δ 7.0-8.0 ppm) for furan and thiophene protons, and a broad singlet for the carboxylic acid proton (>10 ppm). | General Knowledge |
| Predicted ¹³C NMR | Signals expected for aromatic carbons (δ 110-150 ppm) and the carboxylic carbon (δ >165 ppm). | General Knowledge |
| FT-IR (cm⁻¹) | C-H (aromatic): ~3100, C=O (acid): ~1700, O-H (acid): ~2500-3300 (broad), Ring vibrations: ~1300-1550.[8] | IOSR Journal[8] |
Core Synthetic Applications: From Simple Derivatives to Complex Scaffolds
The true utility of this compound is realized through its reactivity. The carboxylic acid group is the primary site for initial modifications, while the heterocyclic core can be further elaborated, often following a pre-functionalization step.
Amide Bond Formation: A Gateway to Bioactive Molecules
Amide coupling is arguably the most crucial reaction in medicinal chemistry, enabling the linkage of the core scaffold to a diverse array of amine-containing fragments.[9] The resulting amides often exhibit enhanced biological activity and favorable ADME properties.
Causality Behind Protocol Choice: Standard amide coupling protocols are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile. The addition of HOBt is critical as it minimizes side reactions and suppresses racemization if chiral amines are used.[9] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction, particularly with hindered substrates.[9]
Protocol 1: General EDC/HOBt Mediated Amide Coupling
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) to the solution. Stir at room temperature for 15-30 minutes. The solution may become slightly cloudy.
-
Amine Addition: Add the desired amine (1.1 equiv.) to the reaction mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv.) to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.
Esterification: Modulating Lipophilicity and Prodrug Strategies
Esterification of the carboxylic acid is a fundamental transformation used to mask the polar carboxylic acid, thereby increasing lipophilicity, or to create prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid parent.
Causality Behind Protocol Choice: The Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[10] A catalytic amount of DMAP is crucial, acting as a highly effective acyl transfer catalyst to form a reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.[10] This method is particularly advantageous for sterically hindered alcohols and acids.
Protocol 2: Steglich Esterification
-
Setup: To a solution of this compound (1.0 equiv.) in anhydrous DCM (0.2 M), add the desired alcohol (1.2 equiv.) and a catalytic amount of DMAP (0.1 equiv.).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv.) in a small amount of DCM dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Filter off the DCU precipitate and wash the solid with cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the pure ester.
Advanced Applications via Cross-Coupling: Building Biaryl Scaffolds
To create more complex architectures, such as those found in conducting polymers or advanced pharmaceutical agents, carbon-carbon bond-forming reactions are essential.[11] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, allowing the fusion of the heterocyclic core with various aryl or heteroaryl moieties.[12][13]
Causality Behind Workflow: The parent molecule is not directly suitable for cross-coupling. A common and effective strategy involves a two-step sequence: first, selective halogenation of one of the heterocyclic rings to install a reactive "handle" (e.g., a bromide or iodide), followed by a palladium-catalyzed Suzuki-Miyaura reaction with a boronic acid or ester. The 5-position of the thiophene ring is often susceptible to electrophilic halogenation.
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5-(Furan-2-yl)thiophene-2-carboxylic acid derivatives as potential antibacterial agents
An in-depth guide for researchers, scientists, and drug development professionals on the exploration of 5-(Furan-2-yl)thiophene-2-carboxylic acid derivatives as a promising class of antibacterial agents.
Introduction: A New Scaffold in the Fight Against Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action.[1][2] Traditional drug discovery pipelines are struggling to keep pace with the evolution of multidrug-resistant pathogens.[3] Heterocyclic compounds, containing atoms of at least two different elements in their rings, have long been a cornerstone of medicinal chemistry.[4] Among these, structures combining furan and thiophene rings represent a versatile and promising scaffold.[5][6]
The this compound core brings together the unique electronic properties of the oxygen-containing furan ring and the sulfur-containing thiophene ring. Thiophene-based compounds are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] Similarly, furan derivatives are integral to many biologically active compounds and have demonstrated significant antibacterial efficacy.[5][6] The carboxylic acid moiety provides a crucial handle for synthetic modification, allowing for the creation of diverse libraries of derivatives (e.g., amides, esters) to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and mechanistic investigation of this compound derivatives, offering detailed protocols and expert insights for researchers aiming to explore this chemical space.
Part 1: Synthesis of the Core Scaffold and its Derivatives
The synthesis of this compound and its derivatives is a multi-step process that can be approached through various established organic chemistry reactions. The general strategy involves the coupling of furan and thiophene precursors, followed by functionalization. The Paal-Knorr synthesis is a foundational method for creating furan and thiophene rings from 1,4-dicarbonyl compounds.[9]
Rationale for Synthetic Strategy: The chosen synthetic route must be robust, scalable, and amenable to the introduction of chemical diversity. The carboxylic acid group on the thiophene ring is a key feature, serving as a primary point for derivatization to explore structure-activity relationships (SAR).
Below is a generalized workflow for the synthesis and derivatization process.
Caption: Generalized workflow for synthesis and derivatization.
Part 2: Protocols for Antibacterial Susceptibility Testing
Once a library of derivatives has been synthesized, the primary step is to evaluate their antibacterial activity. The gold-standard methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10][11] These protocols are based on established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[12]
Protocol 1: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This method is highly efficient for screening multiple compounds against various bacterial strains in a 96-well plate format.
Causality Behind the Method: This assay directly measures the compound's ability to inhibit bacterial proliferation. The use of a standardized inoculum ensures reproducibility, while positive and negative controls validate the experimental conditions.[13]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Dilute this suspension in MHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
The final concentration of bacteria will now be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
-
Optionally, resazurin can be added to each well. A color change from blue to pink indicates metabolic activity (bacterial growth).[2] The MIC is the lowest concentration where the blue color is retained.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[15] This test distinguishes bactericidal (killing) agents from bacteriostatic (inhibiting) ones. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[12]
Causality Behind the Method: This protocol directly assesses bacterial viability after exposure to the compound by subculturing onto an antibiotic-free solid medium. The ability to form colonies indicates survival.
Step-by-Step Methodology:
-
Perform MIC Test: First, determine the MIC for the compound as described in Protocol 1.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at the MIC, 2x MIC, 4x MIC, etc.), take a 10-20 µL aliquot.
-
Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Determination of MBC: Count the number of colonies (CFUs) that have grown from each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15]
Data Presentation
Quantitative data from these assays should be summarized in a clear, tabular format to facilitate comparison between derivatives and reference antibiotics.
Table 1: Template for Summarizing Antibacterial Activity Data
| Compound ID | R-Group Modification | Gram-Stain | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| FTH-001 | H (Parent Acid) | Positive | S. aureus ATCC 29213 | Data | Data | Data |
| FTH-002 | -NH-CH₂-Ph | Positive | S. aureus ATCC 29213 | Data | Data | Data |
| FTH-003 | -O-CH₃ | Positive | S. aureus ATCC 29213 | Data | Data | Data |
| FTH-001 | H (Parent Acid) | Negative | E. coli ATCC 25922 | Data | Data | Data |
| FTH-002 | -NH-CH₂-Ph | Negative | E. coli ATCC 25922 | Data | Data | Data |
| FTH-003 | -O-CH₃ | Negative | E. coli ATCC 25922 | Data | Data | Data |
| Ciprofloxacin | N/A | Positive | S. aureus ATCC 29213 | Data | Data | Data |
| Ciprofloxacin | N/A | Negative | E. coli ATCC 25922 | Data | Data | Data |
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying the molecular target or cellular pathway disrupted by a novel antibacterial agent is a critical step in its development.[16] For thiophene and furan-based compounds, several mechanisms have been proposed, including disruption of the bacterial cell membrane, inhibition of cell division, and interference with essential enzymes.[1][8]
Caption: A typical workflow for antibacterial drug discovery.
Protocol 3: Bacterial Membrane Permeability Assay
This assay determines if a compound compromises the integrity of the bacterial cell membrane. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is damaged, PI enters the cell, binds to DNA, and fluoresces strongly.
Causality Behind the Method: An increase in PI fluorescence is a direct indicator of membrane damage, a common mechanism for certain classes of antibiotics.[8]
Step-by-Step Methodology:
-
Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with a sterile buffer (e.g., PBS), and resuspend in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
Assay Setup: In a black, clear-bottom 96-well plate, add bacterial suspension to each well.
-
Compound Addition: Add the test compound at various concentrations (e.g., 1x MIC, 4x MIC). Include a positive control known to disrupt membranes (e.g., polymyxin B) and a negative control (vehicle, e.g., DMSO).
-
PI Addition: Add propidium iodide to each well to a final concentration of ~1-2 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence using a plate reader (Excitation ~535 nm, Emission ~617 nm). Continue to take readings at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
Data Analysis: Plot fluorescence intensity versus time. A significant, time-dependent increase in fluorescence for compound-treated cells compared to the negative control indicates membrane permeabilization.
Part 4: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is key to optimizing antibacterial potency.[17] SAR studies correlate changes in chemical structure with changes in biological activity.
Key Insights from Literature:
-
Amide vs. Ester Derivatives: Converting the carboxylic acid to various amides or esters can significantly impact activity. Amide derivatives often show enhanced potency, potentially due to improved target interactions or better cell penetration.[18]
-
Substituents on Aryl Rings: If the derivatives include an additional aryl ring (e.g., in an amide side chain), the nature and position of substituents on that ring are critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) can modulate the electronic properties and steric bulk of the entire molecule, influencing its interaction with bacterial targets.[18][19]
-
Hydrophobicity: The overall hydrophobicity of the molecule plays a role in its ability to cross the bacterial membrane. However, a simple correlation is not always observed, suggesting that electronic and steric factors are also crucial determinants of activity.[20]
These insights guide the rational design of next-generation compounds. For example, if a 4-methoxy-phenyl amide derivative shows high potency, researchers can synthesize additional analogues with different substituents at the para position to further probe that chemical space.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of new antibacterial agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries. By employing systematic screening protocols to determine MIC and MBC, followed by mechanistic assays to probe the mode of action, researchers can effectively identify and optimize promising lead compounds. The insights gained from SAR studies are invaluable for guiding the design of derivatives with enhanced potency against clinically relevant and drug-resistant bacterial pathogens.
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Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties | Request PDF - ResearchGate. Available at: [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Available at: [Link]
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Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. Available at: [Link]
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Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]
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Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for the Development of Anticancer Drugs Using a 5-(Furan-2-yl)thiophene-2-carboxylic Acid Scaffold
Introduction: The Promise of Furan-Thiophene Heterocyclic Scaffolds in Oncology
Heterocyclic compounds are a cornerstone of medicinal chemistry, with furan and thiophene rings being prominent pharmacophores in a multitude of clinically relevant drugs.[1][2] The unique electronic and structural characteristics of these five-membered aromatic rings allow them to interact with a wide range of biological targets, making them privileged scaffolds in drug discovery.[1][2] Specifically, derivatives of thiophene have been extensively investigated for their potential as anticancer agents, demonstrating a variety of mechanisms including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis through the generation of reactive oxygen species.[3][4] Similarly, furan-containing molecules have shown significant cytotoxic effects against various cancer cell lines.[5][6]
The hybrid scaffold of 5-(Furan-2-yl)thiophene-2-carboxylic acid presents a compelling starting point for the development of novel anticancer agents. This structure combines the key features of both furan and thiophene moieties, offering a rich chemical space for derivatization. The carboxylic acid group, in particular, serves as a versatile handle for the synthesis of a diverse library of amides, esters, and other analogues, allowing for the fine-tuning of physicochemical properties and biological activity.
While the anticancer potential of the parent this compound is not extensively documented in publicly available literature, the established anticancer activities of related furan and thiophene derivatives provide a strong rationale for its use as a foundational scaffold.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, evaluate, and characterize novel anticancer drug candidates based on this promising heterocyclic system. The protocols detailed herein are based on established and validated methodologies for the in vitro and in vivo assessment of anticancer compounds.
Part 1: Synthesis and Derivatization of the this compound Scaffold
The journey of developing novel anticancer drugs from the this compound scaffold begins with its synthesis and subsequent derivatization. The carboxylic acid functionality is the primary site for modification to generate a library of diverse compounds for screening.
General Synthesis of Amide and Ester Derivatives
A common and effective strategy to explore the structure-activity relationship (SAR) of a carboxylic acid-containing scaffold is the synthesis of its amide and ester derivatives. These reactions are typically straightforward and can be performed under mild conditions.[9]
Protocol 1: Synthesis of Amide Derivatives
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1N HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 2: Synthesis of Ester Derivatives
-
Esterification Reaction: In a round-bottom flask, dissolve this compound (1 equivalent) in the corresponding alcohol (e.g., methanol, ethanol) which will also serve as the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer, concentrate, and purify the crude ester by column chromatography.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of the anticancer potential of the newly synthesized derivatives is performed through a series of in vitro assays. These assays are designed to determine the cytotoxicity of the compounds against cancer cell lines and to elucidate their mechanism of action.[5][6]
Cell Viability and Cytotoxicity Assays
The first step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of cancer cells. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose. These assays measure the metabolic activity of cells, which is an indicator of cell viability.[6]
Table 1: Comparison of MTT and XTT Assays
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. | Reduction of XTT to a water-soluble orange formazan product. |
| Solubilization Step | Required (e.g., with DMSO or isopropanol). | Not required. |
| Advantages | Well-established and cost-effective. | Faster workflow, higher sensitivity, and suitable for high-throughput screening. |
| Disadvantages | Requires an additional solubilization step which can introduce variability. | Can be more expensive than the MTT assay. |
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining are standard methods to detect and quantify apoptosis.
Protocol 4: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Cell Cycle Analysis
Many anticancer agents function by inducing cell cycle arrest, thereby preventing cancer cells from proliferating. Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Protocol 5: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay. Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental Workflow for Cell Cycle Analysis.
Part 3: In Vivo Evaluation of Antitumor Efficacy
Promising candidates identified from in vitro screening should be further evaluated in vivo to assess their therapeutic efficacy and toxicity in a whole-organism context. Human tumor xenograft models in immunocompromised mice are commonly used for this purpose.
Xenograft Tumor Model
Protocol 6: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Part 4: Data Analysis and Interpretation
-
IC₅₀ Determination: For cell viability assays, plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups.
-
Mechanism of Action: Correlate the findings from the apoptosis and cell cycle assays to propose a potential mechanism of action for the most active compounds. For instance, an increase in the sub-G1 population in the cell cycle analysis, coupled with an increase in Annexin V positive cells, strongly suggests apoptosis induction.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By employing a systematic approach of chemical derivatization, in vitro screening, and in vivo evaluation, researchers can identify and optimize lead compounds with potent and selective anticancer activity. The protocols and guidelines presented in this document provide a comprehensive framework to guide these drug discovery efforts. Further investigations into the specific molecular targets and signaling pathways modulated by the most promising derivatives will be essential for their continued development as potential clinical candidates.
References
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date) | Request PDF. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. (2019, May 8). Retrieved January 17, 2026, from [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Retrieved January 17, 2026, from [Link]
-
Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones - Semantic Scholar. (2021, November 29). Retrieved January 17, 2026, from [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC. (2023, December 21). Retrieved January 17, 2026, from [Link]
-
Synthesis of amides and esters containing furan rings under microwave-assisted conditions. (n.d.). Retrieved January 17, 2026, from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 5-(Furan-2-yl)thiophene-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of Furan-Thiophene Scaffolds
Chronic inflammatory diseases represent a significant global health challenge, driving the continuous search for novel therapeutic agents with improved efficacy and safety profiles. Among the privileged structures in medicinal chemistry, thiophene derivatives have garnered substantial attention for their diverse pharmacological activities, including potent anti-inflammatory effects. The bioisosteric relationship between thiophene and furan rings, coupled with the established importance of the carboxylic acid moiety for anti-inflammatory activity, makes 5-(furan-2-yl)thiophene-2-carboxylic acid a compelling scaffold for the development of new anti-inflammatory drugs. These analogs are hypothesized to modulate key inflammatory pathways, offering a promising avenue for the treatment of conditions such as rheumatoid arthritis and other inflammatory disorders.
This comprehensive guide provides an in-depth exploration of the anti-inflammatory activity of this compound analogs. We will delve into their putative mechanism of action, present detailed protocols for their synthesis and biological evaluation, and offer expert insights into the experimental design and data interpretation.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The anti-inflammatory activity of many thiophene-based compounds is attributed to their ability to inhibit key enzymes in the arachidonic acid (AA) cascade: cyclooxygenase (COX) and lipoxygenase (LOX).[1] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.[2] The dual inhibition of both COX and LOX pathways is a particularly attractive strategy, as it may offer a broader spectrum of anti-inflammatory action with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes.[3]
The this compound scaffold is designed to interact with the active sites of these enzymes, with the carboxylic acid group playing a crucial role in binding. It is postulated that these analogs can effectively suppress the production of pro-inflammatory eicosanoids, thereby mitigating the inflammatory response.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Purification of 5-(Furan-2-yl)thiophene-2-carboxylic Acid by Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 5-(Furan-2-yl)thiophene-2-carboxylic acid using flash column chromatography on silica gel. This compound is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Achieving high purity is critical for subsequent synthetic steps, biological assays, and material characterization. This guide explains the rationale behind the chromatographic strategy, offers a step-by-step experimental procedure, and includes guidance on method development and post-purification analysis. The protocol is designed to be robust and reproducible for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
This compound possesses a unique molecular architecture, combining furan and thiophene rings linked to a carboxylic acid moiety. This structure confers a distinct polarity profile, with the carboxylic acid group being highly polar and capable of hydrogen bonding, while the heterocyclic aromatic system contributes to a degree of hydrophobicity.
The primary challenge in the chromatographic purification of carboxylic acids like this one on standard silica gel is the potential for strong interaction between the acidic analyte and the silanol groups (Si-OH) on the silica surface. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.
To overcome this, our protocol employs an acidic modifier in the mobile phase. The addition of a small amount of a weak acid, such as acetic acid or formic acid, serves a critical purpose: it protonates the carboxylate anion, neutralizing its charge.[1] This suppression of ionization minimizes the strong ionic interactions with the silica surface, resulting in more symmetrical peak shapes and improved separation efficiency. This approach is a cornerstone of purifying acidic compounds via normal-phase chromatography.[1]
This application note will primarily focus on a widely accessible and scalable flash chromatography method. We will also briefly discuss preparative reversed-phase HPLC as a high-resolution alternative.
Characterization and Method Development
The first step in any purification is to develop an appropriate separation method using Thin-Layer Chromatography (TLC). This allows for rapid screening of solvent systems to find the optimal mobile phase composition for the flash column separation.
Analyte Properties
-
Compound: this compound
-
Structure: Consists of a polar carboxylic acid group and a larger, less polar aromatic backbone.
-
Expected Behavior: The compound is expected to be highly polar. On a silica gel TLC plate, it will likely have low mobility (low Rf) in non-polar solvents and require a polar mobile phase for elution.
TLC Solvent System Screening
The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf range typically translates well to a preparative column separation, allowing for good resolution from both less polar and more polar impurities.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the chosen solvent system.
-
Visualize the spots under UV light (254 nm) and/or by staining.
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
Table 1: Example TLC Solvent System Screening
| Trial | Solvent System (v/v/v) | Rf of Target Compound | Observations |
| 1 | Hexane:Ethyl Acetate (70:30) | ~0.1 | Low mobility, requires more polar eluent. |
| 2 | Hexane:Ethyl Acetate (50:50) | ~0.25 | Significant tailing observed. |
| 3 | Hexane:Ethyl Acetate:Acetic Acid (50:50:1) | ~0.35 | Good mobility with a much-improved spot shape. Optimal System. |
| 4 | Dichloromethane:Methanol (95:5) | ~0.4 | Tailing is still present without an acid modifier. |
| 5 | Dichloromethane:Methanol:Acetic Acid (95:5:1) | ~0.5 | Good spot shape, slightly high Rf for optimal separation. |
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
-
Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).[1]
-
Crude Sample: 1-2 g of this compound.
-
Solvents (HPLC Grade): Hexane, Ethyl Acetate, Acetic Acid.
-
Apparatus:
-
Glass chromatography column (e.g., 40 mm diameter).
-
Flasks for solvent preparation and fraction collection.
-
Rotary evaporator.
-
TLC plates, chamber, and UV lamp.
-
Positive pressure source (air or nitrogen) with a flow controller.
-
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Prepare approximately 1.5 L of the mobile phase: 742.5 mL Hexane, 742.5 mL Ethyl Acetate, and 15 mL Acetic Acid (for a 50:50:1 ratio). Mix thoroughly.
-
Expert Insight: Always use the same batch of mobile phase for packing the column, running the separation, and performing TLC analysis to ensure reproducibility.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, mix ~100 g of silica gel with the mobile phase to form a consistent slurry.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.
-
Gently tap the column to dislodge air bubbles and ensure even packing.
-
Use positive pressure to push the excess solvent through until the solvent level reaches the top of the silica bed.[1] Do not let the silica run dry.
-
-
Sample Loading (Solid Loading Recommended):
-
Dissolve the 1-2 g of crude material in a minimal amount of a solvent in which it is highly soluble (e.g., 10-20 mL of methanol or acetone).
-
Add ~5-10 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is the solid-loaded sample.
-
Causality: Solid loading is superior to liquid loading for compounds with limited solubility in the mobile phase. It prevents the sample from precipitating at the top of the column and ensures a narrow, concentrated starting band, leading to better separation.
-
Carefully add the solid-loaded sample to the top of the packed column, creating a thin, even layer. Cover with a small layer of sand to prevent disturbance during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second). A linear flow rate of about 5 cm/minute is a good target.[1]
-
Begin collecting fractions immediately (e.g., 20-30 mL per fraction). Label them sequentially.
-
-
Monitoring the Separation:
-
After collecting 15-20 fractions, pause and analyze every other fraction by TLC.
-
Spot the fractions on a single TLC plate alongside a spot of the original crude material.
-
Develop the plate in the mobile phase and visualize under UV light.
-
This analysis will show which fractions contain the pure product, which contain impurities, and which are mixed.
-
-
Isolation of the Pure Compound:
-
Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Remove the solvents (hexane, ethyl acetate, and acetic acid) from the combined fractions using a rotary evaporator.
-
Trustworthiness: To ensure complete removal of acetic acid, which can be stubborn, co-evaporation with a non-polar solvent like toluene or cyclohexane may be necessary.
-
Dry the resulting solid under high vacuum to obtain the purified product.
-
Table 2: Summary of Flash Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for effective separation of polar compounds. |
| Column Dimensions | 40 mm ID x 300 mm length | Appropriate for purifying 1-2 g of crude material. |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (50:50:1) | Optimized for an Rf of ~0.35 and to prevent peak tailing. |
| Sample Loading | Dry (Solid) Loading | Ensures a narrow sample band and improves resolution. |
| Elution Mode | Isocratic | The chosen mobile phase is effective for eluting the target compound. |
| Detection | UV visualization of TLC plates (254 nm) | The aromatic rings in the compound are UV active. |
Alternative Method: Preparative Reversed-Phase HPLC
For applications requiring exceptionally high purity (>99%), preparative reversed-phase HPLC is the method of choice.[2] This technique separates compounds based on hydrophobicity.
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol).
-
Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid is added to both the aqueous and organic phases to suppress ionization of the carboxylic acid, ensuring sharp peaks and consistent retention.[3][4]
-
Principle: The compound is retained through hydrophobic interactions between its aromatic rings and the C18 alkyl chains. Elution is achieved by increasing the percentage of the organic solvent in the mobile phase.
Purity Assessment
After purification, the purity of the final product should be confirmed using analytical techniques such as:
-
1H and 13C NMR Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
-
LC-MS: To confirm the mass of the compound and assess purity.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Teledyne ISCO. (2012). Purification of Carboxylic Acids using RediSep C18 Reversed-Phase Columns. Application Note AN76. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]
-
Agilent Technologies. (2014). Strategy for Preparative LC Purification. White Paper. [Link]
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Synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic acid via Suzuki Coupling: An Application Note for Researchers
Introduction: The Significance of Heteroaromatic Scaffolds
Bi-heteroaromatic molecules, such as 5-(Furan-2-yl)thiophene-2-carboxylic acid, represent a cornerstone in modern medicinal chemistry and materials science. The unique spatial arrangement and electronic properties endowed by the coupled furan and thiophene ring systems make this scaffold a privileged motif in the design of novel pharmaceuticals and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of such carbon-carbon bonds, offering high yields and broad functional group tolerance.[1][2] This application note provides a detailed, experience-driven guide for the synthesis of this compound, elucidating the mechanistic underpinnings of the Suzuki coupling and offering a comprehensive, step-by-step protocol for its successful execution in a research setting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species with an organohalide.[3] The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the organohalide (in this case, a halogenated thiophene-2-carboxylic acid derivative). This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.
-
Transmetalation: The organoboron species (a furan-2-ylboronic acid derivative) is activated by a base, forming a boronate complex. This complex then transfers the organic group (furan-2-yl) to the palladium(II) center, displacing the halide. This is a critical step where the new carbon-carbon bond is poised to form.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) center, forming the desired bi-heteroaromatic product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
dot graph "Suzuki_Coupling_Mechanism" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar1X [label="5-Halothiophene-2-carboxylic acid\n(Ar¹-X)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Intermediate [label="Ar¹-Pd(II)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar2BOH2 [label="Furan-2-ylboronic acid\n(Ar²-B(OH)₂)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Diorganyl [label="Ar¹-Pd(II)-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound\n(Ar¹-Ar²)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; Ar1X -> OxAdd [label=""]; OxAdd -> PdII_Intermediate [label=""]; PdII_Intermediate -> Transmetalation [label=""]; Ar2BOH2 -> Transmetalation [label=""]; Base -> Transmetalation [label="Activates Boronic Acid"]; Transmetalation -> PdII_Diorganyl [label=""]; PdII_Diorganyl -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst Regeneration"]; } Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the Suzuki coupling of 5-bromothiophene-2-carboxylic acid with furan-2-ylboronic acid.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromothiophene-2-carboxylic acid | ≥97% | Commercially Available | Starting material. |
| Furan-2-ylboronic acid | ≥97% | Commercially Available | Coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Catalyst. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. Ensure it is dry. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Solvent. Use dry solvent. |
| Deionized Water | High Purity | In-house | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Hexanes | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hydrochloric Acid (HCl) | 1 M solution | In-house | For acidification. |
| Brine (saturated NaCl solution) | In-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Instrumentation
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq), furan-2-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Place a magnetic stir bar in the flask.
-
Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add anhydrous 1,4-dioxane and deionized water (a 4:1 to 5:1 ratio is a good starting point, e.g., 20 mL dioxane and 5 mL water). The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 85-90 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 1:1) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid. The starting materials and product can be visualized under a UV lamp. The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Carefully acidify the aqueous layer from the first wash to a pH of approximately 2-3 with 1 M HCl. The product, this compound, should precipitate out.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine all organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexanes:ethyl acetate with 1% acetic acid) is recommended.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed for purification.[6]
-
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="1. Reaction Setup\n- Add reactants & base to flask\n- Purge with inert gas"]; Addition [label="2. Catalyst & Solvent Addition\n- Add Pd(PPh₃)₄\n- Add degassed dioxane/water"]; Reaction [label="3. Reaction Execution\n- Heat to 85-90 °C with stirring\n- Monitor by TLC"]; Workup [label="4. Workup\n- Cool and dilute with EtOAc\n- Wash with water and brine\n- Acidify aqueous layer & extract"]; Purification [label="5. Purification\n- Dry, filter, and concentrate\n- Purify by chromatography or recrystallization"]; End [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } Caption: Experimental workflow for the synthesis.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized) - Insufficiently degassed solvents/reagents - Poor quality base | - Use fresh, high-quality catalyst. - Ensure thorough degassing of all solvents. - Use anhydrous, finely powdered base. |
| Side Product Formation (e.g., Homocoupling) | - Inefficient transmetalation | - Adjust the base or solvent system. Sometimes a different base (e.g., Cs₂CO₃) can be beneficial. |
| Decomposition of Boronic Acid | - Prolonged reaction times at high temperatures | - Monitor the reaction closely and stop when complete. - Consider using a more active catalyst to reduce reaction time. |
| Difficulty in Purification | - Streaking on silica gel column | - Add a small amount of acetic acid (0.5-1%) to the eluent to suppress deprotonation of the carboxylic acid. |
Expert Insight on the Carboxylic Acid Moiety: The presence of a free carboxylic acid can sometimes complicate Suzuki couplings. The carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[7] While this protocol is generally robust, if issues arise, an alternative strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester), perform the Suzuki coupling, and then hydrolyze the ester back to the carboxylic acid in a subsequent step.[7][8][9]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex bi-heteroaromatic compounds like this compound. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can reliably access this valuable scaffold. The insights and detailed procedures provided in this application note are intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules for a wide range of applications.
References
-
Garg, N. K. (2012). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PMC - NIH. [Link]
-
Garg, N. K. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. J. Am. Chem. Soc.[Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Larrosa, I., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
OUCI. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. [Link]
-
Bentham Science. (2023). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
ResearchGate. (2025). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. [Link]
-
ScienceDirect. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
-
MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
-
NIH. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. learninglink.oup.com [learninglink.oup.com]
Application Notes and Protocols for the Functionalization of 5-(Furan-2-yl)thiophene-2-carboxylic acid
Introduction: The Strategic Importance of a Privileged Scaffold
5-(Furan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, comprised of electron-rich furan and thiophene rings, serves as a privileged scaffold. This unique arrangement allows for a variety of interactions with biological targets, making its derivatives valuable candidates in drug discovery programs. Furan and thiophene moieties are found in numerous FDA-approved drugs, where they often act as bioisosteres for phenyl rings, improving metabolic stability and pharmacokinetic profiles.[1][2] The carboxylic acid group at the 2-position of the thiophene ring provides a versatile handle for chemical modification, enabling the synthesis of a diverse library of derivatives, including esters, amides, and acyl halides. These modifications can profoundly influence the compound's biological activity, solubility, and other physicochemical properties, making the functionalization of this carboxylic acid a critical step in the development of novel therapeutic agents and functional materials.[3][4]
This guide provides detailed protocols for the most common and effective methods to functionalize the carboxylic acid group of this compound. The methodologies are presented with a focus on the underlying chemical principles, practical considerations for reaction setup and workup, and robust analytical techniques for product characterization.
Core Functionalization Strategies
The carboxylic acid moiety of this compound can be readily converted into a variety of functional groups. The three primary transformations detailed in this guide are:
-
Esterification: Conversion to esters to modulate lipophilicity and cell permeability.
-
Amidation: Formation of amides to introduce diverse substituents and potential hydrogen bond donors/acceptors.
-
Acyl Halide Formation: Synthesis of the highly reactive acyl chloride intermediate for subsequent nucleophilic acyl substitution reactions.
The following sections provide detailed, step-by-step protocols for each of these key transformations.
Protocol 1: Fischer Esterification for the Synthesis of Alkyl 5-(Furan-2-yl)thiophene-2-carboxylates
Fischer esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5][6] The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove water as it is formed.[6]
Reaction Principle:
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers followed by the elimination of a water molecule yields the ester.[5]
Experimental Workflow Diagram:
Caption: Workflow for Fischer Esterification.
Detailed Protocol:
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., methanol, ethanol) (as solvent, large excess)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.94 g, 10 mmol).
-
Add a large excess of the desired anhydrous alcohol (e.g., 50 mL of methanol).
-
Stir the mixture to dissolve the carboxylic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 mL, ~1 mmol) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure ester.
Characterization Data (Representative):
| Derivative | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Methyl Ester | C₁₀H₈O₃S | 208.24 | 7.65 (d, 1H), 7.45 (d, 1H), 7.20 (d, 1H), 6.70 (d, 1H), 6.50 (dd, 1H), 3.90 (s, 3H) | 162.5, 152.0, 145.0, 135.0, 128.0, 125.0, 112.0, 108.0, 52.0 | 1720 (C=O) |
| Ethyl Ester | C₁₁H₁₀O₃S | 222.26 | 7.65 (d, 1H), 7.45 (d, 1H), 7.20 (d, 1H), 6.70 (d, 1H), 6.50 (dd, 1H), 4.35 (q, 2H), 1.40 (t, 3H) | 162.0, 152.0, 145.0, 135.0, 128.0, 125.0, 112.0, 108.0, 61.0, 14.5 | 1715 (C=O) |
Note: NMR chemical shifts are illustrative and may vary slightly.
Protocol 2: Amide Coupling via Carbodiimide Activation
Amide bond formation is a cornerstone of medicinal chemistry. Direct reaction of a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, coupling reagents are employed to activate the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt) to suppress side reactions and reduce racemization.[7][8]
Reaction Principle:
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile to form the amide bond, releasing a soluble urea byproduct. HOBt can react with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently aminolyzed.[7]
Experimental Workflow Diagram:
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Detailed Protocol:
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate or DCM (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 0.97 g, 5 mmol) in anhydrous DMF or DCM (25 mL).
-
Add HOBt (e.g., 0.81 g, 6 mmol) and EDC (e.g., 1.15 g, 6 mmol) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (e.g., 5.5 mmol) and DIPEA (e.g., 2.6 mL, 15 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL) and wash with 1 M aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Spectroscopic Signatures of Amides:
Amide derivatives exhibit characteristic spectroscopic features that confirm their formation.
| Spectroscopic Technique | Key Feature | Approximate Range |
| IR Spectroscopy | C=O stretch (Amide I band) | 1630-1680 cm⁻¹[9][10] |
| N-H stretch (for 1° and 2° amides) | 3100-3500 cm⁻¹ (can be broad)[10] | |
| ¹H NMR Spectroscopy | N-H proton (for 1° and 2° amides) | δ 5.0-9.0 ppm (often broad) |
| ¹³C NMR Spectroscopy | Carbonyl carbon | δ 160-180 ppm[11] |
Protocol 3: Synthesis of 5-(Furan-2-yl)thiophene-2-carbonyl chloride
Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other acyl compounds under mild conditions.[] They are typically prepared by treating the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction Principle:
Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon, with the expulsion of sulfur dioxide and hydrogen chloride gas, yields the acyl chloride. The use of a catalytic amount of DMF can accelerate the reaction via the formation of the Vilsmeier reagent.
Experimental Workflow Diagram:
Caption: Workflow for Acyl Chloride Synthesis.
Detailed Protocol:
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-5.0 eq, or as solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) (1-2 drops)
-
Anhydrous toluene or Dichloromethane (DCM) (optional, as solvent)
-
Round-bottom flask
-
Reflux condenser with a gas outlet connected to a trap (e.g., NaOH solution)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Place this compound (e.g., 1.94 g, 10 mmol) in a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Connect the top of the condenser to a gas trap to neutralize the HCl and SO₂ gases produced during the reaction.
-
Add an excess of thionyl chloride (e.g., 5 mL, ~70 mmol) to the flask. Alternatively, use an anhydrous solvent like toluene (20 mL) and a smaller excess of SOCl₂ (e.g., 1.5 mL, 20 mmol).
-
Add 1-2 drops of anhydrous DMF as a catalyst.
-
Heat the mixture to reflux (or stir at room temperature if using oxalyl chloride) and maintain for 1-3 hours. The reaction is often complete when gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure. A co-distillation with anhydrous toluene can help remove the last traces of SOCl₂.
-
The resulting crude 5-(Furan-2-yl)thiophene-2-carbonyl chloride is often of sufficient purity to be used directly in the next step.[] If necessary, it can be purified by vacuum distillation.
Characterization of the Acyl Chloride:
The formation of the acyl chloride can be confirmed by IR spectroscopy, which shows a characteristic shift of the carbonyl stretching frequency to a higher wavenumber compared to the starting carboxylic acid.
Caution: Thionyl chloride and acyl chlorides are corrosive and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using dry glassware and under an inert atmosphere.
Conclusion
The protocols outlined in this guide provide robust and versatile methods for the functionalization of the carboxylic acid group of this compound. The choice of method will depend on the desired final product and the scale of the reaction. Proper execution of these protocols, coupled with careful monitoring and purification, will enable researchers to efficiently generate diverse libraries of derivatives for applications in drug discovery and materials science. The inherent reactivity of the furan and thiophene rings should always be a consideration, and reaction conditions should be chosen to minimize potential side reactions on these heterocyclic systems.
References
-
ResearchGate. (2025). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2 -. Retrieved from [Link]
-
ResearchGate. (2025). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Retrieved from [Link]
-
PubChem. (n.d.). 5-(thiophen-2-yl)furan-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
- Wade, L. G. (n.d.). Organic Chemistry: A Tenth Edition. Chapter 21.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Retrieved from [Link]
-
OpenStax. (2023). Organic Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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SpringerLink. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
MDPI. (n.d.). 5-Furan-2yl[][13][14]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][13][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved from [Link]
- Google Patents. (n.d.). US4321399A - Preparation of 2-thiophenecarbonyl chloride.
-
Royal Society of Chemistry. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
SpringerLink. (2021). Reductive Conversion of Biomass-Derived Furancarboxylic Acids with Retention of Carboxylic Acid Moiety. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. Retrieved from [Link]
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Application Notes and Protocols for the Polymer Synthesis Incorporating 5-(Furan-2-yl)thiophene-2-carboxylic Acid Monomer
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides detailed methodologies for the synthesis of novel conductive polymers incorporating the 5-(furan-2-yl)thiophene-2-carboxylic acid monomer. This unique monomer offers a compelling combination of a furan-thiophene backbone, known for its favorable electronic properties, and a carboxylic acid functionality, which can be leveraged for post-polymerization modification, influencing solubility, and enabling applications in sensing, drug delivery, and bioelectronics. These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Advantage of this compound in Polymer Chemistry
The field of conducting polymers is continually driven by the pursuit of novel materials with tailored properties for advanced applications. The copolymerization of furan and thiophene has been explored to create materials that combine the higher conductivity of polythiophene with the desirable processing characteristics of polyfuran.[1][2] The introduction of a carboxylic acid group onto the thiophene ring of a furan-thiophene monomer, specifically this compound, presents a strategic advantage. This functional group not only offers a site for covalent attachment of biomolecules or other functional moieties but can also influence the polymer's solubility and self-assembly characteristics.[3][4]
This guide details two primary methods for the polymerization of this compound: Electrochemical Polymerization and Oxidative Chemical Polymerization . Each method offers distinct advantages and yields polymers with differing properties. The choice of method will depend on the desired application, required polymer morphology, and available equipment.
Experimental Protocols
Electrochemical Polymerization of this compound
Electrochemical polymerization is a powerful technique for the direct deposition of a thin, uniform polymer film onto a conductive substrate.[5] This method allows for precise control over film thickness and morphology by adjusting electrochemical parameters.[6] The proposed mechanism for the electropolymerization of furan-thiophene copolymers involves the formation of radical cations, which then couple to form the polymer chain.[7]
Workflow for Electrochemical Polymerization:
Figure 1: General workflow for the electrochemical polymerization of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Tetrabutylammonium tetrafluoroborate (TBABF₄) | Electrochemical grade, ≥99% | Sigma-Aldrich |
| Boron trifluoride diethyl etherate (BFEE) | Redistilled | Sigma-Aldrich |
| Working Electrode | Indium Tin Oxide (ITO) coated glass or Platinum (Pt) disk | Varies |
| Counter Electrode | Platinum wire or mesh | Varies |
| Reference Electrode | Ag/AgCl (in saturated KCl) | Varies |
| Argon or Nitrogen Gas | High purity | Varies |
Protocol:
-
Preparation of the Electrolyte Solution:
-
In a glovebox or under an inert atmosphere, prepare a 0.01 M solution of this compound in anhydrous acetonitrile.
-
Add the supporting electrolyte, tetrabutylammonium tetrafluoroborate (TBABF₄), to a final concentration of 0.1 M.
-
To lower the oxidation potential and improve film quality, add boron trifluoride diethyl etherate (BFEE) to the solution at a volume ratio of 1:4 (BFEE:Acetonitrile).[1]
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell. Use an ITO-coated glass slide or a platinum disk as the working electrode, a platinum wire or mesh as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Ensure the electrodes are clean and polished before use.
-
-
Polymerization:
-
Purge the electrolyte solution with high-purity argon or nitrogen for at least 20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Immerse the electrodes in the electrolyte solution.
-
Potentiostatic Method: Apply a constant potential of approximately +1.4 V to +1.6 V (vs. Ag/AgCl) to the working electrode. The optimal potential should be determined by first running a cyclic voltammogram to identify the monomer's oxidation potential.
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between 0 V and +1.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles. The polymer film will gradually deposit on the working electrode.
-
The polymerization time or number of cycles will determine the thickness of the polymer film.
-
-
Post-Polymerization Treatment:
-
After polymerization, remove the working electrode from the cell and rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the polymer-coated electrode under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40 °C).
-
Oxidative Chemical Polymerization of this compound
Chemical oxidative polymerization is a versatile method for producing larger quantities of the polymer in powder form.[8] This method typically employs an oxidizing agent, such as iron(III) chloride (FeCl₃), to initiate the polymerization.[9] The carboxylic acid group may influence the solubility of the resulting polymer.
Workflow for Oxidative Chemical Polymerization:
Figure 2: General workflow for the oxidative chemical polymerization of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Anhydrous Chloroform (CHCl₃) | HPLC grade | Sigma-Aldrich |
| Anhydrous Iron(III) Chloride (FeCl₃) | ≥98% | Sigma-Aldrich |
| Methanol (CH₃OH) | ACS grade | Varies |
| Hydrochloric Acid (HCl) | 37% | Varies |
| Sodium Bicarbonate (NaHCO₃) | ACS grade | Varies |
Protocol:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (e.g., 1 mmol) in anhydrous chloroform (e.g., 20 mL).
-
Purge the system with nitrogen for 15-20 minutes.
-
-
Polymerization:
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl₃) (e.g., 4 mmol, 4 equivalents) in a minimal amount of anhydrous chloroform.
-
Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The solution will typically darken as the polymer forms.
-
-
Polymer Isolation and Purification:
-
After 24 hours, precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of methanol (e.g., 200 mL).
-
Stir the methanol mixture for 1 hour to ensure complete precipitation.
-
Collect the polymer precipitate by vacuum filtration.
-
To remove residual catalyst and oligomers, wash the polymer powder extensively with methanol, followed by a dilute hydrochloric acid solution (e.g., 1 M), and then with a saturated sodium bicarbonate solution to deprotonate the carboxylic acid groups, which may aid in purification. Finally, wash with deionized water until the filtrate is neutral.
-
Dry the purified polymer in a vacuum oven at 60 °C overnight.
-
Characterization of the Synthesized Polymer
Thorough characterization is essential to confirm the successful synthesis of the polymer and to understand its properties.
Techniques and Expected Observations:
| Characterization Technique | Expected Observations for Poly(this compound) |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). C=O stretch of the carboxylic acid (~1700 cm⁻¹). C-O stretch (~1300 cm⁻¹). Characteristic C=C and C-H vibrations of the furan and thiophene rings. Disappearance or significant reduction of the C-H out-of-plane bending modes of the monomer at the polymerization sites (α-positions of the rings). |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Broadening of the aromatic proton signals compared to the sharp peaks of the monomer, indicative of polymerization. The integration of the carboxylic acid proton may be variable. |
| UV-Vis Spectroscopy | A red-shift in the maximum absorption wavelength (λmax) of the polymer compared to the monomer, indicating an extended π-conjugated system. The position of λmax will provide information about the effective conjugation length. |
| Thermogravimetric Analysis (TGA) | Determination of the thermal stability of the polymer. The onset of decomposition will indicate the temperature at which the polymer begins to degrade. |
| Cyclic Voltammetry (CV) | For electropolymerized films, CV can be used to study the redox behavior of the polymer. Reversible oxidation and reduction peaks will indicate the polymer's electrochemical activity and stability. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer film (from electropolymerization) or powder (from chemical polymerization). |
Anticipated Properties and Applications
The incorporation of the this compound monomer is expected to yield polymers with a unique combination of properties:
-
Tunable Electronic Properties: The furan-thiophene backbone provides a conjugated system conducive to charge transport. The electronic properties can be further tuned by the degree of polymerization and the morphology of the polymer.
-
Functionalizability: The carboxylic acid group serves as a versatile handle for post-polymerization modification. This allows for the covalent attachment of a wide range of molecules, including:
-
Biomolecules: For the development of biosensors and biocompatible materials.
-
Fluorescent Dyes: For creating fluorescent sensors.
-
Drug Molecules: For controlled drug delivery applications.
-
-
pH-Responsive Solubility: The carboxylic acid group can be deprotonated at higher pH, potentially leading to increased solubility in aqueous solutions, which is advantageous for certain processing and application scenarios.
Potential Applications:
-
Organic Electronics: As a component in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices.
-
Sensors: For the detection of various analytes through changes in the polymer's electrical or optical properties upon binding.
-
Biomedical Applications: As a coating for medical implants to improve biocompatibility, as a scaffold for tissue engineering, or as a matrix for controlled drug release.
Conclusion
The synthesis of polymers from this compound offers a promising avenue for the development of advanced functional materials. The detailed protocols provided in this guide for both electrochemical and oxidative chemical polymerization, along with the outlined characterization techniques, will enable researchers to explore the full potential of this versatile monomer. The unique combination of a conductive furan-thiophene backbone and a functional carboxylic acid group opens up a wide range of possibilities for applications in electronics, sensing, and medicine.
References
-
Thomas, J., et al. (2015). Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. Macromolecules, 48(19), 6948–6956. [Link]
-
McConnell, R. M., et al. (n.d.). Co-polymers of Furan with Pyrrole or Thiophene: A Synthetic Study. ScholarWorks@UARK. [Link]
- Ozkan, S. Z., et al. (2010). Oxidative polymerization of diphenylamine-2-carboxylic acid: Synthesis, structure, and properties of polymers. Polymer Science Series B, 52(5-6), 264-271.
- Towards carboxylic acid-functionalized aniline monomers: Chemical synthesis, electropolymerization and characterization. (2012). Synthetic Metals, 162(13-14), 1159-1168.
-
Wei, Y., et al. (1991). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center. [Link]
- Furan–thiophene copolymers: Electrosynthesis and electrochemical behavior. (2007). Journal of Applied Polymer Science, 106(2), 1136-1142.
- M. Im, et al. (2011). Synthesis and Characterization of Thiophene-Based Copolymers Containing Urethane and Alkyl Functional Side Chains for Hybrid Bulk Heterojunction Photovoltaic Cell Applications. Bulletin of the Korean Chemical Society, 32(2), 559-564.
-
AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3). [Link]
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021). Polymers, 13(20), 3569.
- Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. (2020). Polymers, 12(7), 1568.
- From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation. (2015). Organic & Biomolecular Chemistry, 13(26), 7179-7192.
-
Schematic representation of the electropolymerization reaction to prepare PPy/GO composites. (n.d.). ResearchGate. [Link]
-
Schematic drawing of the electropolymerization process of the GO/PEDOT:PSS composite on an Au working electrode... (n.d.). ResearchGate. [Link]
-
(a) Schematic representation of the process of electropolymerization of... (n.d.). ResearchGate. [Link]
-
General mechanism for the electropolymerization of thiophene derivatives. (n.d.). ResearchGate. [Link]
- Thin Functional Polymer Films by Electropolymeriz
-
Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016). OpenRiver. [Link]
-
Electropolymerization system overview-flow diagram. (n.d.). ResearchGate. [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021). ResearchGate. [Link]
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- 3. openriver.winona.edu [openriver.winona.edu]
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- 8. researchgate.net [researchgate.net]
- 9. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-(Furan-2-yl)thiophene-2-carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols. Our focus is on the most common and robust method for this transformation: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Recommended Synthetic Pathway: A Three-Step Approach
The synthesis of the target molecule is most reliably achieved through a three-step sequence involving an initial protection of the carboxylic acid, the key carbon-carbon bond formation, and a final deprotection. This strategy mitigates potential side reactions and simplifies purification.
-
Esterification: The carboxylic acid of the starting material, 5-bromothiophene-2-carboxylic acid, is protected as an ester. This prevents the acidic proton from interfering with the basic conditions of the subsequent coupling reaction. A Steglich esterification is a mild and effective method for this step.[1][2]
-
Suzuki-Miyaura Cross-Coupling: The core transformation involves the palladium-catalyzed reaction between the protected bromothiophene derivative and furan-2-boronic acid. This reaction is highly efficient for creating aryl-aryl bonds.[1][3]
-
Saponification (Hydrolysis): The ester is hydrolyzed back to the carboxylic acid under basic conditions, followed by an acidic workup to yield the final product, this compound.[4]
Overall Experimental Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromothiophene-2-carboxylate (Esterification)
This procedure is adapted from standard Steglich esterification methods used for similar substrates.[2]
-
Reaction Setup: To a solution of 5-bromothiophene-2-carboxylic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.2 M), add ethanol (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in DCM. A white precipitate (dicyclohexylurea, DCU) will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting carboxylic acid by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure ester.
Protocol 2: Synthesis of Ethyl 5-(furan-2-yl)thiophene-2-carboxylate (Suzuki Coupling)
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura couplings involving thiophene derivatives.[1][5]
-
Inert Atmosphere: In an oven-dried flask, combine ethyl 5-bromothiophene-2-carboxylate (1.0 equiv.), furan-2-boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[1][5]
-
Solvent & Degassing: Add a solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.[1][6] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).[1]
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography or recrystallization.
Protocol 3: Synthesis of this compound (Saponification)
This is a standard procedure for the hydrolysis of an ethyl ester.[4]
-
Reaction Setup: Dissolve the purified ethyl 5-(furan-2-yl)thiophene-2-carboxylate (1.0 equiv.) in a mixture of methanol or ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 equiv.) and heat the mixture to reflux for 2-4 hours, until TLC analysis indicates complete consumption of the starting ester.
-
Acidification: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Precipitation: Slowly add 1 M HCl with stirring to adjust the pH to 2-3. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Troubleshooting Guide
Issue 1: Low or No Product Yield in the Suzuki Coupling Step
-
Question: My TLC/LC-MS analysis shows only starting materials or trace product after the recommended reaction time. What went wrong?
-
Answer: This is a common issue in cross-coupling reactions and can stem from several sources. A systematic check is required.[7]
-
Catalyst Activity: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your catalyst is fresh and was handled under a strict inert atmosphere. If the reaction mixture turns black immediately upon heating, it may indicate catalyst decomposition to palladium black, which is often less active.[8]
-
Reagent Quality:
-
Boronic Acid: Furan-2-boronic acid can degrade upon storage. It is prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially in the presence of moisture or acid.[9] Consider using a fresh bottle or recrystallizing the existing stock.
-
Solvents: Ensure solvents are anhydrous and have been properly degassed. Oxygen can deactivate the catalyst, and water can promote protodeboronation.[10]
-
-
Base and Solvent Choice: The combination of base and solvent is critical. Anhydrous couplings with bases like K₃PO₄ may paradoxically require a small amount of water to function effectively.[8] If using a biphasic system (e.g., toluene/water), ensure vigorous stirring to facilitate phase transfer.
-
Incomplete Reaction: If both starting materials are still present, the reaction may be too slow. Consider increasing the temperature, extending the reaction time, or using a more active catalyst system (e.g., a palladium precursor with a specialized phosphine ligand like SPhos or XPhos).[11]
-
Troubleshooting Decision Tree: Low Suzuki Coupling Yield
Caption: A decision-making guide for troubleshooting low yield.
Issue 2: Significant Byproduct Formation
-
Question: I've isolated my product, but it's contaminated with significant impurities, particularly a furan-furan homocoupled byproduct.
-
Answer: Byproduct formation often competes with the desired cross-coupling.
-
Homocoupling: The coupling of two furan-2-boronic acid molecules is a common side reaction, often promoted by the presence of oxygen or high catalyst loading. To minimize this, ensure the reaction is rigorously degassed. You can also try adding the boronic acid portion-wise or via syringe pump to keep its instantaneous concentration low.
-
Protodeboronation: As mentioned above, the boronic acid can be converted back to furan.[9] This is exacerbated by excess water or acidic impurities. Using an anhydrous base like K₃PO₄ and ensuring high-purity starting materials can help.
-
Issue 3: Difficult Purification
-
Question: My crude product is a dark, oily residue, and I'm struggling to purify it by column chromatography or recrystallization.
-
Answer: Purification challenges often arise from residual palladium catalyst or closely eluting byproducts.
-
Palladium Removal: Dark colors often indicate colloidal palladium. Before concentrating the reaction workup, pass the organic solution through a short plug of celite or silica gel. This can adsorb a significant amount of the palladium residues.
-
Recrystallization: Finding a suitable solvent system is key. Test small aliquots of your crude material in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Chromatography: If byproducts have similar polarity to your product, standard chromatography can be difficult.[11] Consider using a different solvent system for elution or trying a different stationary phase (e.g., alumina instead of silica).
-
Frequently Asked Questions (FAQs)
-
Q1: Why is it necessary to protect the carboxylic acid as an ester?
-
The Suzuki reaction is performed under basic conditions. The acidic proton of a carboxylic acid would react with the base, potentially neutralizing it and preventing it from participating in the catalytic cycle. Furthermore, the resulting carboxylate anion can chelate to the palladium center, inhibiting catalysis. Esterification circumvents these issues.[12]
-
-
Q2: Which palladium catalyst and ligand combination is optimal?
-
For standard, relatively simple couplings like this one, Pd(PPh₃)₄ is often sufficient and cost-effective.[1] However, if you experience low reactivity, more advanced systems using a Pd(OAc)₂ or Pd₂(dba)₃ precursor with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can significantly accelerate the reaction, especially the oxidative addition step.[8]
-
-
Q3: How critical is maintaining an inert atmosphere?
-
It is absolutely critical. The active catalytic species is Pd(0), which is readily oxidized to the inactive Pd(II) state by atmospheric oxygen. This is a primary cause of reaction failure.[11] Proper degassing of solvents and maintaining a positive pressure of nitrogen or argon throughout the reaction is mandatory for reproducibility and high yields.
-
-
Q4: What is the best way to monitor the reaction progress?
-
Thin Layer Chromatography (TLC) is the most common and convenient method.[7] Use a solvent system that gives good separation between your starting materials (ethyl 5-bromothiophene-2-carboxylate and furan-2-boronic acid) and the desired product. Staining with potassium permanganate can help visualize spots that are not UV-active. For more quantitative analysis, LC-MS or GC-MS can be used on small aliquots taken from the reaction.
-
-
Q5: Are there alternative synthetic routes to consider?
-
Yes, other cross-coupling reactions like Stille coupling (using an organotin reagent) or Heck coupling could potentially form the C-C bond, but the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the boronic acid reagents.[3][13] Direct arylation methods are also emerging but may require more specific catalyst development for this particular substrate combination.
-
Data Summary Table
The following table provides a summary of typical reaction parameters for the Suzuki-Miyaura coupling step, which should be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Furan-2-boronic acid | 1.1 - 1.5 equivalents | A slight excess is used to compensate for potential homocoupling and protodeboronation.[14] |
| Palladium Catalyst | 1 - 5 mol % | Higher loadings can increase reaction rate but also cost and the risk of side reactions.[5] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃ is a common choice; K₃PO₄ is a stronger base that can be effective in difficult couplings.[1][5] |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O | The aqueous component is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[6] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/LC-MS to determine the optimal time and avoid product degradation from prolonged heating. |
Visualization of the Catalytic Cycle
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The key steps in the palladium-catalyzed Suzuki reaction.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic.
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
- Zeb, A., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Reddit r/Chempros. (2024). Struggling with Suzuki Reaction.
- Siddiqui, Z. N., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. National Center for Biotechnology Information.
- San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Reddit r/OrganicChemistry. (2023). Common sources of mistake in organic synthesis.
- Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- MDPI. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.
- Catalysts. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Chemistry Stack Exchange. (2020). Wittig reaction in presence of carboxylic acids.
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. mdpi.com [mdpi.com]
- 5. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
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- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling for Furan & Thiophene Derivatives
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving furan and thiophene derivatives. These five-membered heterocycles are ubiquitous in pharmaceuticals and functional materials, making their reliable synthesis crucial. However, they present unique challenges compared to standard aryl-aryl couplings. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles.
The Unique Challenges of Furan and Thiophene Couplings
Before diving into specific problems, it's essential to understand why these heterocycles can be challenging coupling partners. Two primary factors are at play:
-
Instability of Boronic Acid Partners : 2-Furyl and 2-thienyl boronic acids are notoriously susceptible to a side reaction called protodeboronation .[1][2][3] This is the cleavage of the C-B bond by a proton source (like water in the reaction medium), which converts the valuable boronic acid into the simple, unfunctionalized heterocycle, thereby killing the reaction yield.[1] This decomposition is often accelerated by the basic conditions and elevated temperatures required for the coupling.[1][2]
-
Catalyst Inhibition : The lone pair electrons on the oxygen (furan) and sulfur (thiophene) atoms can coordinate to the palladium catalyst.[4][5] This interaction can sometimes act as a "poison," deactivating the catalyst and slowing down the desired catalytic cycle. Thiophene derivatives are particularly known for this issue due to sulfur's strong affinity for palladium.[6]
Understanding these core issues is the first step toward effective troubleshooting. Our goal is always to make the desired cross-coupling reaction kinetically more favorable than these competing decomposition and deactivation pathways.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Scenario 1: Low to No Yield of the Desired Product
This is the most common issue. When a reaction fails, a systematic approach is necessary to diagnose the root cause.
Q1: My reaction isn't working. What are the very first things I should check?
A1: Start with the fundamentals of any cross-coupling reaction before assuming a problem specific to the heterocycle:
-
Catalyst Activity: Ensure your palladium source and ligand are active and not degraded. Pd(II) precatalysts must be reduced in situ to the active Pd(0) species.[7][8] If you have doubts, test the catalyst system on a known, reliable reaction (e.g., coupling phenylboronic acid with 4-bromotoluene).
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids.[7][9] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity and integrity of your aryl halide and boronic acid. Heteroaryl boronic acids, especially, can degrade upon storage.[10]
Q2: I've confirmed my basic setup is sound, but the yield with my furan/thiophene substrate is still zero. What's the likely culprit?
A2: The most probable cause is rapid protodeboronation of your heteroaryl boronic acid.[1][11] This is especially true for 2-furylboronic acid, which can be highly unstable.[3][10] You are likely destroying your nucleophile before it has a chance to participate in the catalytic cycle. See Scenario 2 for an in-depth guide to solving this.
Q3: My reaction is clean but very slow and stalls at low conversion. What should I optimize?
A3: A sluggish reaction that eventually stalls often points to catalyst deactivation or an inefficient catalytic system that cannot outcompete the slower degradation pathways.
-
The Cause: The heteroatom (O or S) may be inhibiting your palladium catalyst.[4] Furthermore, if the transmetalation or reductive elimination steps are slow, the catalyst spends more time in intermediate states where it can be susceptible to deactivation.
-
The Solution: The key is to accelerate the productive catalytic cycle. This is most effectively achieved by choosing a more active catalyst system.
-
Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich biaryl monophosphine ligands (i.e., "Buchwald ligands").[7][12] These ligands promote both the oxidative addition and the rate-limiting reductive elimination steps, speeding up the entire cycle.[5][13]
-
Use a Modern Precatalyst: Instead of simple sources like Pd(OAc)₂, use a well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These rapidly and cleanly generate the active Pd(0)L species under mild conditions, ensuring a high concentration of active catalyst from the start.[14]
-
Scenario 2: Significant Protodeboronation is Observed
You see a significant amount of the simple, uncoupled furan or thiophene in your crude reaction mixture (e.g., by GC-MS or NMR). This is a classic sign of protodeboronation.
Q4: My main byproduct is the protonated version of my boronic acid. How do I stop this?
A4: You must adjust conditions to disfavor the C-B bond cleavage. This involves a multi-pronged approach targeting the base, temperature, and the boronic acid itself.
Q5: Which bases should I use, and which should I avoid?
A5: The base is a double-edged sword: it's required to activate the boronic acid for transmetalation, but strong bases dramatically accelerate protodeboronation.[1][15]
-
Avoid: Strong, aqueous hydroxide bases like NaOH and KOH. These create a high pH environment that is highly detrimental to heteroaryl boronic acids.[1]
-
Use Milder Bases: Finely ground, anhydrous inorganic bases are often the best choice. They provide sufficient activity for the coupling while minimizing the rate of decomposition.
| Base | Common Form | Strength | Key Considerations |
| Potassium Phosphate | K₃PO₄ | Moderate | Often the best first choice. Use anhydrous and finely ground. Can require a small amount of water for solubility in some systems.[1][16] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Very effective but also strongly basic. Its high solubility in organic solvents can be advantageous.[9] |
| Potassium Carbonate | K₂CO₃ | Moderate | A standard, cost-effective choice. Often used as an aqueous solution, which can increase protodeboronation risk.[12][15] |
| Potassium Fluoride | KF | Weak | A very mild option. The fluoride ion is thought to activate the boronic acid differently, sometimes suppressing C-B cleavage.[1][17] |
Q6: My boronic acid seems too unstable for any standard conditions. Is there a way to make it more robust?
A6: Absolutely. If the free boronic acid is too unstable, you should use a more stable derivative that releases the active species in situ. This is one of the most powerful strategies for difficult heteroaryl couplings.[1][18]
-
Boronate Esters: Convert the boronic acid to a pinacol (BPin) or neopentyl glycol ester. These are significantly more stable to storage and are more resistant to premature protodeboronation under reaction conditions.[8][18]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are crystalline, air-stable solids that are much less prone to protodeboronation than the corresponding boronic acids.[11] They are an excellent alternative for particularly unstable substrates like 2-furylboronic acid.[11]
-
MIDA Boronates: These are another class of highly stable, protected boronic acids useful for sequential couplings.[8]
Scenario 3: Significant Homocoupling or Dehalogenation Side Products
Besides the desired product, you observe significant amounts of Ar-Ar (from the halide) or Het-Het (from the boronic acid).
Q7: I'm getting a lot of boronic acid homocoupling (Het-Het). What causes this?
A7: The homocoupling of boronic acids is primarily promoted by two factors: oxygen in the reaction atmosphere and the presence of Pd(II) species .[7][9]
-
Ensure Rigorous Degassing: As mentioned in Q1, oxygen is a major culprit. Use a robust degassing method like freeze-pump-thaw (3 cycles) for your solvent, and ensure the reaction is assembled and run under a leak-free inert atmosphere.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or generating the Pd(0) cleanly from a modern precatalyst minimizes the amount of free Pd(II) that can drive the homocoupling pathway.[9]
-
Control Stoichiometry: Using a slight excess (1.05-1.1 equiv.) of the aryl halide relative to the boronic acid can help favor the cross-coupling pathway.[9]
Q8: My aryl halide is being converted back to the simple arene (Ar-H). How do I prevent this dehalogenation?
A8: Dehalogenation occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can transmetalate. The resulting Ar-Pd(II)-H species then reductively eliminates to form Ar-H.[8]
-
Source of Hydride: The hydride can come from bases (especially alkoxides or formates), solvents (like alcohols), or even water under certain conditions.
-
Troubleshooting Steps:
-
Check your base: If using an alkoxide, switch to a carbonate or phosphate base.
-
Use an anhydrous solvent: If you suspect your solvent or water is the source, switch to a rigorously dried, non-protic solvent like dioxane or toluene.
-
Accelerate Transmetalation: The faster the transmetalation step, the less time the Ar-Pd(II)-X intermediate has to react with stray hydride sources. Using a more active ligand or a more reactive boron species (like a trifluoroborate salt) can help.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Unstable Heteroaryl Boronic Acid
This protocol is optimized to minimize protodeboronation and catalyst deactivation.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid (or Ester/Salt) (1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
XPhos ligand (if not using a precatalyst with it built-in, 1.1-2.2 mol%)
-
Anhydrous Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, to make a 0.1 M solution)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, the heteroaryl boronic acid derivative, and the anhydrous base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and any additional ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to a moderate temperature (start by screening 60-80 °C). Stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours). Check for consumption of starting material and formation of both the desired product and the protodeboronated side product.
-
Workup: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Conversion of Boronic Acid to a Pinacol (BPin) Ester
This is a valuable procedure for stabilizing a problematic heteroaryl boronic acid before use in coupling.
Materials:
-
Heteroaryl Boronic Acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
Setup: Add the heteroaryl boronic acid and pinacol to a round-bottom flask equipped with a stir bar and a Dean-Stark apparatus (or add molecular sieves).
-
Dissolution: Add enough anhydrous solvent to dissolve the reagents.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude boronate ester is often pure enough to be used directly in the Suzuki coupling. If necessary, it can be purified by recrystallization or chromatography.
References
-
Thomas, A. A., & Denmark, S. E. (2016). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of Organic Chemistry, 81(19), 8899-8913. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1932-1935. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Noonan, G. M., et al. (2014). Boronic Acid Mediated Reaction in the Solid State. Royal Society of Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
-
Kwon, Y., et al. (2025). Interpretation of chemical reaction yields with graph neural additive network. ResearchGate. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]
-
ChemRxiv. (2022). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 144(13), 5786-5796. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862-875. [Link]
-
ResearchGate. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
-
Organometallics. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. [Link]
-
ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
RSC Publishing. (2014). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. [Link]
-
Molecules. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
-
SlidePlayer. (n.d.). Reaction of Furan and Thiophene. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven solutions to improve reaction yield and purity.
Section 1: Understanding the Core Synthesis: The Suzuki-Miyaura Coupling
The most robust and widely adopted method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. For our target molecule, the typical disconnection involves 5-bromothiophene-2-carboxylic acid and 2-furanboronic acid.
The general reaction is as follows:
Reaction Scheme: Suzuki-Miyaura coupling for this compound.
The efficiency of this reaction is highly dependent on the interplay between the palladium catalyst, its associated ligands, the base, and the solvent system. Understanding the catalytic cycle is crucial for effective troubleshooting.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
Answer: Consistently low yields typically point to suboptimal reaction conditions or poor reagent quality.
-
Catalyst Activity: The palladium catalyst is sensitive to air and impurities. Ensure your catalyst is fresh. If using a Pd(II) source, ensure conditions are suitable for its reduction. Catalyst loading is also critical; too little may lead to incomplete conversion, while too much can promote side reactions.
-
Reagent Quality & Stoichiometry:
-
Boronic Acid: Furanboronic acids can be prone to decomposition (protodeborylation) upon storage. Use fresh, high-purity 2-furanboronic acid. It is common practice to use a slight excess (1.1-1.5 equivalents) to compensate for potential degradation and drive the reaction to completion. [3] * Bromothiophene: Ensure the 5-bromothiophene-2-carboxylic acid is pure. Acidic impurities can neutralize the base, while other halogenated thiophenes could lead to undesired products.
-
-
Reaction Conditions: The choice of solvent, base, and temperature must be synergistic. A sluggish reaction may be accelerated by increasing the temperature, but this can also increase byproduct formation.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and potential for side reactions. |
| Boronic Acid Equiv. | 1.1 - 1.5 | Drives the reaction to completion and compensates for potential homocoupling or degradation. [3] |
| Base Equiv. | 2.0 - 3.0 | Ensures complete formation of the active boronate species and neutralizes the HBr formed. |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition. [1][4] |
| Solvent System | Toluene/Ethanol/H₂O, Dioxane/H₂O | A biphasic system ensures all components are sufficiently soluble to interact at the interface. [1][4] |
Problem: I am observing significant homocoupling of the 2-furanboronic acid.
Answer: Homocoupling (forming 2,2'-bifuran) is a common side reaction, often driven by the presence of oxygen.
-
Oxygen Exclusion: This is the most critical factor. The reaction mixture must be thoroughly deoxygenated before adding the palladium catalyst. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Stoichiometry: Using a large excess of boronic acid can increase the statistical likelihood of homocoupling. Use the minimum excess required for full conversion of the limiting reagent (the bromothiophene).
-
Temperature Control: Excessively high temperatures can sometimes promote this side reaction.
Problem: Purification is challenging, and I am losing a lot of product during workup.
Answer: As the product is a carboxylic acid, a well-planned acid-base extraction is the most effective purification strategy.
-
Initial Quench: After the reaction is complete, cool the mixture and dilute it with water and an organic solvent like ethyl acetate (EtOAc).
-
Basification: Extract the aqueous layer with EtOAc to remove non-acidic organic impurities. Then, carefully make the aqueous layer basic (pH > 9) with NaOH or K₂CO₃. Your product will deprotonate to the carboxylate salt and become water-soluble.
-
Wash: Wash the basic aqueous layer with EtOAc or ether one more time to remove any remaining neutral or basic impurities.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and slowly acidify with cold 1-2M HCl to a pH of 3-4. [4]The carboxylic acid product will precipitate. Extract the product from the acidic aqueous layer multiple times with EtOAc.
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude solid can then be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/EtOAc).
Section 4: Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 5-bromothiophene-2-carboxylic acid (5.0 g, 24.15 mmol) and 2-furanboronic acid (3.24 g, 28.98 mmol, 1.2 equiv).
-
Solvent Addition: Add toluene (50 mL) and ethanol (25 mL). Begin stirring to form a suspension.
-
Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to ensure anaerobic conditions.
-
Base and Catalyst Addition: In a separate flask, dissolve sodium carbonate (Na₂CO₃) (5.12 g, 48.3 mmol, 2.0 equiv) in deionized water (25 mL). Degas this solution with nitrogen for 15 minutes. Add the aqueous base solution to the reaction flask via cannula. Finally, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.84 g, 0.72 mmol, 3 mol%) to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 85 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Proceed with the purification protocol outlined below.
Protocol 2: Purification via Acid-Base Extraction
-
Dilution: Transfer the cooled reaction mixture to a 500 mL separatory funnel. Add 100 mL of deionized water and 100 mL of ethyl acetate (EtOAc). Shake and separate the layers.
-
Base Extraction: Make the aqueous layer basic to pH ~10 with 2M NaOH.
-
Organic Wash: Wash the basic aqueous layer twice with 50 mL portions of EtOAc to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 2M HCl with stirring until the pH is approximately 3. A solid precipitate of the product should form.
-
Product Extraction: Extract the product from the acidified aqueous mixture three times with 100 mL portions of EtOAc.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a solid.
References
-
Farooq, U., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry. Available at: [Link]
-
Hassan, H. (n.d.). Synthesis of Furan and Thiophene. Available at: [Link]
-
Norman Ferdinal. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. Available at: [Link]
-
Khan, I., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules, 27(19), 6596. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]
-
Sabatino, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1373. Available at: [Link]
-
Biscoe, M. R., et al. (2016). 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-319. Available at: [Link]
-
Parrish, J. D., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1265-1275. Available at: [Link]
-
Sališová, M., et al. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(iv), 405-412. Available at: [Link]
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Available at: [Link]
-
Khan, I., et al. (2014). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Journal of Saudi Chemical Society, 18(4), 411-417. Available at: [Link]
-
Rehman, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7356. Available at: [Link]
-
Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 369. Available at: [Link]
-
Quiñones-Díaz, S. L., et al. (2022). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 11(1), e202100230. Available at: [Link]
-
Kumar, V., et al. (2020). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid. Bioengineered, 11(1), 875-892. Available at: [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44, 1022-1027. Available at: [Link]
-
Dang, T. T., et al. (2006). Synthesis of 2-(2-Arylethenyl)-5-arylfurans by Regioselective Palladium(0)-Catalyzed Coupling Reactions of 2-(2-Bromo-2-nitroethenyl)-5-bromofuran. Synlett, 2006(17), 2812-2814. Available at: [Link]
Sources
Technical Support Center: Purification of 5-(Furan-2-yl)thiophene-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(Furan-2-yl)thiophene-2-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during the purification of this heteroaromatic carboxylic acid.
Introduction to Purification Challenges
This compound is a bifunctional molecule featuring two five-membered heteroaromatic rings and a carboxylic acid moiety. Its purification is often complicated by a combination of factors inherent to its structure and common synthetic routes, such as Suzuki or Stille cross-coupling reactions. Key challenges include:
-
Presence of Structurally Similar Impurities: Starting materials, homo-coupled byproducts, and intermediates can be difficult to separate from the final product due to similar polarities and solubilities.
-
Thermal Instability: Heteroaromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures, leading to yield loss and the formation of difficult-to-remove impurities.[1][2][3]
-
Chromatographic Difficulties: The carboxylic acid group can lead to peak tailing and poor separation on silica gel due to strong interactions with the stationary phase.
-
Solubility Issues: Finding an ideal single-solvent system for recrystallization that effectively removes impurities while providing good recovery can be challenging.
This guide will address these challenges in a practical, question-and-answer format, providing field-proven insights and detailed experimental protocols.
Troubleshooting Guides & FAQs
Part 1: Recrystallization Issues
Question 1: My recrystallized this compound is still impure. What are the likely contaminants and how can I improve the purity?
Answer:
The most common impurities originate from the synthetic route, typically a palladium-catalyzed cross-coupling reaction.[4][5][6]
Likely Impurities:
-
Unreacted Starting Materials: Such as 5-bromothiophene-2-carboxylic acid (or its ester) and furan-2-boronic acid (or its stannane equivalent).
-
Homo-coupled Byproducts: Bithiophene and bifuran derivatives.[7]
-
Decarboxylation Product: 2-(Furan-2-yl)thiophene, formed if the reaction or workup involved excessive heat.[8]
-
Residual Catalyst: Palladium and tin-based residues.
Troubleshooting Steps:
-
Solvent System Optimization: A single solvent may not be sufficient. A two-solvent system often provides better selectivity. Good starting points include combinations of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or isopropanol) and a non-solvent in which it is poorly soluble (e.g., hexanes, heptane, or water).[9][10]
-
Activated Carbon Treatment: If your product has a persistent color (e.g., yellow or brown) that is not inherent to the pure compound, it may be due to polymeric impurities or residual palladium. A hot filtration over a small amount of activated carbon can help decolorize the solution. Use with caution as it can also adsorb your product, leading to yield loss.
-
Acid-Base Extraction: Before recrystallization, perform an acid-base workup. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities (like homo-coupled byproducts) in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which is then collected by filtration and can be further purified by recrystallization.
Question 2: I am experiencing significant product loss during recrystallization. How can I improve my yield?
Answer:
Low recovery is a common issue and can be addressed by carefully selecting the recrystallization solvent and optimizing the procedure.
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but have low solubility at room temperature or below. Avoid solvents that dissolve the compound too readily at room temperature. A solubility screen with small amounts of product in various solvents is highly recommended.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: If crystallization does not initiate upon cooling, adding a seed crystal of the pure product can induce crystallization.
| Solvent System | Suitability for Recrystallization |
| Ethanol/Water | A good starting point. Dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Then, allow it to cool. |
| Ethyl Acetate/Hexanes | Another effective system. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed. |
| Acetone/Water | Similar to ethanol/water, can be effective for moderately polar compounds. |
| Isopropanol/Heptane | A less polar alternative to ethanol/water. |
Part 2: Column Chromatography Challenges
Question 3: My this compound is streaking badly on the silica gel column, leading to poor separation. How can I resolve this?
Answer:
Streaking (or tailing) of carboxylic acids on silica gel is a classic problem due to the acidic nature of both the compound and the stationary phase.[11] This leads to strong, non-ideal interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for streaking on silica gel.
Detailed Protocols:
-
Protocol 1: Mobile Phase Modification
-
Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Add a small amount of acetic acid (typically 0.5% to 2% by volume) to the mobile phase.[11]
-
The acetic acid will protonate the silica surface and keep your compound in its less polar, protonated form, reducing strong interactions and tailing.
-
Run the column as usual. The acetic acid is volatile and can be removed under vacuum with the solvent.
-
-
Protocol 2: Esterification for Purification
-
Convert the crude carboxylic acid to its methyl or ethyl ester using a standard procedure (e.g., Fischer esterification with methanol/sulfuric acid or reaction with diazomethane for small scale).
-
The resulting ester will be less polar and will not have the acidic proton, allowing for much cleaner chromatography on silica gel.
-
Purify the ester by column chromatography.
-
Hydrolyze the purified ester back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture).
-
Question 4: I am unsure of the best mobile phase for purifying this compound on a silica gel column. Where should I start?
Answer:
The polarity of this molecule is moderate, so a good starting point is a mixture of a non-polar and a polar solvent.
Recommended Mobile Phase Screening:
-
TLC Analysis: First, run thin-layer chromatography (TLC) plates to determine the optimal solvent system.
-
Starting Solvent System: Begin with a mixture of hexanes and ethyl acetate. A good starting ratio is 70:30 (Hexanes:Ethyl Acetate).
-
Adjusting Polarity:
-
If the Rf value is too low (the spot doesn't move far up the plate), increase the proportion of ethyl acetate.
-
If the Rf value is too high (the spot runs with the solvent front), increase the proportion of hexanes.
-
-
Adding Modifiers: As mentioned in the previous question, if you observe streaking on the TLC plate, add 1% acetic acid to your chosen solvent system and re-run the TLC. This will give you a more accurate prediction of the separation on the column.
| Mobile Phase Component | Role |
| Hexanes/Heptane | Non-polar "pushing" solvent. |
| Ethyl Acetate | Polar solvent to elute the compound. |
| Dichloromethane (DCM) | Can be used as a less polar alternative to ethyl acetate. |
| Acetic Acid (0.5-2%) | Additive to suppress ionization and reduce peak tailing.[11] |
Part 3: Stability and Handling
Question 5: My final product seems to be degrading over time, or I am seeing an unexpected byproduct after purification. What could be the cause?
Answer:
The most likely cause of degradation is decarboxylation, which can be promoted by heat.[1][8] The furan ring is also generally less aromatic and more susceptible to oxidation than the thiophene ring.[12]
Degradation Prevention Workflow:
Caption: Workflow to prevent product degradation.
Best Practices for Handling and Storage:
-
Solvent Removal: When removing solvents after chromatography or recrystallization, use a rotary evaporator with a water bath temperature below 40-50 °C.
-
Drying: Dry the final product under vacuum at room temperature. Avoid oven drying at high temperatures.
-
Storage: For long-term storage, keep the solid product in a sealed vial under an inert atmosphere (nitrogen or argon) and store it in a refrigerator or freezer. Protect from light.
References
-
Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
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Organic Chemistry Portal. Decarboxylation. [Link]
-
Kappe, C. O. (2013). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 17(2), 254-256. [Link]
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ResearchGate. (2017). Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1978). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
SlideShare. (n.d.). PYRROLE, THIOPHENE AND FURAN. [Link]
-
CaltechAUTHORS. (n.d.). Supporting Information. [Link]
-
Scribd. (n.d.). Thiophene and Furan Synthesis Methods. [Link]
-
SIELC. (n.d.). Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. [Link]
-
Journal of the American Chemical Society. (1937). Thermodynamic Properties of Furan. [Link]
-
Hassan. (n.d.). Synthesis of Furan and Thiophene. [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids? [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
RSC Publishing. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]
-
The Royal Society of Chemistry. (n.d.). Metal-free Brønsted acid mediated synthesis of fully substituted thiophenes via chemo- and regioselective intramolecular cyclization of α,α′-bis(β- oxodithioesters) at room temperature. [Link]
-
ResearchGate. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]
-
V. V. Kochubey, et al. (2020). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Voprosy Khimii i Khimicheskoi Tekhnologii, (4), 58-65. [Link]
-
ResearchGate. (2006). Solvent design for crystallization of carboxylic acids. [Link]
-
MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]
Sources
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- 2. Decarboxylation [organic-chemistry.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing homocoupling in the synthesis of furan-thiophene compounds
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of furan-thiophene compounds. These heterocycles are vital scaffolds in medicinal chemistry and materials science.[1][2][3][4] However, their synthesis, particularly via cross-coupling methodologies, is often complicated by the formation of undesired homocoupled byproducts (furan-furan or thiophene-thiophene).
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize these side reactions, improve yield, and ensure the purity of your target furan-thiophene compounds.
Troubleshooting Guide: Minimizing Homocoupling
This section addresses specific, common problems encountered during cross-coupling reactions. The solutions are presented in a logical, step-by-step format to help you systematically diagnose and resolve issues in your experiments.
Question 1: I'm observing a significant amount of homocoupled byproduct in my cross-coupling reaction. What is the most likely cause and my first step to fix it?
Answer:
The most common and often overlooked cause of homocoupling, particularly in Suzuki and Sonogashira reactions, is the presence of dissolved oxygen in the reaction mixture.[5][6][7] Oxygen can interfere with the catalytic cycle in several ways, primarily by promoting the formation of palladium(II) species that can directly catalyze the homocoupling of organoboron reagents or by facilitating the oxidative coupling of terminal alkynes (Glaser coupling).[8][9]
Immediate Action: Implement Rigorous Deoxygenation.
Your first and most critical step is to ensure the rigorous exclusion of oxygen from your reaction.
-
Solvent Degassing: Use a robust method to degas your solvent(s) immediately before use. Common techniques include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. A subsurface sparge, where the gas is introduced below the solvent surface via a long needle, is particularly effective.[5][10][11]
-
Freeze-Pump-Thaw: This is one of the most effective methods for removing dissolved gases. It involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing. This cycle should be repeated at least three times.
-
-
Reaction Vessel Purge: Ensure the reaction vessel is thoroughly purged with an inert gas. Assemble your glassware (oven-dried to remove moisture), and then cycle between vacuum and backfilling with inert gas 3-5 times. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
If homocoupling persists after you have rigorously excluded oxygen, you can then proceed to investigate other reaction parameters as detailed in the questions below.
Question 2: My Suzuki-Miyaura coupling is yielding significant bi-furan or bi-thiophene byproduct. Beyond deoxygenation, how can I optimize my conditions?
Answer:
In Suzuki-Miyaura reactions, homocoupling of the boronic acid/ester is a classic side reaction. It is often mediated by Pd(II) species, which can be present if a Pd(II) precatalyst is not fully reduced to the active Pd(0) or if oxidative processes occur during the reaction.
Systematic Troubleshooting Steps:
-
Choice of Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[12] However, a base that is too strong or conditions that are too harsh can promote side reactions.
-
Action: If using strong bases like NaOH or KOH, consider switching to milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. For substrates with sensitive functional groups, even weaker bases might be necessary.
-
Rationale: Milder bases can slow down the overall reaction but often increase selectivity by disfavoring decomposition and homocoupling pathways. An aqueous solvent mixture (e.g., Toluene/H₂O, Dioxane/H₂O) is often effective for many heterocyclic substrates.[13]
-
-
Addition of a Mild Reducing Agent: The presence of Pd(II) is a primary driver of homocoupling.
-
Action: Add a mild reducing agent to the reaction mixture. A well-documented strategy is the addition of a small amount of potassium formate (HCO₂K).[10][11]
-
Rationale: Potassium formate can help reduce residual Pd(II) to the catalytically active Pd(0) without interfering with the main catalytic cycle, thereby suppressing the Pd(II)-mediated homocoupling pathway.[11]
-
-
Order of Reagent Addition: The timing of catalyst addition can be critical.
-
Action: Pre-heat the mixture of the halide, base, and solvent under an inert atmosphere for 10-15 minutes at the reaction temperature before adding the boronic acid and finally the palladium catalyst.[6]
-
Rationale: This "pre-heating" technique ensures that the oxidative addition of the aryl halide to the Pd(0) catalyst is favored as soon as the active catalyst is formed, outcompeting the homocoupling of the boronic acid which might otherwise react first.[6]
-
Question 3: My Stille coupling reaction is producing homocoupled byproducts. What factors specific to Stille chemistry should I investigate?
Answer:
While oxygen is less of a direct catalyst for homocoupling in Stille reactions compared to Suzuki, side reactions involving the organotin reagent can still lead to the formation of undesired dimers.[14][15]
Troubleshooting Steps:
-
Purity of Organotin Reagent: Organostannanes can degrade over time, and impurities can lead to side reactions.
-
Action: Ensure your organotin reagent is pure. If it is old or has been exposed to air/moisture, consider purifying it by distillation or chromatography, or use a freshly prepared batch.
-
-
Ligand Choice: The ligand plays a key role in stabilizing the palladium catalyst and modulating its reactivity.
-
Action: Switch from standard triphenylphosphine (PPh₃) to more electron-rich and bulky phosphine ligands like tri(o-tolyl)phosphine (P(o-tol)₃) or use N-heterocyclic carbene (NHC) ligands.
-
Rationale: Bulkier ligands can promote the reductive elimination step, which forms the desired product, making it faster relative to competing side reactions.[16][17]
-
-
Additives: Certain additives are known to accelerate the desired transmetalation step in Stille couplings.
-
Action: Add a stoichiometric amount of a copper(I) salt, such as CuI, as a co-catalyst. The use of lithium chloride (LiCl) is also common.
-
Rationale: Copper(I) salts can act as transmetalation accelerators, potentially by forming a more reactive organocopper intermediate.[18] LiCl helps to break up palladium-halide dimers and can facilitate the transmetalation from the less polar organotin reagent.[18] By speeding up the desired transmetalation, the lifetime of intermediates that could lead to side reactions is reduced.
-
Question 4: In my Sonogashira coupling, I'm seeing significant formation of a di-yne byproduct from the homocoupling of my terminal alkyne. How can I prevent this?
Answer:
The homocoupling of terminal alkynes in Sonogashira reactions is known as the Glaser or Hay coupling.[8] This side reaction is almost exclusively catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[8][19]
Troubleshooting Steps:
-
Rigorous Deoxygenation: This is the most critical step. The Glaser coupling requires an oxidant, and dissolved O₂ is the usual culprit. Follow the deoxygenation protocols described in Question 1.
-
Minimize Copper Catalyst Loading: While catalytic copper is necessary for the reaction, excess amounts can disproportionately accelerate the homocoupling pathway.
-
Action: Reduce the loading of your copper(I) source (e.g., CuI) to the minimum effective level, typically 1-2 mol%. In some cases, running the reaction "copper-free" is possible, although this often requires specialized ligands or conditions.
-
-
Use a Reducing Atmosphere: An innovative approach is to use a dilute hydrogen atmosphere.
-
Action: Perform the reaction under a mixed atmosphere of an inert gas (N₂ or Ar) containing a small percentage of hydrogen (e.g., 5% H₂ in N₂).[8]
-
Rationale: The hydrogen atmosphere helps to suppress the oxidative homocoupling pathway without interfering with the palladium-catalyzed cross-coupling cycle, leading to a significant reduction in the di-yne byproduct.[8]
-
Frequently Asked Questions (FAQs)
FAQ 1: How does the choice of palladium catalyst and ligand impact homocoupling?
The catalyst system is central to controlling selectivity.
-
Palladium Precatalyst: Using a Pd(0) source (e.g., Pd₂(dba)₃) is often preferred over a Pd(II) source (e.g., Pd(OAc)₂) because it eliminates the need for an initial reduction step in situ. This reduction step, if inefficient, can leave behind Pd(II) species that promote homocoupling. Modern, well-defined Pd(II) precatalysts that incorporate bulky ligands are designed for easy reduction to the active monoligated Pd(0) species, offering a good balance of stability and activity.[17]
-
Ligands: The ligand's steric and electronic properties are critical.[16]
-
Steric Bulk: Large, bulky ligands (e.g., tri-tert-butylphosphine, dialkylbiarylphosphines) generally accelerate the reductive elimination step, which is the final product-forming step of the cross-coupling cycle.[17][20] By making this step faster, the lifetime of the palladium intermediate is shortened, reducing the chance for side reactions to occur.
-
Electron-Donating Ability: Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) promote the initial oxidative addition step, particularly for less reactive electrophiles like aryl chlorides. A faster oxidative addition can help the desired cycle outcompete homocoupling pathways.[16]
-
FAQ 2: What is the general role of additives in suppressing homocoupling?
Additives can play several roles in minimizing unwanted side reactions:
-
Reducing Agents (e.g., Potassium Formate): As discussed, these additives "clean up" pro-homocoupling Pd(II) species by reducing them to the active Pd(0) state.[10][11]
-
Halide Salts (e.g., LiCl, Bromide salts): In Stille and Negishi couplings, halide salts can form higher-order "ate" complexes with the organometallic reagent (e.g., zincates in Negishi), which can increase their nucleophilicity and facilitate a more efficient transmetalation.[21] A faster, more efficient transmetalation step helps the main catalytic cycle proceed more smoothly.
-
Phase Transfer Catalysts (e.g., TBAB): In biphasic reactions, these help shuttle reactants between the aqueous and organic layers, improving reaction rates and potentially minimizing side reactions that might occur at the interface or in one of the phases.
FAQ 3: What are the "best practices" for setting up a furan-thiophene cross-coupling reaction to minimize homocoupling from the start?
Following a systematic, careful setup protocol is the best way to prevent issues before they arise.
Experimental Protocol: Best-Practice Suzuki Coupling Setup for Minimizing Homocoupling
This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of a furan/thiophene halide with a furan/thiophene boronic acid.
Materials:
-
Furan/Thiophene-halide (1.0 eq)
-
Furan/Thiophene-boronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos or other bulky biarylphosphine ligand (2.2 - 4.4 mol%, ~1.1 eq per Pd)
-
K₃PO₄ (2.0 - 3.0 eq), finely ground
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v), both rigorously degassed separately for 30 min via Argon sparging.
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried round-bottom flask equipped with a reflux condenser. Seal the flask with a septum.
-
Inert Atmosphere: Connect the flask to a Schlenk line. Evacuate under high vacuum and backfill with high-purity Argon. Repeat this cycle 3-5 times.
-
Reagent Addition (Solids): Under a positive flow of Argon, quickly add the furan/thiophene-halide, the furan/thiophene-boronic acid, the finely ground K₃PO₄, the Pd₂(dba)₃, and the SPhos ligand.
-
Solvent Addition: Using a gas-tight syringe, add the degassed 1,4-dioxane, followed by the degassed water.
-
Reaction Execution: Lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 80-100 °C). Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots via syringe under a positive Argon flow.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Comparative Summary of Coupling Reactions
| Reaction | Key Reagent | Common Homocoupling Issue | Primary Cause | Key Prevention Strategy |
| Suzuki-Miyaura | Organoboron | Dimer of boronic acid partner | O₂ / Pd(II) species[9] | Rigorous deoxygenation, mild reducing agents (HCO₂K)[10][11] |
| Stille | Organotin | Dimer of organotin partner | Reagent instability, slow transmetalation | Use pure reagents, additives (CuI, LiCl) to accelerate transmetalation[18] |
| Sonogashira | Terminal Alkyne | Di-yne (Glaser coupling) | O₂ / Copper(I) catalyst[8][19] | Rigorous deoxygenation, minimal Cu(I), dilute H₂ atmosphere[8] |
| Direct Arylation (C-H) | C-H bond | Dimer of C-H partner | Oxidant, catalyst selectivity | Careful choice of oxidant and directing group, precise control of stoichiometry |
References
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Iwasaki, T., et al. (2014). Copper-catalyzed alkyl-alkyl cross-coupling reactions using hydrocarbon additives: efficiency of catalyst and roles of additives. Journal of Organic Chemistry, 79(18), 8522-32. [Link]
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Reaction of Furan and Thiophene. (n.d.). SlideShare. [https://www.slideshare.net/Reaction of Furan and Thiophene]([Link] of Furan and Thiophene)
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Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Pravst, I., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters, 49(29-30), 4656-4659. [Link]
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Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 345-350. [Link]
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Adamo, C., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
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Doucet, H., et al. (2015). C–H Arylation of Unsubstituted Furan and Thiophene with Acceptor Bromides: Access to Donor–Acceptor–Donor-Type Building Blocks for Organic Electronics. The Journal of Organic Chemistry, 80(15), 7648-7659. [Link]
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Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. (n.d.). ResearchGate. [Link]
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The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. (n.d.). ResearchGate. [Link]
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DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications. The Royal Society of Chemistry. [Link]
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Liang, M., et al. (2024). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. Letters in Organic Chemistry, 21(2), 116-123. [Link]
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On the role of additives in alkyl–alkyl Negishi cross-couplings. (n.d.). RSC Publishing. [Link]
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Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-40. [Link]
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How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. [Link]
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Cativiela, C., et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413-7417. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health (NIH). [Link]
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Furans, Thiophenes and Related Heterocycles in Drug Discovery. (n.d.). ResearchGate. [Link]
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Gurbanov, A. V., et al. (2019). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 24(18), 3349. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Cativiela, C., et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. ACS Publications. [Link]
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Synthesis of Furan and Thiophene. (n.d.). SlideShare. [Link]
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Microwave‐assisted Synthesis of Difuran and Furan‐Thiophene via Suzuki Coupling. (n.d.). ResearchGate. [Link]
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Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. (n.d.). The Journal of Organic Chemistry. [Link]
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Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (n.d.). ResearchGate. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Unit 3 furan & thiophene. (n.d.). SlideShare. [Link]
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Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate. [Link]
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Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451-79. [Link]
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Thiophene and Furan Synthesis Methods. (n.d.). Scribd. [Link]
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Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (n.d.). Pearson. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Synthesis of Furan and Thiophene: Assis - Prof.Dr - Mohammed Hassan. (n.d.). Scribd. [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. [Link]
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Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit. [Link]
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Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. (n.d.). ResearchGate. [Link]
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Qiu, Y., et al. (2016). Synthesis of Polyfuran and Thiophene-Furan Alternating Copolymers Using Catalyst-Transfer Polycondensation. ACS Macro Letters, 5(3), 332-336. [Link]
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Salamoun, J. M. (2017). Synthesis of Thiophene-Containing Heterocycles and Their Application as Anticancer Agents. D-Scholarship@Pitt. [Link]
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Furan-Thiophene Cross-Coupling Catalyst Selection and Optimization: A Technical Support Center
Welcome to the Technical Support Center for Furan-Thiophene Cross-Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing biheteroaryl compounds containing furan and thiophene moieties. These structural motifs are prominent in semiconducting materials and biologically active compounds, making their efficient synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in these challenging reactions.
Troubleshooting Guide: From Low Yields to Catalyst Deactivation
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the rationale behind them to empower you to make informed decisions in your research.
Issue 1: Low to No Product Yield
Question: I am not observing any significant formation of my desired furan-thiophene cross-coupled product. What are the likely causes and how can I troubleshoot this?
Answer: A low or non-existent yield in a cross-coupling reaction is a common yet multifaceted problem. The issue often lies within one of three areas: the catalyst system, the reaction conditions, or the integrity of your starting materials.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount for success. Palladium catalysts are commonly employed for these reactions. For instance, Pd(OAc)₂ is a frequent choice for C-H homocoupling of furans and thiophenes.[2] The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. The electronic and steric properties of the ligand are critical. For example, in palladium-catalyzed aryl amination, bulkier N-substituted imidazolium salts derived from furan and thiophene have shown good activity.[3] If you are using a pre-catalyst, ensure it is being activated in situ to the active Pd(0) species.[4]
-
Solvent Effects: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions, influencing reaction rates and selectivity.[4][5] Solvents like toluene, dioxane, or dimethylacetamide (DMAc) are often used.[3][6] The polarity of the solvent can significantly impact the reaction, and it's essential to choose a solvent that ensures the solubility of all reactants.[7]
-
Base Selection: The base is another critical parameter. Its function is to facilitate the deprotonation of one of the coupling partners. Common bases include K₂CO₃ and Cs₂CO₃.[3] The strength and solubility of the base can dramatically affect the reaction outcome.
-
Temperature and Reaction Time: Many cross-coupling reactions require elevated temperatures to proceed efficiently.[8] If there's no reaction at a lower temperature, a gradual increase may be necessary. However, be cautious of potential product degradation at very high temperatures.[8]
Issue 2: Formation of Side Products (Homocoupling)
Question: My reaction is producing a significant amount of homocoupled products (e.g., furan-furan or thiophene-thiophene) instead of the desired cross-coupled product. How can I suppress this side reaction?
Answer: Homocoupling is a common side reaction where two molecules of the same coupling partner react. This is often promoted by the presence of oxygen.
Strategies to Minimize Homocoupling
| Strategy | Rationale |
| Rigorous Degassing | Oxygen can act as an oxidant, promoting the homocoupling pathway.[2] Degassing the solvent and reaction mixture thoroughly is crucial. |
| Inert Atmosphere | Maintaining a strict inert atmosphere (e.g., using argon or nitrogen) throughout the reaction setup and duration prevents oxygen from entering the system.[3] |
| Control of Stoichiometry | Using a slight excess (e.g., 1.2 equivalents) of one coupling partner can favor the cross-coupling reaction over homocoupling.[3] |
| Choice of Oxidant (for C-H activation) | In direct C-H activation reactions, the choice of oxidant is critical. While some methods use stoichiometric oxidants, using molecular oxygen can be advantageous as it only generates water as a byproduct.[2] |
A general procedure for a palladium-catalyzed cross-coupling reaction involves adding the palladium catalyst, ligand, and base to a dried reaction vessel under an inert atmosphere, followed by the addition of the solvent and the coupling partners.[3]
Issue 3: Catalyst Deactivation
Question: My reaction starts but then stalls before reaching completion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?
Answer: Catalyst deactivation can be caused by several factors, including impurities in the reagents or solvent, or the inherent instability of the catalytic species under the reaction conditions. Thiophene-containing compounds, in particular, can sometimes act as catalyst poisons.[9]
Preventing Catalyst Deactivation
Caption: Strategies to prevent catalyst deactivation.
-
Purity of Reagents and Solvents: Ensure that all starting materials and the solvent are of high purity and are thoroughly dried and degassed. Water and oxygen can lead to side reactions and catalyst decomposition.[7]
-
Ligand Choice: The ligand can significantly impact the stability of the catalyst. N-heterocyclic carbene (NHC) ligands, for example, can form robust palladium complexes that are resistant to deactivation.[3][6]
-
Additives: In some cases, additives can stabilize the catalyst or facilitate the reaction. For example, pivalic acid is sometimes used as an additive in direct C-H arylation reactions.[10]
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for furan-thiophene cross-coupling?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction type (e.g., Suzuki, Stille, C-H activation). Palladium-based catalysts are the most common. For Suzuki-Miyaura coupling, a combination of a palladium precursor like Pd(OAc)₂ or [PdCl(C₃H₅)]₂ with a suitable ligand such as a phosphine or an N-heterocyclic carbene (NHC) is often effective.[2][3][10] For direct C-H arylation, palladium catalysts are also widely used, sometimes in combination with an oxidant.[2] Rhodium catalysts have also been shown to be effective for the cross-dehydrogenative coupling of furan and thiophene derivatives.[1]
Q2: How do I choose the correct ligand for my reaction?
A2: Ligand selection is crucial and often requires empirical screening. The ligand's steric bulk and electronic properties influence the rate of oxidative addition and reductive elimination in the catalytic cycle. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote efficient catalysis.[3] The choice of ligand can also influence the regioselectivity of the reaction.
Q3: What are the typical reaction conditions for a furan-thiophene cross-coupling?
A3: A general starting point for a palladium-catalyzed cross-coupling would be:
-
Catalyst: 1-5 mol% of a palladium precursor (e.g., Pd(OAc)₂).[3]
-
Ligand: 2-10 mol% of a suitable ligand.[3]
-
Base: 2.0 mmol of a base like K₂CO₃ or Cs₂CO₃.[3]
-
Solvent: 5 mL of an anhydrous, degassed solvent such as toluene or dioxane.[3]
-
Temperature: Often requires heating, typically in the range of 80-120 °C.[6]
-
Atmosphere: A strict inert atmosphere of argon or nitrogen is essential.[3]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10] For quantitative analysis and identification of products and byproducts, techniques like GC-MS and nuclear magnetic resonance (NMR) spectroscopy are invaluable.[11]
Experimental Protocols
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (e.g., a phosphine or NHC precursor, 2-10 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).[3]
-
Addition of Reagents: Add the aryl halide (1.0 mmol) and the furan or thiophene boronic acid/ester (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- A Comparative Guide to the Catalytic Efficiency of Furan- vs. Thiophene-Based Amines - Benchchem.
- Selective rhodium(III)-catalyzed cross-dehydrogenative coupling of furan and thiophene derivatives. | Semantic Scholar.
- ChemInform Abstract: Palladium-Catalyzed C-H Homocoupling of Furans and Thiophenes Using Oxygen as the Oxidant. | Request PDF - ResearchGate.
- Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing.
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI.
- Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives | Bentham Science.
- Palladium-catalyzed arylation of furan, thiophene, benzo[b]furan and benzo[b]thiophene.
- Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives | Bentham Science Publishers.
- Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media - New Journal of Chemistry (RSC Publishing).
- Scope of the reaction for arylation on furan (10 d), thiophene (10 b),... - ResearchGate.
- Part 1: Classical Synthesis of Furan and Thiophene Heterocycles - Benchchem.
- Reaction of Furan and Thiophene.
- Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives - ResearchGate.
- A Modular and Catalytic Methodology To Access 2,5-Furan-Based Phenylene/Thiophene Oligomers through a One-Pot Decarboxylative Cross-Coupling from 5-Bromofurfural - PubMed.
- Palladium-Catalyzed Perarylation of 3-Thiophene- and 3-Furancarboxylic Acids Accompanied by C−H Bond Cleavage and Decarboxylation | Organic Letters - ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Examples of bioactive furan or thiophene derivatives. - ResearchGate.
- solvent effects on the synthesis of furan-containing compounds - Benchchem.
- Synthesis of the 2-alkynyl benzo[b]furanes/benzo[b]thiophenes from the cross-coupling reaction of benzo[b]furanyl/ benzo[b]thiophene aluminum reagents with gem-dibromoolefin derivatives catalyzed by Palladium - ResearchGate.
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI.
- Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene.
- Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PubMed Central.
- Table 1 from Cu (OTf)2 catalysed reactions of furan and thiophene with α,β-unsaturated ketones† | Semantic Scholar.
- Some analytical methods applicable to furan and its derivatives - Analyst (RSC Publishing).
- Optimizing reaction conditions for coupling furan and purine rings - Benchchem.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
- Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds - ResearchGate.
- Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing).
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Technical Support Center: Scale-up Synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
Welcome to the technical support guide for the scale-up synthesis of 5-(Furan-2-yl)thiophene-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate in the development of novel pharmaceutical agents.[1][2][3] Transitioning its synthesis from the bench to a larger scale, however, frequently uncovers challenges related to yield, purity, and process robustness.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. We will delve into the causality behind common issues and provide field-proven, actionable solutions.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most prevalent and well-documented method for constructing the bi-heterocyclic core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a thiophene derivative with a furan-based boronic acid or ester. While other methods like direct C-H arylation exist, the Suzuki coupling remains the workhorse due to its reliability and broad functional group tolerance.[4][5]
Sources
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- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues and degradation pathways of 5-(Furan-2-yl)thiophene-2-carboxylic acid
Technical Support Center: 5-(Furan-2-yl)thiophene-2-carboxylic acid
Introduction: Understanding the Molecule
Welcome to the technical support guide for this compound. This molecule, featuring a linked furan and thiophene ring system, is a valuable building block in medicinal chemistry and materials science. Its unique heteroaromatic structure, however, presents specific stability challenges that require careful consideration during handling, storage, and experimentation. The inherent differences in the aromaticity and electronics of the furan and thiophene rings dictate its reactivity and degradation profile. Thiophene is generally considered more aromatic and stable than furan, making the furan moiety the more likely site for initial degradation under many conditions.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with expert insights, troubleshooting protocols, and answers to frequently encountered issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: My solid-state sample of this compound is turning from off-white to a yellow or brown color over time. What is causing this discoloration?
A: This is a classic sign of degradation, likely initiated by photo-oxidation. Both furan and thiophene-containing compounds can be sensitive to light and air.[1] The discoloration is typically due to the formation of conjugated oligomers or polymers, which absorb visible light. The furan ring, being less aromatic than thiophene, is particularly susceptible to slow oxidative processes even in the solid state if exposed to ambient light and air.[1] To prevent this, strict storage protocols are essential.
Q2: Which of the two heterocyclic rings—furan or thiophene—is more susceptible to degradation?
A: The furan ring is the more vulnerable component. The stability of these five-membered heterocycles follows the aromaticity order: Thiophene > Pyrrole > Furan.[1] The oxygen atom in furan is more electronegative than the sulfur in thiophene, holding its lone pair of electrons more tightly and thus participating less effectively in aromatic delocalization.[3] This makes the furan ring more diene-like and susceptible to oxidative cleavage, electrophilic addition, and other degradation pathways compared to the more robust thiophene ring.[4]
Q3: I am observing unexpected peaks in my LC-MS analysis after a reaction or during storage in solution. What are the likely degradation products?
A: The degradation profile can be complex, but several key pathways are known for these types of heterocycles:
-
Furan Ring Opening: Oxidative cleavage of the furan ring is a common pathway, leading to the formation of 1,4-dicarbonyl compounds.[4]
-
Thiophene Oxidation: While more stable, the thiophene ring can be oxidized under stronger conditions (e.g., presence of peroxides or certain metal catalysts) to form a thiophene-S-oxide or a thiophene-1,1-dioxide.[5][6]
-
Decarboxylation: Although it typically requires high temperatures, decarboxylation of the carboxylic acid group can occur under harsh thermal or certain catalytic conditions.
-
Photochemical Isomerization: UV light exposure can induce isomerization reactions in both furan and thiophene rings, leading to different structural isomers that may appear as new peaks.[7]
Q4: What are the rigorously recommended storage and handling conditions for this compound?
A: To ensure long-term stability and experimental reproducibility, adhere to the following conditions:
-
Storage: Store the solid compound at -20°C or lower in an amber glass vial to protect it from light.
-
Inert Atmosphere: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Solubilization: Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it at -80°C in small, single-use aliquots under an inert atmosphere. DMSO is a common solvent, but its quality is critical, as peroxide contaminants can accelerate degradation.
-
Handling: When weighing and handling the solid, minimize its exposure to ambient light and air. Conduct experimental manipulations under subdued lighting where possible.
Q5: Is this compound stable in aqueous buffers for biological assays?
A: The stability in aqueous media is highly dependent on the specific conditions. While the molecule itself does not readily hydrolyze, the environment can promote degradation.
-
pH: Extreme pH values (highly acidic or basic) can catalyze the degradation of the heterocyclic rings. It is recommended to work in a pH range of 6-8.
-
Dissolved Oxygen: The presence of dissolved oxygen, especially when combined with trace metal ion contaminants in buffers, can lead to oxidative degradation. It is best practice to use freshly prepared buffers that have been degassed.
-
Recommendation: Always perform a stability check of the compound in your specific assay buffer over the time course of the experiment. Analyze samples by HPLC at t=0 and at the final time point to quantify any loss of the parent compound.
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to resolving common problems encountered during experiments.
| Observed Issue | Potential Root Cause | Recommended Action & Scientific Rationale |
| Poor Reproducibility in Biological Assays | 1. Degradation in Stock Solution: Peroxides in older DMSO or repeated freeze-thaw cycles can degrade the compound. 2. On-Plate Degradation: The compound may be unstable under incubation conditions (37°C, aqueous media, O₂). | 1. Prepare Fresh Solutions: Always make stock solutions fresh from solid material. Use high-purity, anhydrous-grade DMSO. 2. Run a Stability Control: In a separate well, incubate the compound in the complete assay medium (without cells or target proteins) for the full duration of the experiment. Analyze the well contents by HPLC or LC-MS to quantify the percentage of compound remaining. This will confirm if the assay conditions themselves are causing degradation. |
| Loss of Compound During Chromatographic Purification | 1. Acid-Catalyzed Degradation: Standard silica gel is acidic and can promote the degradation of sensitive compounds, particularly the furan ring. 2. Thermal Degradation: Prolonged exposure to heat during solvent evaporation can cause decomposition. | 1. Use Neutral/Deactivated Media: Purify using neutral alumina or a deactivated silica gel. Alternatively, add 0.1-1% triethylamine to your eluent system to neutralize the acidic sites on the silica. 2. Minimize Heat Exposure: Evaporate solvents using a rotary evaporator with a water bath temperature no higher than 30-35°C. Do not leave the dried solid on the evaporator under heat and vacuum for extended periods. |
| Reaction Failure or Generation of Multiple Byproducts | 1. Incompatible Reagents: Strong oxidizing agents (e.g., nitric acid, some peracids) will readily destroy the heterocyclic rings.[8] 2. Harsh Conditions: High temperatures or strongly acidic/basic conditions may be causing degradation competitive with the desired reaction. | 1. Review Reagent Compatibility: The furan ring is particularly sensitive to strong acids and oxidants. The thiophene ring can be oxidized by peracids.[5][8] Choose milder, more selective reagents where possible. 2. Reaction Monitoring: Set up the reaction under an inert atmosphere and monitor its progress by TLC or HPLC at regular intervals. This allows you to observe the formation of the desired product versus any degradation products and optimize the reaction time to maximize yield before significant degradation occurs. |
Part 3: Key Degradation Pathways & Analysis
Understanding the potential degradation pathways is crucial for troubleshooting and developing stability-indicating analytical methods.
Primary Degradation Pathways
The diagram below illustrates the most probable initial degradation pathways for this compound under common stress conditions.
Caption: Key degradation pathways of the title compound.
Experimental Protocols
Protocol 1: Forced Degradation Study (ICH Q1A Guideline Approach)
This protocol is essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[9]
-
Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).
-
Acid Hydrolysis: Add 0.1 M HCl to a solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to a solution and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample at 105°C for 48 hours. Also, reflux a solution of the compound for 24 hours.
-
Photolytic Degradation: Expose a solution and a solid sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV/MS method (see Protocol 2) against a control sample stored at -20°C.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and 330 nm) and collect spectra to identify peak purity.
-
Injection Volume: 10 µL.
Part 4: Workflow for Investigating a Stability Issue
When a stability problem is suspected, a logical workflow can efficiently identify the cause and solution.
Caption: A systematic workflow for troubleshooting stability issues.
References
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Furan Is Superior to Thiophene: A Furan-Cored AIEgen with Remarkable Chromism and OLED Performance. ResearchGate. Available at: [Link]
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Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. Available at: [Link]
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D'Auria, M. (1997). The Photochemical Isomerization Reactions in Furan, Thiophene, and Pyrrole Derivatives. ResearchGate. Available at: [Link]
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Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(Furan-2-yl)thiophene-2-carboxylic Acid and Its Analogs
In the landscape of medicinal chemistry, the fusion of heterocyclic rings often gives rise to novel scaffolds with significant therapeutic potential. The combination of furan and thiophene rings, both five-membered aromatic heterocycles, has garnered considerable interest due to the diverse biological activities exhibited by their derivatives.[1][2][3][4] This guide provides an in-depth comparative analysis of the biological activity of 5-(Furan-2-yl)thiophene-2-carboxylic acid and its analogs, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Drawing upon experimental data from various studies, we will explore the structure-activity relationships that govern the efficacy of these compounds and delve into the experimental methodologies used for their evaluation.
The this compound Scaffold: A Platform for Diverse Biological Activity
The core structure, this compound, combines the electron-rich furan ring with the isosteric thiophene ring, which is a common motif in many pharmaceuticals.[2] The carboxylic acid functional group adds a key site for interaction and potential modification. This unique combination of structural features makes it a versatile starting point for the synthesis of a wide array of derivatives with tunable biological activities.[5][6][7]
Antimicrobial Activity: A Tale of Two Rings
The search for novel antimicrobial agents is a perpetual challenge in the face of rising antibiotic resistance. Furan and thiophene derivatives have independently shown promise in this arena, and their combination in a single molecule often leads to synergistic or enhanced activity.[8][9][10]
Comparative Antimicrobial Data
While direct comparative studies on a systematic series of this compound analogs are limited, we can collate data from various sources to discern trends in their antimicrobial efficacy. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[11][12][13]
| Compound/Analog Class | Test Organism(s) | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | 64 | [3] |
| 3-Amino thiophene-2-carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | 40.0 - 86.9% inhibition | [8] |
| Spiro–indoline–oxadiazole derivative of thiophene | Clostridium difficile | 2 - 4 | [9] |
| Thiophene-2-carboxamide with methoxy group | P. aeruginosa, S. aureus, B. subtilis | Inhibition zones of 19-20 mm | [8] |
Key Insights: The data suggests that modifications of the core furan-thiophene structure can lead to potent antimicrobial activity. For instance, the introduction of an amino group to the thiophene ring appears to be beneficial for broad-spectrum activity.[8] Furthermore, the spiro-indoline-oxadiazole derivative demonstrates highly specific and potent activity against C. difficile, highlighting the potential for developing targeted antimicrobial agents from this scaffold.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[12][14]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration. Further dilute this stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.
-
Serial Dilutions: In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells. Add 100 µL of the 2x concentrated antimicrobial solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a critical area of research.[15][16] Heterocyclic compounds, including those with furan and thiophene cores, have shown potential as anti-inflammatory agents by modulating key signaling pathways such as NF-κB and MAPK.[17][18]
Comparative Anti-inflammatory Data
| Compound/Analog Class | Assay | Key Findings | Reference |
| Thiophene derivatives | Inhibition of 5-LOX enzyme | IC50 of 29.2 µM for one derivative | [19] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | NRF2 activation, reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Potent anti-inflammatory effects | [20] |
| Sulfamoylthiophene carboxylic acid derivatives | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activities | [21] |
| Furanocoumarins (e.g., bergapten) | Dose-dependent anti-inflammatory activity | ED50 of 1.6 ± 0.003 mg/kg | [22] |
Key Insights: The anti-inflammatory potential of the furan-thiophene scaffold is evident from the activity of its derivatives. Thiophene-based compounds have been shown to inhibit key inflammatory enzymes like 5-LOX and modulate complex signaling pathways.[19][23] The presence of carboxylic acid or amide functionalities appears to be a common feature among active anti-inflammatory thiophene derivatives.[21][23][24]
Signaling Pathways in Inflammation
The anti-inflammatory effects of many heterocyclic compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[17][18]
Caption: Inhibition of NF-κB and MAPK signaling pathways by furan-thiophene analogs.
Anticancer Activity: Inducing Cell Death in Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a major goal in oncology research. Thiophene and furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][25][26][27]
Comparative Anticancer Data
Several studies have investigated the anticancer potential of furan-thiophene hybrids, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) being a common metric for cytotoxicity.[28]
| Compound/Analog Class | Cancer Cell Line(s) | IC50 (µg/mL) | Reference |
| 3-Furan-1-thiophene-based chalcone (AM4) | Breast cancer (MCF-7) | 19.354 | [25] |
| 3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g) | Lung carcinoma (A549) | 27.7 | [28] |
| 3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (7g) | Hepatocellular carcinoma (HepG2) | 26.6 | [28] |
| Thiophene derivative (480) | Cervical cancer (HeLa) | 12.61 | [26] |
| Thiophene derivative (480) | Hepatocellular carcinoma (HepG2) | 33.42 | [26] |
| Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate | Cervical cancer (HeLa) | 62.37 | [29] |
Key Insights: The anticancer activity of furan-thiophene derivatives is highly dependent on the specific chemical modifications. Chalcone and pyrazolyl hybrids have shown promising cytotoxicity against various cancer cell lines.[25][28] The mechanism of action for some of these compounds involves the induction of apoptosis, a form of programmed cell death.[25]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[30][31][32][33]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold serves as a promising foundation for the development of novel therapeutic agents with diverse biological activities. While direct comparative data on a systematic series of analogs remains to be fully explored, the available evidence strongly suggests that strategic modifications to this core structure can yield potent antimicrobial, anti-inflammatory, and anticancer compounds. Future research should focus on the synthesis and systematic evaluation of a library of analogs to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these promising compounds, paving the way for their potential clinical translation.
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents. Retrieved from [Link]
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SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
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PubMed Central. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Retrieved from [Link]
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PubMed. (2012). Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. Retrieved from [Link]
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PubMed. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. Retrieved from [Link]
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MDPI. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Retrieved from [Link]
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Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
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ACS Omega. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. Retrieved from [Link]
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ResearchGate. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]
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NIH. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]
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PubMed Central. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
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ResearchGate. (2025). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Retrieved from [Link]
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PubMed. (2022). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]
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PubMed. (1995). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid. Retrieved from [Link]
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Semantic Scholar. (2021). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones. Retrieved from [Link]
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PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Retrieved from [Link]
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International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
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PubMed Central. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
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PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Anti-Bacterial Activity of Some Heterocyclic Chalcone Derivatives Bearing Thiofuran, Furan, and Quinoline Moieties. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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PubMed. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]
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Farmacia Journal. (2019). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]
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Validation of the Antibacterial Activity of 5-(Furan-2-yl)thiophene-2-carboxylic acid: A Comparative Guide
In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of innovative chemical entities. This guide presents a comprehensive framework for the validation of a promising candidate, 5-(Furan-2-yl)thiophene-2-carboxylic acid. Drawing upon established principles of antimicrobial susceptibility testing, this document provides a head-to-head comparison with standard-of-care antibiotics, supported by detailed experimental protocols and in-depth mechanistic insights. Our objective is to furnish researchers, scientists, and drug development professionals with a robust methodology to assess the potential of this and similar heterocyclic compounds in the ongoing battle against bacterial infections.
Introduction to this compound: A Novel Heterocyclic Scaffold
This compound is a hybrid molecule that incorporates two key five-membered aromatic heterocycles: furan and thiophene. Both furan and thiophene moieties are present in a variety of biologically active compounds and approved drugs, exhibiting a wide range of therapeutic properties, including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2][3] The rationale for exploring this hybrid structure lies in the potential for synergistic or novel mechanisms of action arising from the unique electronic and steric properties of the combined rings. The carboxylic acid group on the thiophene ring provides a crucial handle for potential interactions with biological targets and can influence the compound's pharmacokinetic properties.
The furan ring, with its oxygen heteroatom, can participate in hydrogen bonding and other polar interactions, which are often critical for binding to target receptors.[1] Furthermore, substitutions at the 2- and 5-positions of the furan ring have been shown to be crucial for the biological activity of many furan-containing compounds.[1] Thiophene-based compounds have also demonstrated significant antibacterial potential, with some derivatives acting as allosteric inhibitors of DNA gyrase, a mechanism distinct from that of fluoroquinolones.[4] Other thiophene derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[5][6]
This guide will outline a series of experiments to rigorously evaluate the antibacterial efficacy of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including notorious MDR strains.
Comparative Antibacterial Activity Assessment
To ascertain the therapeutic potential of this compound, its antibacterial activity will be benchmarked against a panel of well-established antibiotics with diverse mechanisms of action.
Reference Antibiotics:
-
Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
-
Ciprofloxacin: A fluoroquinolone that targets DNA gyrase and topoisomerase IV, inhibiting DNA replication.
-
Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, inhibiting protein synthesis.
Bacterial Strains:
A selection of both reference and clinical isolates will be used to provide a comprehensive antibacterial spectrum.
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA, clinical isolate)
-
Enterococcus faecalis (ATCC 29212)
-
Vancomycin-resistant Enterococcus (VRE, clinical isolate)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Klebsiella pneumoniae (Carbapenem-resistant, clinical isolate)
-
Experimental Protocols
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh overnight culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound and Antibiotics: Prepare stock solutions of this compound and the reference antibiotics. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the diluted bacterial inoculum to each well. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound or antibiotic at which there is no visible turbidity.
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count. An MBC/MIC ratio of ≤4 is typically considered bactericidal.[6]
This assay provides insights into the dynamic interaction between the antimicrobial agent and the bacteria over time.
Protocol:
-
Preparation: Prepare flasks containing CAMHB with the test compound or reference antibiotic at concentrations of 1x, 2x, and 4x the MIC. Include a growth control flask.
-
Inoculation: Inoculate each flask with a bacterial suspension to achieve an initial density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask. Perform serial dilutions and plate onto MHA to determine the viable bacterial count (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Workflow Diagram
Caption: Experimental workflow for the validation of antibacterial activity.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential antibacterial profile of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) in µg/mL
| Organism | This compound | Ampicillin | Ciprofloxacin | Gentamicin |
| S. aureus (ATCC 29213) | 4 | 0.5 | 0.25 | 0.5 |
| MRSA | 8 | >128 | 16 | 4 |
| E. faecalis (ATCC 29212) | 16 | 2 | 1 | 8 |
| VRE | 32 | >128 | 32 | >64 |
| E. coli (ATCC 25922) | 16 | 8 | 0.015 | 0.25 |
| P. aeruginosa (ATCC 27853) | 64 | >128 | 0.5 | 1 |
| K. pneumoniae (Carbapenem-resistant) | 32 | >128 | >32 | 16 |
Table 2: Minimum Bactericidal Concentrations (MBC) and MBC/MIC Ratios
| Organism | This compound |
| MBC (µg/mL) | |
| S. aureus (ATCC 29213) | 8 |
| MRSA | 16 |
| E. faecalis (ATCC 29212) | 64 |
| VRE | 128 |
| E. coli (ATCC 25922) | 32 |
| P. aeruginosa (ATCC 27853) | >128 |
| K. pneumoniae (Carbapenem-resistant) | 64 |
Elucidating the Mechanism of Action: A Plausible Hypothesis
Based on existing literature for related furan and thiophene compounds, a plausible mechanism of action for this compound could involve the disruption of bacterial DNA replication through the inhibition of DNA gyrase.[4] Thiophene derivatives have been shown to bind to an allosteric pocket on DNA gyrase, stabilizing the DNA-cleavage complex and leading to cell death.[4] The furan moiety may contribute to the binding affinity and specificity for the bacterial enzyme.
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism of action via allosteric inhibition of DNA gyrase.
Discussion and Future Directions
The hypothetical data presented in this guide suggest that this compound exhibits promising broad-spectrum antibacterial activity, particularly against multidrug-resistant Gram-positive and Gram-negative pathogens. The bactericidal nature of the compound against key clinical isolates, as indicated by the low MBC/MIC ratios, is a highly desirable characteristic for a novel antibiotic.
While the proposed mechanism of action centers on DNA gyrase inhibition, further experimental validation is crucial. This would involve enzymatic assays with purified DNA gyrase and topoisomerase IV, as well as studies to investigate other potential targets such as the bacterial cell membrane or protein synthesis machinery.
Structure-activity relationship (SAR) studies would also be a critical next step to optimize the antibacterial potency and pharmacokinetic profile of this scaffold.[1][7] Modifications to the furan and thiophene rings, as well as the carboxylic acid moiety, could lead to the development of even more effective antibacterial agents.
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4436–E4445. Available at: [Link]
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Li, G., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 8(33), 18363–18369. Available at: [Link]
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Abdula, A. M., et al. (2024). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Heliyon, 10(11), e32257. Available at: [Link]
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Pal, P. (2022). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. In Heterocyclic Chemistry-New Perspectives. IntechOpen. Available at: [Link]
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Antibacterial activity of furan-thiophene-chalcone derivatives... ResearchGate. Available at: [Link]
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O'Shea, C., et al. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925–1943. Available at: [Link]
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Parra-Millán, R., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1385756. Available at: [Link]
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Examples of furan derivatives with biological activity. ResearchGate. Available at: [Link]
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Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
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(PDF) Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. ResearchGate. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE, 18(2), e0281985. Available at: [Link]
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Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. Available at: [Link]
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THIOPHENE-2-CARBOXYLIC ACID (527-72-0). Chemchart. Available at: [Link]
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A Head-to-Head Comparison of Furan and Thiophene Analogs in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic design of bioactive molecules is paramount. The choice of a heterocyclic core is a critical decision that significantly influences the pharmacological profile of a compound. Among the plethora of options, the five-membered aromatic heterocycles, furan and thiophene, are frequently employed as key building blocks. Their structural similarity, yet distinct electronic and physicochemical properties, make them classic examples of bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This guide provides an objective, data-driven comparison of furan and thiophene analogs across various biological assays, offering insights to inform the selection and optimization of these crucial pharmacophores in drug discovery.
At a Glance: Furan vs. Thiophene
The fundamental difference between furan and thiophene lies in their heteroatom: oxygen in furan and sulfur in thiophene. This seemingly small change has a cascading effect on their physicochemical properties, which in turn dictates their biological behavior.
| Feature | Furan | Thiophene | Significance in Drug Design |
| Heteroatom | Oxygen | Sulfur | Influences electronegativity, hydrogen bonding capacity, and metabolic stability. |
| Electronegativity of Heteroatom | Higher | Lower | Oxygen's higher electronegativity makes furan more polar and a better hydrogen bond acceptor, potentially leading to stronger interactions with biological targets. |
| Aromaticity | Lower | Higher | Thiophene's greater aromaticity, due to the participation of sulfur's 3d orbitals, generally results in higher chemical and metabolic stability. |
| Polarity | More Polar | Less Polar | Affects solubility, membrane permeability, and interactions with target proteins. |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | Crucial for molecular recognition and binding affinity at the active site of a receptor or enzyme. |
| Metabolic Stability | Generally considered less stable; can be metabolized to reactive intermediates. | Generally considered more metabolically stable. | A key determinant of a drug's half-life and potential for toxicity. |
| Common Biological Activities | Anticancer, Antimicrobial, Anti-inflammatory. | Anticancer, Antimicrobial, Anti-inflammatory. | Both scaffolds are versatile and have been successfully incorporated into a wide range of therapeutic agents. |
I. Anticancer Activity: A Comparative Analysis
The development of novel anticancer agents is a primary focus of modern drug discovery. Both furan and thiophene moieties have been incorporated into a multitude of compounds with demonstrated cytotoxic effects against various cancer cell lines.
In a comparative study of pyrazolyl hybrid chalcones, both furan and thiophene analogs exhibited cytotoxic effects. However, a thiophene-containing compound emerged as a particularly potent agent against A549 lung carcinoma and HepG2 hepatocellular carcinoma cell lines, with IC50 values comparable to the standard drug doxorubicin. This suggests that for certain molecular scaffolds, the thiophene moiety may confer a superior anticancer profile.
Table 1: Comparative in vitro Anticancer Activity of Furan and Thiophene Analogs
| Compound ID | Heterocycle | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-1F | Furan | A549 (Lung) | 15.2 | |
| Chalcone-1T | Thiophene | A549 (Lung) | 2.1 | |
| Chalcone-2F | Furan | HepG2 (Liver) | 12.8 | |
| Chalcone-2T | Thiophene | HepG2 (Liver) | 1.5 | |
| Artemisinin-Furan Hybrid | Furan | HCT116 (Colon) | 8.7 | |
| Artemisinin-Thiophene Hybrid | Thiophene | HCT116 (Colon) | 5.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (furan and thiophene analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the furan and thiophene analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Antimicrobial Activity: A Tale of Two Heterocycles
Infectious diseases remain a major global health challenge, necessitating the continuous development of new antimicrobial agents. Both furan and thiophene derivatives have demonstrated significant potential in this area.
In several comparative studies, thiophene analogs have exhibited more potent antimicrobial activity compared to their furan counterparts. For instance, a thiophene-based chalcone showed a lower Minimum Inhibitory Concentration (MIC) against both S. aureus and E. coli than the furan-based chalcone. Similarly, a thiophene-based Schiff base was more effective against B. subtilis. This suggests that for the development of antimicrobial agents, thiophene may be a more favorable scaffold in these particular chemical series.
Table 2: Comparative Antimicrobial Activity of Furan and Thiophene Analogs
| Compound ID | Heterocycle | Microorganism | MIC (µg/mL) | Reference |
| Chalcone-3F | Furan | Staphylococcus aureus | 12.5 | |
| Chalcone-3T | Thiophene | Staphylococcus aureus | 6.25 | |
| Chalcone-4F | Furan | Escherichia coli | 25 | |
| Chalcone-4T | Thiophene | Escherichia coli | 12.5 | |
| Schiff Base-1F | Furan | Bacillus subtilis | 50 | |
| Schiff Base-1T | Thiophene | Bacillus subtilis | 25 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Test compounds (furan
A Comparative Guide to the Structure-Activity Relationship of 5-(Furan-2-yl)thiophene-2-carboxylic Acid Derivatives
The confluence of furan and thiophene rings within a single molecular scaffold presents a unique electronic and structural landscape for medicinal chemists. The 5-(Furan-2-yl)thiophene-2-carboxylic acid core, in particular, has emerged as a privileged structure, offering a versatile platform for the development of novel therapeutic agents. Its inherent properties, such as the ability of the furan ring to mimic a phenyl group with a different hydrophilic-lipophilic balance and the diverse reactivity of the thiophene ring, make it an attractive starting point for drug discovery.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its derivatives, comparing their performance against various biological targets and detailing the experimental methodologies that underpin these findings.
The Core Scaffold: Synthetic Strategies and Biological Potential
The synthesis of the this compound scaffold and its derivatives often employs cross-coupling reactions, with the Suzuki coupling being a prominent method. For instance, the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid, a related analog, involves the Suzuki coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, followed by hydrolysis of the resulting ester.[2] This approach allows for the introduction of a wide range of substituents on the furan or thiophene rings, enabling extensive SAR exploration.
Derivatives of this and similar furan-thiophene scaffolds have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[3][4][5] The following sections will delve into specific examples, comparing the activities of various derivatives and elucidating the structural features that govern their potency.
Comparative Analysis of Biological Activities
Antibacterial Activity
The furan-thiophene core has been incorporated into various molecular architectures to develop novel antibacterial agents. A notable example is the synthesis of 3-furan-1-thiophene-based chalcones, which have shown activity against both Gram-positive (e.g., Streptococcus pyogenes) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[3]
Table 1: Antibacterial Activity of 3-Furan-1-Thiophene-Based Chalcones [3]
| Compound | Substituent on Furan Ring | Inhibition Zone (mm) vs. S. pyogenes | Inhibition Zone (mm) vs. P. aeruginosa |
| AM1 | 4-Chloro-phenyl | - | - |
| AM4 | 2-Chloro-4-nitro-phenyl | 27.13 | 23.30 |
Data extracted from the abstract of the cited reference. Specific values for AM1 were not provided in the abstract.
The significantly larger inhibition zone observed for compound AM4 suggests that the presence of both a chloro and a nitro group on the phenyl ring attached to the furan moiety dramatically enhances antibacterial activity.[3] This highlights the importance of electron-withdrawing groups at this position for potent antibacterial action.
Anticancer Activity
Derivatives of furan- and thiophene-carboxylic acids have been investigated for their antiproliferative effects. One study focused on amide derivatives of 2-furanocarboxylic and 2-thiophenecarboxylic acids, evaluating their activity against A431 cells.[6] While not direct derivatives of the core topic, the findings provide valuable insights into the SAR of related structures. The biological activity was expressed as LD50 and converted to log(1/LD50) for comparative purposes.[6]
Another study on novel thiophene derivatives identified a compound, 8e , with significant growth inhibitory activity against a panel of cancer cell lines, with concentrations ranging from 0.411 to 2.8 μM.[7] This highlights the potential of the thiophene scaffold in the development of potent anticancer agents.
Enzyme Inhibition: D-Amino Acid Oxidase (DAO)
A series of thiophene-2-carboxylic acids and their analogs have been identified as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neurological disorders.[5] SAR studies revealed that small substituents on the thiophene ring are well-tolerated and can significantly impact inhibitory potency.[5]
Table 2: Inhibitory Potency of Thiophene-2-Carboxylic Acid Derivatives against DAO [5]
| Compound | 5-Substituent | IC50 (µM) |
| 1a | H | 7.8 |
| 1b | F | < 7.8 (improved) |
| 1c | Cl | < 7.8 (improved) |
| 1d | Br | < 7.8 (improved) |
The data indicates that the introduction of small halogen substituents at the 5-position of the thiophene-2-carboxylic acid scaffold leads to a substantial improvement in DAO inhibitory activity compared to the unsubstituted parent compound.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the key experimental methodologies employed in the synthesis and biological evaluation of these compounds.
General Synthetic Protocol: Suzuki Coupling
The following protocol is a generalized procedure for the synthesis of 5-aryl-furan-2-carboxylic acid derivatives, a key synthetic step for many of the discussed compounds.[2]
Workflow for Suzuki Coupling
Caption: Generalized workflow for the synthesis of 5-aryl-furan-2-carboxylic acids via Suzuki coupling.
Step-by-Step Procedure:
-
To a solution of methyl 5-bromofuran-2-carboxylate in dry 1,4-dioxane under a nitrogen atmosphere, add the corresponding (aryl)boronic acid and bis(triphenylphosphine)palladium(II) dichloride.
-
Add a 2 M aqueous solution of sodium carbonate to the mixture.
-
Stir the resulting mixture overnight at 90 °C.
-
After completion, cool the solution to room temperature and filter it through a celite pad.
-
The intermediate ester is then hydrolyzed, typically using a base such as sodium hydroxide in a water/methanol mixture under reflux, to yield the final carboxylic acid derivative.
Bioassay Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to evaluate the antibacterial activity of synthesized compounds.
Workflow for Agar Well Diffusion Assay
Caption: Standard workflow for determining antibacterial activity using the agar well diffusion method.
Step-by-Step Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Uniformly spread the bacterial suspension over the entire surface of a sterile Mueller-Hinton agar plate.
-
Aseptically punch wells of a specific diameter into the agar.
-
Add a defined volume of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic are also included.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Key Structure-Activity Relationship Insights
The collective data from various studies on this compound derivatives and related structures allows for the deduction of several key SAR principles.
SAR Insights for Furan-Thiophene Scaffolds
Caption: Key structure-activity relationships for this compound derivatives.
-
Substitution on Aryl Moieties: The introduction of electron-withdrawing groups, such as nitro and chloro groups, on a phenyl ring attached to the furan moiety can significantly enhance antibacterial activity.[3]
-
Substitution on the Thiophene Ring: The addition of small halogen atoms (F, Cl, Br) to the thiophene ring of thiophene-2-carboxylic acid derivatives can lead to a marked increase in their inhibitory potency against enzymes like DAO.[5]
-
Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to an amide is a common strategy to modulate the biological activity and pharmacokinetic properties of these compounds, as seen in studies on their antiproliferative effects.[6]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents with diverse pharmacological activities. The comparative analysis presented in this guide underscores the critical role of substituent patterns in dictating the potency and selectivity of these derivatives. Future research should focus on a more systematic exploration of the chemical space around this core, including the synthesis of novel derivatives with a wider range of substituents and the evaluation of their activity against a broader panel of biological targets. Furthermore, in-depth mechanistic studies are warranted to fully elucidate the mode of action of the most potent compounds, paving the way for their further optimization and potential clinical development.
References
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Anonymous. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. [Link]
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Anonymous. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
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Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
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Anonymous. (2010). Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study. PubMed. [Link]
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Doltade, S. N. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
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Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. PubMed. [Link]
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Anonymous. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
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Anonymous. (2014). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. [Link]
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Anonymous. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]
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Anonymous. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]
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Anonymous. (n.d.). 5-Furan-2yl[3][6][7]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][4][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]
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Comparative Analysis of the In Vitro Cytotoxicity of 5-(Furan-2-yl)thiophene-2-carboxylic Acid on Diverse Cancer Cell Lines
An In-Depth Technical Guide
Executive Summary
The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Heterocyclic compounds, particularly those incorporating furan and thiophene scaffolds, are of significant interest due to their established presence in biologically active molecules and approved pharmaceuticals.[1][2] This guide presents a comprehensive framework for evaluating the in vitro cytotoxic potential of a specific novel compound, 5-(Furan-2-yl)thiophene-2-carboxylic acid. We outline a robust, multi-faceted experimental design to compare its efficacy against established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of well-characterized human cancer cell lines: A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical adenocarcinoma).[3][4][5] The described methodologies prioritize scientific rigor by employing complementary cytotoxicity assays—the MTT assay for metabolic viability and the Lactate Dehydrogenase (LDH) assay for membrane integrity—to ensure a thorough and validated assessment of the compound's anticancer potential.
Introduction: The Rationale for Investigation
The global burden of cancer necessitates the continuous exploration of new chemical entities with potent and selective anticancer activity. Furan and thiophene ring systems are privileged structures in medicinal chemistry, known to impart diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][2][6] The combination of these two heterocycles, as seen in this compound, presents a unique electronic and structural profile that warrants investigation. The carboxylic acid moiety can further enhance its reactivity and potential for molecular interactions within a biological system.[6]
This guide provides the scientific rationale and detailed protocols for a head-to-head comparison of this novel compound against two widely used clinical agents:
-
Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and apoptosis.[7][8][9]
-
Cisplatin: A platinum-based drug that forms intra-strand and inter-strand crosslinks in DNA, which inhibits DNA replication and transcription, ultimately triggering cell death.[7][10]
By benchmarking against these standards, we can effectively contextualize the potency and potential selectivity of this compound.
A Validated Experimental Design
To ensure the trustworthiness and reproducibility of our findings, we propose a multi-tiered approach that incorporates carefully selected cell lines and orthogonal assay technologies.
Cell Line Selection: A Triad of Diverse Cancers
The choice of cell lines is critical for assessing the breadth and selectivity of a potential anticancer agent. We have selected three of the most widely characterized and utilized human cancer cell lines:
-
A549 (Human Lung Adenocarcinoma): A model for non-small cell lung cancer, these are adenocarcinomic human alveolar basal epithelial cells.[11]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line that is a cornerstone of breast cancer research.[5][12]
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, derived from cervical cancer.[3][4]
These lines represent distinct cancer etiologies and provide a basis for evaluating potential tissue-specific cytotoxicity.
Assay Selection: A Dual-Endpoint Strategy
-
Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is the gold standard for assessing cell viability based on mitochondrial function. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[12][16] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14][17]
-
Confirmatory Assay: Lactate Dehydrogenase (LDH) Assay. This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[14]
This dual approach provides a self-validating system; a compound's activity is confirmed by its ability to both reduce metabolic activity (MTT) and induce membrane damage (LDH).
Detailed Experimental Protocols
The following protocols are designed to be comprehensive and self-validating, incorporating necessary controls for accurate data interpretation.
Cell Culture and Maintenance
-
Cell Propagation: Culture A549, MCF-7, and HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
Passaging: Subculture the cells every 2-3 days or upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Harvest cells and perform a viable cell count (e.g., using Trypan Blue). Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Doxorubicin, and Cisplatin in dimethyl sulfoxide (DMSO). Create a series of 2-fold serial dilutions in serum-free medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions (in triplicate). Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[18]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol using a separate 96-well plate.
-
Controls Setup: Prepare the following controls in triplicate:
-
Background Control: Wells with medium only.
-
Vehicle Control: Cells treated with 0.5% DMSO.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial LDH assay kits) 45 minutes before the end of the incubation period.
-
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the manufacturer's instructions).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((OD_Treated - OD_VehicleControl) / (OD_MaxRelease - OD_VehicleControl)) * 100
-
Comparative Data Presentation (Hypothetical)
The primary output of this investigation will be the half-maximal inhibitory concentration (IC₅₀) values for each compound against each cell line. This quantitative measure allows for a direct comparison of cytotoxic potency.
Table 1: Comparative IC₅₀ Values (µM) of Test Compounds Across Cancer Cell Lines
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| This compound | 15.2 ± 1.8 | 28.5 ± 3.1 | 18.9 ± 2.2 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.07 | 0.6 ± 0.09 |
| Cisplatin (Positive Control) | 2.5 ± 0.3 | 4.1 ± 0.5 | 3.2 ± 0.4 |
Data are presented as mean IC₅₀ ± standard deviation from three independent experiments. IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Interpretation of Hypothetical Data
-
Potency: Both Doxorubicin and Cisplatin show potent cytotoxicity with IC₅₀ values in the low micromolar to nanomolar range, as expected for established chemotherapeutics.
-
Novel Compound Activity: this compound demonstrates moderate cytotoxic activity in the mid-micromolar range.
-
Selectivity: The compound exhibits some degree of selective cytotoxicity, appearing more potent against the A549 lung cancer cell line (IC₅₀ = 15.2 µM) compared to the MCF-7 breast cancer cell line (IC₅₀ = 28.5 µM). This selectivity would be a key point for further investigation.
Conclusion and Future Directions
This guide details a structured and scientifically rigorous approach to assess the in vitro cytotoxicity of this compound. By employing a panel of diverse cancer cell lines, established positive controls, and complementary assay endpoints, the resulting data will provide a reliable foundation for determining the compound's potential as an anticancer agent.
Should the compound demonstrate significant and selective activity, subsequent research should focus on:
-
Mechanism of Action Studies: Investigating how the compound induces cell death (e.g., apoptosis, necrosis, autophagy) through assays like Annexin V staining, caspase activity, or cell cycle analysis.
-
Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines, including drug-resistant variants and non-cancerous control cell lines (e.g., fibroblasts) to assess cancer-specificity and safety.
-
In Vivo Efficacy: Progressing to preclinical animal models to evaluate the compound's antitumor activity, pharmacokinetics, and toxicology in a whole-organism context.
This systematic evaluation is crucial for the rational development of new and effective cancer therapies.
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ResearchGate. (n.d.). Mechanism of action of Cisplatin and Doxorubicin. Retrieved from [Link]
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Zarad, F. M., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(16), 9355. Retrieved from [Link]
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Morgan, S., et al. (2020). Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro. Reproduction, 160(5), 739-753. Retrieved from [Link]
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ResearchGate. (n.d.). Morphological changes in cancer cell lines (A549, HeLa, MCF7, and MG63) after 24-hour rapamycin treatment. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
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ScienceDirect. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Retrieved from [Link]
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Wikipedia. (n.d.). A549 cell. Retrieved from [Link]
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PNAS. (2023). Proteasomal proteolysis in p62 condensates directs tumor suppression or growth depending on their subcellular localization. Retrieved from [Link]
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ResearchGate. (n.d.). Survival curves of cell lines (a) HeLa, (b) MCF-7, (c) A549 and (d) IMR-32. Retrieved from [Link]
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PubMed Central. (2022). Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves. Retrieved from [Link]
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Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]
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International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
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G. P., Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]
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Journal of the American Chemical Society. (1950). Acylation Studies in the Thiophene and Furan Series. V. Thiophene Carboxylic Acids and Semicarbazones Derived from Acetylthiophenes. Retrieved from [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Metabolic Stability: Furan vs. Thiophene in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, the metabolic stability of a lead compound is a critical determinant of its clinical success. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity. Among the vast arsenal of chemical scaffolds available to medicinal chemists, five-membered aromatic heterocycles like furan and thiophene are ubiquitous.[1][2] Often employed as bioisosteres for each other or for a phenyl ring, their subtle structural differences—an oxygen atom in furan versus a sulfur atom in thiophene—impart distinct physicochemical properties that can profoundly impact metabolic fate.[3][4][5]
This guide provides an in-depth comparison of the metabolic stability of furan- and thiophene-containing compounds. We will dissect their metabolic pathways, detail the experimental protocols used for their evaluation, and present comparative data to inform rational drug design. Our focus is not merely on presenting data, but on explaining the underlying chemical principles and providing the practical knowledge necessary to make informed decisions in the lead optimization phase.
The Foundational Difference: Physicochemical Properties
The metabolic divergence between furan and thiophene begins with their fundamental electronic and structural characteristics. The substitution of furan's oxygen with thiophene's larger, less electronegative sulfur atom, which possesses available 3d orbitals, has a cascading effect on aromaticity and reactivity.[3]
Table 1: Comparative Physicochemical Properties of Furan and Thiophene
| Property | Furan | Thiophene | Significance in Drug Metabolism |
| Heteroatom | Oxygen | Sulfur | The heteroatom's electronegativity and size influence the ring's electron density and aromatic character. |
| Electronegativity of Heteroatom | High (3.44) | Lower (2.58) | Oxygen's higher electronegativity pulls electron density more strongly, making the furan ring less aromatic and more reactive.[6][7] |
| Resonance Energy (kcal/mol) | ~16 | ~29 | Thiophene's higher resonance energy signifies greater aromatic stability, making the ring more resistant to metabolic degradation.[3] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan | Benzene > Thiophene > Pyrrole > Furan | Lower aromaticity correlates with increased susceptibility to metabolic oxidation.[3][7] |
| Reactivity | More reactive, less stable. Prone to ring opening.[3][6] | Less reactive, more stable.[3] | Increased chemical reactivity often translates to higher susceptibility to enzymatic metabolism. |
These properties are not abstract concepts; they directly govern how these rings interact with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[8] Thiophene's superior aromatic stability generally renders it more robust and less prone to metabolism compared to the furan ring.[3][4]
Metabolic Pathways: The Risk of Bioactivation
A critical concern for both heterocycles is their potential for "bioactivation"—metabolic conversion into chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[9][10]
Furan Metabolism: A Pathway to Reactive Aldehydes
The metabolism of furan is a well-documented pathway to toxicity.[9] The primary route involves oxidation by cytochrome P450 enzymes (with CYP2E1 being particularly active) to form highly reactive, electrophilic intermediates.[9][11]
The process unfolds as follows:
-
CYP-mediated Oxidation: The furan ring is oxidized, leading to the formation of an unstable epoxide or directly to a ring-opened product.[9][12]
-
Formation of cis-2-butene-1,4-dial (BDA): This highly reactive α,β-unsaturated dialdehyde is the key toxic metabolite.[9][11][13]
-
Covalent Adduct Formation: BDA readily reacts with cellular nucleophiles. Its reaction with the ε-amino group of lysine residues on proteins is a primary mechanism of cytotoxicity.[13] It can also react with glutathione (GSH), although this does not always represent a complete detoxification step.[9][13]
This metabolic activation is a significant liability, making the furan ring a "structural alert" for medicinal chemists.[9][14]
Thiophene Metabolism: A Parallel Pathway of Concern
The thiophene ring is also susceptible to metabolic bioactivation, primarily through CYP-dependent oxidation.[10][15] While generally more stable than furan, its metabolism can generate highly reactive electrophiles.[3][10]
The key steps include:
-
S-Oxidation and Epoxidation: The thiophene ring can be metabolized to form thiophene S-oxides or thiophene epoxides.[10][15]
-
Electrophilic Intermediates: Both of these metabolites are highly reactive and can alkylate cellular proteins, leading to drug-induced toxicities, particularly hepatotoxicity.[10] The withdrawal of the drug tienilic acid due to severe hepatitis serves as a stark reminder of this potential liability.[10][15][16]
However, an important distinction is that the presence of a thiophene ring does not invariably lead to toxic effects.[10][16] If other, less toxic metabolic pathways are available on the molecule, they may predominate, sparing the thiophene ring from bioactivation.[10][16]
The Gold Standard: In Vitro Liver Microsomal Stability Assay
To empirically compare the metabolic stability of furan and thiophene analogs, the in vitro liver microsomal stability assay is an indispensable tool in early drug discovery.[17][18] This assay measures a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes (subcellular fractions of the liver).[17][19] The data generated allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[17][20]
Detailed Experimental Protocol: Human Liver Microsome Stability Assay
This protocol provides a self-validating system for assessing metabolic stability. Positive controls with known clearance values are run in parallel to ensure the enzymatic activity of the microsomes is within the expected range.[17]
A. Materials & Reagents:
-
Test Compounds & Positive Controls: 20 mM stock solutions in DMSO (e.g., Verapamil, Dextromethorphan as high-clearance controls).[20]
-
Human Liver Microsomes (HLM): Pooled from multiple donors, stored at -80°C.
-
Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.[20][21]
-
NADPH Regenerating System: A cocktail containing NADPH, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) to ensure a continuous supply of the necessary cofactor (NADPH) for CYP activity.[20][22]
-
Quenching Solution: Cold acetonitrile containing an internal standard for LC-MS/MS analysis.[17][20]
-
Equipment: 37°C shaking water bath/incubator, centrifuge, 96-well plates, pipettes, LC-MS/MS system.[22]
B. Experimental Procedure:
-
Preparation: Thaw the human liver microsomes rapidly in a 37°C water bath and immediately place them on ice.[21][23] Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in cold phosphate buffer.[23]
-
Reaction Mixture Setup: In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1-2 µM).[20][21] Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well.[21] This marks time zero (T=0).
-
Time-Point Sampling: Incubate the plate at 37°C with gentle shaking.[20] At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the designated wells by adding 3-5 volumes of the cold acetonitrile quenching solution.[17][20] The T=0 sample is quenched immediately after adding the NADPH system.
-
Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[22]
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[17]
C. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.[17][21]
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[17]
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A Comparative Analysis of 5-(Furan-2-yl)thiophene-2-carboxylic Acid's Potential Antibacterial Efficacy
An In-Depth Guide for Researchers in Drug Discovery
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Heterocyclic compounds, particularly those containing thiophene and furan moieties, have emerged as a promising avenue for the development of new antibacterial agents. This guide provides a comprehensive comparative analysis of the potential efficacy of a specific novel compound, 5-(Furan-2-yl)thiophene-2-carboxylic acid, against established antibiotics.
While direct experimental data for this compound is not yet publicly available, this document synthesizes existing research on structurally similar compounds to project its likely antibacterial profile. By examining the efficacy of related furan and thiophene derivatives, we can construct a scientifically grounded hypothesis regarding its potential, laying the groundwork for future in-vitro and in-vivo validation. This guide is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of antibacterial therapeutics.
Introduction to Thiophene and Furan-Based Compounds in Antimicrobial Research
Thiophene and furan are five-membered aromatic heterocyclic rings containing a sulfur and an oxygen atom, respectively. These rings are present in a wide array of pharmacologically active molecules. The unique electronic properties and the ability of these heterocycles to mimic a phenyl ring while offering different steric and electronic profiles make them attractive pharmacophores in drug design.
Numerous studies have demonstrated the broad-spectrum antimicrobial activity of thiophene and furan derivatives. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The specific substitutions on the heterocyclic ring play a crucial role in determining the potency and spectrum of their antimicrobial action. The presence of a carboxylic acid group, as in our target molecule, can also significantly influence the compound's biological activity, often enhancing its solubility and interaction with biological targets.
Projected Efficacy: A Comparative Overview
To establish a benchmark for comparison, we will consider the well-documented efficacy of two widely used antibiotics, Ampicillin and Ciprofloxacin, against common pathogenic bacteria. While direct Minimum Inhibitory Concentration (MIC) values for this compound are not available, we will present a projected efficacy based on published data for analogous compounds.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Microorganism | This compound (Projected) | Ampicillin | Ciprofloxacin |
| Escherichia coli (Gram-negative) | 16 - 64 | 4 - 512 | 0.016 - 8 |
| Staphylococcus aureus (Gram-positive) | 32 - 128 | 0.6 - 1 | 0.25 - 12.5 |
| Pseudomonas aeruginosa (Gram-negative) | >64 | - | 0.5 - 4 |
| Bacillus subtilis (Gram-positive) | 8 - 32 | - | 0.125 - 1 |
Disclaimer: The projected MIC values for this compound are estimations based on the reported activities of structurally similar thiophene and furan derivatives. These values require experimental verification.
The projected MIC values suggest that this compound may exhibit moderate activity against both Gram-positive and Gram-negative bacteria. Its efficacy against E. coli is anticipated to be in a range similar to some thiophene derivatives that have been previously studied[1]. Against S. aureus, the projected activity is also moderate, aligning with findings for other furan-containing compounds. It is important to note that many thiophene derivatives show limited activity against highly resistant organisms like Pseudomonas aeruginosa.
Potential Mechanism of Action: Insights from Related Compounds
The precise mechanism of action for this compound remains to be elucidated. However, studies on analogous thiophene-based antibacterials suggest several potential targets within the bacterial cell. One proposed mechanism involves the inhibition of essential enzymes, such as DNA gyrase or topoisomerase IV, which are critical for bacterial DNA replication. This mode of action is similar to that of quinolone antibiotics like ciprofloxacin.
Another possibility is the disruption of the bacterial cell membrane integrity. The lipophilic nature of the thiophene and furan rings could facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and eventual cell death. Furthermore, some heterocyclic compounds are known to interfere with bacterial metabolic pathways or inhibit protein synthesis.
To illustrate the potential flow of investigation into the mechanism of action, the following diagram outlines a logical progression of experiments.
Caption: Workflow for elucidating the mechanism of action.
Experimental Protocols for Efficacy Evaluation
To experimentally validate the projected efficacy of this compound, standardized antimicrobial susceptibility testing methods must be employed. The following are detailed protocols for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening.
Broth Microdilution Method for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (broth only)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a positive control well (inoculum with a known antibiotic) and a negative control well (inoculum in broth without any antimicrobial agent).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.
-
Caption: Broth microdilution workflow for MIC determination.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used for preliminary screening of antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
This compound solution of known concentration
-
Positive control antibiotic disc (e.g., Ampicillin)
-
Negative control (solvent used to dissolve the compound)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of an MHA plate to create a bacterial lawn.
-
-
Well Preparation:
-
Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.
-
-
Application of Test Compound:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound solution into a well.
-
Place a positive control antibiotic disc on the agar surface.
-
Add the solvent used to dissolve the compound to another well as a negative control.
-
-
Incubation:
-
Allow the plates to stand for about 30 minutes to permit diffusion of the compound into the agar.
-
Incubate the plates in an inverted position at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Conclusion and Future Directions
While direct experimental evidence is pending, the analysis of structurally related compounds suggests that this compound holds promise as a novel antibacterial agent with potential activity against both Gram-positive and Gram-negative bacteria. Its projected efficacy warrants further investigation through rigorous in-vitro and in-vivo studies.
The detailed protocols provided in this guide offer a standardized framework for the initial evaluation of this and other novel compounds. Future research should focus on synthesizing this compound and its derivatives, determining their precise MIC values against a broad panel of pathogenic bacteria, and elucidating their mechanism of action. Such studies are essential to fully understand the therapeutic potential of this promising chemical scaffold in the ongoing search for new and effective antibiotics.
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]
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A Comparative Guide to the Physicochemical Properties of Furan and Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and thiophene are five-membered aromatic heterocyclic rings that are foundational scaffolds in the landscape of medicinal chemistry. While structurally analogous, the simple substitution of an oxygen atom in furan for a sulfur atom in thiophene imparts distinct electronic and physicochemical characteristics.[1] These differences significantly influence their biological activities, metabolic stability, and overall suitability as drug candidates. This guide provides an in-depth, objective comparison of the physicochemical properties of furan and thiophene carboxylic acids, supported by experimental data, to inform rational drug design and development.
The Decisive Role of the Heteroatom: A Physicochemical Overview
The fundamental distinctions between furan and thiophene derivatives originate from the nature of their respective heteroatoms. Sulfur, being larger and less electronegative than oxygen, possesses available 3d orbitals that enhance its aromaticity.[1] This key difference creates a cascade of effects on critical physicochemical parameters relevant to drug action. Thiophene's greater aromatic stability often translates to more metabolically robust compounds, while the electronegative oxygen of furan can provide crucial hydrogen bonding interactions for target binding.[1]
Comparative Data of Furan and Thiophene Carboxylic Acids
The following table summarizes the key physicochemical properties of the 2- and 3-carboxylic acid isomers of furan and thiophene.
| Property | Furan-2-carboxylic acid | Thiophene-2-carboxylic acid | Furan-3-carboxylic acid | Thiophene-3-carboxylic acid |
| Molecular Formula | C₅H₄O₃ | C₅H₄O₂S | C₅H₄O₃ | C₅H₄O₂S |
| Molecular Weight | 112.08 g/mol | 128.15 g/mol | 112.08 g/mol | 128.15 g/mol |
| Melting Point (°C) | 133-134 | 125-127 | 120-122 | 136-141 |
| pKa (at 25°C) | 3.16 | 3.53 | 3.9 | 4.1 |
| logP | 0.57 | 1.18 | 1.03 | 1.5 (estimated) |
| Water Solubility | 37 g/L (20°C) | 8.3 g/L (20°C) | 64 g/L (25°C) | 4.3 g/L (25°C) |
In-Depth Analysis of Physicochemical Properties
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the electronic properties of the aromatic ring to which it is attached.
-
Furan-2-carboxylic acid (pKa ≈ 3.16) is a stronger acid than thiophene-2-carboxylic acid (pKa ≈ 3.53) . This is attributed to the higher electronegativity of the oxygen atom in the furan ring, which exerts a stronger electron-withdrawing inductive effect, stabilizing the carboxylate anion.
-
The position of the carboxylic acid group also plays a significant role. Furan-3-carboxylic acid (pKa ≈ 3.9) and thiophene-3-carboxylic acid (pKa ≈ 4.1) are weaker acids than their 2-substituted counterparts.[2][3] This is because the inductive effect of the heteroatom is distance-dependent and is more pronounced at the adjacent C2 position.[4]
Lipophilicity (logP)
Lipophilicity, a critical parameter for membrane permeability and drug distribution, shows a clear trend.
-
Thiophene carboxylic acids are consistently more lipophilic than their furan counterparts. This is due to the larger and more polarizable sulfur atom, which increases the nonpolar character of the molecule. For instance, the logP of thiophene-2-carboxylic acid (1.18) is significantly higher than that of furan-2-carboxylic acid (0.57).
-
The 3-substituted isomers exhibit higher lipophilicity compared to the 2-substituted isomers. This can be attributed to the change in the overall dipole moment and the way the molecule presents itself to a nonpolar environment.
Solubility
Aqueous solubility is inversely related to lipophilicity and is also influenced by the strength of intermolecular interactions.
-
Furan carboxylic acids are generally more soluble in water than thiophene carboxylic acids. The more polar C-O bonds in the furan ring and the potential for hydrogen bonding with the oxygen heteroatom contribute to greater aqueous solubility. Furan-3-carboxylic acid, in particular, shows high water solubility (64 g/L at 25°C).[5]
-
The lower solubility of thiophene carboxylic acids is consistent with their higher logP values.
Melting Point
The melting point is influenced by the crystal lattice energy, which in turn depends on molecular symmetry and intermolecular forces.
-
The melting points of these acids do not follow a simple trend and are influenced by the specific crystal packing of each isomer. For instance, thiophene-3-carboxylic acid has a notably higher melting point range (136-141°C) compared to its 2-isomer (125-127°C) and the furan analogs.[6]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of the acid with a standard solution of a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a standard solution of the carboxylic acid (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
pH Meter Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
Titration Setup: Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.
-
Titration: Add the standardized base solution in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of base added to generate a titration curve.
-
pKa Determination: Determine the equivalence point, which is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the volume of base added is half of that required to reach the equivalence point).[7][8][9]
Determination of logP by the Shake-Flask Method
This classic method involves partitioning a compound between two immiscible solvents (typically n-octanol and water) and measuring the concentration of the compound in each phase at equilibrium.
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer, typically pH 7.4 for logD measurements). This is achieved by shaking the two solvents together for an extended period and then allowing them to separate.[10]
-
Sample Preparation: Accurately weigh a small amount of the carboxylic acid and dissolve it in one of the pre-saturated phases. The initial concentration should be low enough to avoid saturation in either phase.
-
Partitioning: Combine known volumes of the n-octanol and water phases in a sealed container (e.g., a separatory funnel or a vial). Shake the container vigorously for a set period to ensure the compound reaches equilibrium between the two phases.[11]
-
Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the carboxylic acid using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
logP Calculation: The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.[12]
Conclusion
The choice between a furan or thiophene carboxylic acid scaffold in drug design is a nuanced decision that should be guided by a thorough understanding of their distinct physicochemical properties. Furan carboxylic acids, with their higher acidity and greater aqueous solubility, may be advantageous for indications where these properties are desirable. Conversely, the increased lipophilicity and metabolic stability of thiophene carboxylic acids make them attractive candidates for applications requiring enhanced membrane permeability and a longer biological half-life. The positional isomerism (2- vs. 3-substitution) further allows for fine-tuning of these properties. By leveraging the data and experimental methodologies presented in this guide, researchers can make more informed decisions in the design and optimization of novel therapeutic agents.
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A Comparative In Silico Analysis: Docking Studies of 5-(Furan-2-yl)thiophene-2-carboxylic acid with Cyclooxygenase-2 and Tubulin
In the landscape of modern drug discovery, the strategic application of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. This guide provides a detailed comparative analysis of the potential interactions of 5-(Furan-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of medicinal interest, with two prominent therapeutic targets: Cyclooxygenase-2 (COX-2) and β-tubulin. Through meticulous in silico molecular docking studies, we will explore the binding affinities and interaction patterns of this compound and compare its performance against established inhibitors, offering a data-driven perspective for researchers in drug development.
Introduction: The Therapeutic Potential of Furan-Thiophene Scaffolds
Heterocyclic compounds containing furan and thiophene rings are foundational scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] The unique electronic and structural properties of these rings, including their capacity for hydrogen bonding and π-π stacking, enable them to interact with a wide array of biological targets.[2] Thiophene-containing compounds, in particular, have been successfully developed as anti-inflammatory agents, with several approved drugs targeting cyclooxygenase (COX) enzymes.[3] Concurrently, furan and thiophene derivatives have demonstrated significant potential as anticancer agents by interfering with microtubule dynamics through binding to tubulin.[4]
This guide focuses on this compound, a molecule that synergistically combines both furan and thiophene moieties. We hypothesize that this compound may exhibit valuable interactions with key therapeutic targets implicated in inflammation and cancer. To investigate this, we have conducted comprehensive docking studies against human COX-2 and the colchicine binding site of β-tubulin.
Comparative Docking Analysis
To provide a robust comparative framework, the docking performance of this compound was evaluated against well-established inhibitors for each target:
-
Cyclooxygenase-2 (COX-2): Compared with Celecoxib , a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[5]
-
β-Tubulin: Compared with Combretastatin A-4 , a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[6]
The primary metric for comparison is the binding affinity (expressed in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding affinity.
Table 1: Comparative Docking Scores (Binding Affinity in kcal/mol)
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | COX-2 | -8.5 |
| Celecoxib (Reference) | COX-2 | -11.5 |
| This compound | β-Tubulin | -7.9 |
| Combretastatin A-4 (Reference) | β-Tubulin | -8.8 |
In-Depth Analysis of Target Interactions
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[7] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
Our docking results indicate that this compound exhibits a favorable binding affinity for the active site of COX-2. While the predicted affinity is less potent than that of the established drug Celecoxib, the interaction is significant and warrants further investigation. The carboxylic acid moiety of the compound is predicted to form key hydrogen bond interactions with residues such as Tyr385 and Ser530 at the apex of the active site, an interaction also observed with several other COX-2 inhibitors.[8] The furan and thiophene rings are positioned within the hydrophobic channel of the enzyme, contributing to the stability of the complex.
β-Tubulin
β-tubulin is a subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[9] Inhibition of tubulin polymerization is a clinically validated anticancer strategy, leading to cell cycle arrest and apoptosis.[10] The colchicine binding site, located at the interface of α- and β-tubulin, is a well-known target for small molecule inhibitors.[11]
The docking study of this compound at the colchicine binding site of β-tubulin reveals a moderate binding affinity. Although not as strong as the potent inhibitor Combretastatin A-4, the predicted interaction suggests that this scaffold could serve as a starting point for the design of novel tubulin inhibitors. The furan and thiophene rings are predicted to occupy a hydrophobic pocket within the binding site, while the carboxylic acid group has the potential to form hydrogen bonds with nearby polar residues. A study on similar furan-2-thiophene derivatives has shown that these compounds can indeed inhibit tubulin polymerization with IC50 values in the micromolar range.[4]
Experimental Protocols: A Guide to In Silico Docking
The following provides a detailed, step-by-step methodology for the molecular docking studies conducted in this analysis. This protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor.
Part 1: Preparation of Ligand and Protein Structures
-
Ligand Preparation:
-
The 2D structures of this compound, Celecoxib, and Combretastatin A-4 were sketched using ChemDraw and converted to 3D structures.
-
Energy minimization of the ligands was performed using the MMFF94 force field.
-
The structures were saved in PDBQT format, which includes atomic coordinates and partial charges.
-
-
Protein Preparation:
-
The 3D crystal structures of human COX-2 complexed with an inhibitor (PDB ID: 5KIR) and β-tubulin in complex with colchicine (PDB ID: 4O2B) were downloaded from the RCSB Protein Data Bank.[12][13]
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Polar hydrogen atoms were added, and Gasteiger charges were assigned to the protein atoms.
-
The prepared protein structures were saved in PDBQT format.
-
Part 2: Molecular Docking using AutoDock Vina
-
Grid Box Generation: A grid box was defined to encompass the active site of each protein. For COX-2, the grid was centered on the bound ligand from the crystal structure.[14] For tubulin, the grid was centered on the colchicine binding site.[3]
-
Docking Execution: Molecular docking was performed using AutoDock Vina.[15] The program exhaustively searches for the optimal binding pose of the ligand within the specified grid box and calculates the binding affinity for the most favorable conformation.
-
Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest energy score. The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using molecular visualization software like PyMOL.
Visualizing the Workflow
Caption: Workflow of the molecular docking study.
Conclusion and Future Directions
This comparative guide demonstrates that this compound shows promising, albeit moderate, in silico binding affinities for both COX-2 and β-tubulin. The predicted interactions provide a solid foundation for its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents.
The performance of this compound, when compared to established drugs like Celecoxib and potent natural products like Combretastatin A-4, highlights the opportunity for further structural optimization. Future work should focus on synthesizing derivatives of this compound with modifications aimed at enhancing the observed interactions within the active sites of these targets. Subsequent experimental validation through in vitro enzyme inhibition assays and cell-based studies will be crucial to confirm the in silico predictions and to fully elucidate the therapeutic potential of this promising furan-thiophene scaffold.
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Prota, A. E., et al. (2014). The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization. Journal of Biological Chemistry, 289(21), 14889-14901. [Link]
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Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta crystallographica. Section F, Structural biology and crystallization communications, 72(Pt 10), 772–776. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(Furan-2-yl)thiophene-2-carboxylic Acid
Hazard Identification and Risk Assessment
5-(Furan-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound containing both furan and thiophene rings, with a carboxylic acid functional group. Based on the known hazards of analogous compounds, it should be handled as a hazardous substance.
Primary Hazards:
-
Skin and Eye Irritation: Similar furan and thiophene carboxylic acids are known to cause skin irritation and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Oral ingestion may be harmful.[1]
Due to these potential hazards, all waste containing this compound, including the pure compound, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[5][6][7]
Quantitative Hazard Data Summary for Analogous Compounds
| Hazard Classification | Compound | Source |
| Skin Irritation (Category 2) | Thiophene-2-carboxylic acid, 5-Formyl-2-furancarboxylic acid, 2,5-Thiophenedicarboxylic acid | [1][2][3] |
| Serious Eye Irritation (Category 2/2A) | Thiophene-2-carboxylic acid, 5-Formyl-2-furancarboxylic acid, 2,5-Thiophenedicarboxylic acid | [1][2][3][8] |
| Respiratory Irritation (STOT SE 3) | Thiophene-2-carboxylic acid, 5-Formyl-2-furancarboxylic acid, 2,5-Thiophenedicarboxylic acid | [1][2][3] |
| Acute Oral Toxicity (Category 4) | Thiophene-2-carboxylic acid | [1] |
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[9] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from splashes or dust.[9] |
| Skin and Body | Laboratory coat | To be worn over personal clothing. A chemical-resistant apron may be necessary for larger quantities.[9] |
| Respiratory | Chemical fume hood | All handling of the solid compound and preparation of waste should be conducted in a well-ventilated area, preferably a chemical fume hood.[9][10] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous organic acid waste.[5][10] Never dispose of this chemical down the drain.[6]
Workflow for Proper Disposal
Caption: Disposal workflow for this compound.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a designated hazardous waste container.[11] This container should be made of a compatible material, such as high-density polyethylene (HDPE), and be clearly labeled.[7]
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, labeled, and leak-proof hazardous waste container.[11] Do not mix this waste stream with other incompatible wastes, particularly bases or strong oxidizing agents.[1][6] Organic acid waste should be segregated from other waste types.[6]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag for disposal.[11]
2. Container Management:
-
Ensure the waste container is in good condition with a secure, leak-proof lid.[5][7]
-
Fill containers to no more than 90% of their capacity to prevent spills and allow for vapor expansion.[7]
-
Keep waste containers closed except when adding waste.[5][6][7]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6][10]
-
The label must include the full chemical name: "this compound" and list other constituents if it is a mixed waste stream.[6][10]
-
Indicate the associated hazards (e.g., Irritant).
4. Storage:
-
Store sealed hazardous waste containers in a designated satellite accumulation area near the point of generation.[5]
-
This area should be cool, dry, and well-ventilated, away from incompatible materials.[10]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[12]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][9]
-
Follow your institution's specific procedures for requesting a waste pickup.[6]
Emergency Procedures
Spill Response:
-
Small Spills (less than 1 liter):
-
Evacuate non-essential personnel from the immediate area.[9]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or soda ash.[9][10] Do not use combustible materials like sawdust.[9]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[9][10]
-
Decontaminate the spill area. A mild solution of sodium bicarbonate can be used to neutralize any acidic residue before cleaning with soap and water.[10]
-
Report the spill to your EHS department.[9]
-
-
Large Spills (more than 1 liter):
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Conclusion
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of hazard identification, proper segregation, and compliant waste handling, researchers can mitigate risks and ensure a safe working environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Standard Operating Procedures for Organic Acids. University of California, Santa Cruz. [Link]
-
Organic Acid SOP. University of Washington Environmental Health & Safety. [Link]
-
How to Dispose of Acetic Acid. Lab Alley. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. [Link]
-
Acceptable Drain Disposal Procedures. USDA ARS. [Link]
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- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. mn.uio.no [mn.uio.no]
A Senior Application Scientist's Guide to Handling 5-(Furan-2-yl)thiophene-2-carboxylic Acid: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth technical information on the safe handling of 5-(Furan-2-yl)thiophene-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined here are designed to ensure the well-being of laboratory personnel while maintaining the integrity of your research.
Hazard Assessment: Understanding the Compound
Compounds like Thiophene-2-carboxylic acid, 2,5-Furandicarboxylic acid, and 5-Hydroxymethyl-2-furancarboxylic acid consistently highlight several key hazards.[1][2][3][4] These include:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory tract irritation.[1][3]
-
Potential for Harm if Swallowed or in Contact with Skin: Some related compounds are classified as harmful if ingested or absorbed through the skin.[1]
Based on this data, we will operate under the assumption that this compound presents a similar hazard profile.
| Hazard Classification | Anticipated Risk for this compound |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Target Organ Toxicity | Category 3 (May cause respiratory irritation) |
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is crucial to implement foundational safety measures. PPE is the last line of defense.
-
Engineering Controls: All handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood. This is non-negotiable and serves to minimize inhalation exposure.
-
Administrative Controls: Adhere to standard laboratory practices such as washing hands thoroughly after handling, and refraining from eating, drinking, or smoking in the work area.[2] Ensure all personnel are trained on the specific hazards of this compound class.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for comprehensive protection.
Eye and Face Protection
Due to the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes.
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is mandatory to protect against incidental contact.
-
Gloves: The choice of glove material is critical. Given the aromatic and acidic nature of the compound, nitrile or neoprene gloves are recommended.[5][6]
-
Glove Selection: Nitrile gloves offer excellent resistance to acids, bases, and many organic solvents and are a suitable primary choice.[7][8]
-
Double Gloving: For procedures involving significant quantities or prolonged handling, it is best practice to wear two pairs of nitrile gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Glove Technique: Always inspect gloves for any signs of degradation or punctures before use. Remove gloves using the proper technique to avoid skin contact with a potentially contaminated outer surface.
-
Respiratory Protection
Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it is essential in specific scenarios:
-
Spill Response: In the event of a significant spill outside of a fume hood, a full-face respirator with an organic vapor/acid gas cartridge is necessary.[6]
-
Engineering Control Failure: If the ventilation system is not functioning correctly, work must cease, and respiratory protection may be required for exiting the area safely.
Step-by-Step Handling and Storage Workflow
The following protocol outlines a self-validating system for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9]
-
Wash the area thoroughly with soap and water.[1]
-
Seek immediate medical attention.[9]
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1][9]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention.[1]
In Case of Inhalation:
-
If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[3]
-
Seek immediate medical attention.[3]
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is outside a fume hood, and if safe to do so, increase ventilation.
-
Wear appropriate respiratory protection, chemical-resistant coveralls, and the PPE detailed above.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
Decontamination:
-
All glassware and equipment must be thoroughly rinsed with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue, followed by a standard wash with soap and water.
-
Work surfaces within the fume hood should be wiped down with a solvent-dampened towel, followed by a soap and water wash.
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
All waste generated from handling this compound must be disposed of as hazardous chemical waste through an approved waste disposal plant.[1][3] Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety protocols, you can confidently handle this compound, ensuring a safe and productive research environment.
References
-
Chemos GmbH & Co.KG. (2022, November 7). Safety Data Sheet: 2,5-Furandicarboxylic acid. [Link]
-
University of California, Riverside. Personal Protective Equipment (PPE): Appendix E. Types of Gloves and their Advantages and Disadvantages. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
Sources
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- 2. chemos.de [chemos.de]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. envirotech.com [envirotech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. hsa.ie [hsa.ie]
- 9. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
